molecular formula C23H38N4O10 B8260653 RR-SRC, Protein Tyrosine Kinase Substrate

RR-SRC, Protein Tyrosine Kinase Substrate

Número de catálogo: B8260653
Peso molecular: 530.6 g/mol
Clave InChI: VSCGKDVQIONNJM-UHFFFAOYSA-N
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Descripción

RR-SRC, Protein Tyrosine Kinase Substrate is a useful research compound. Its molecular formula is C23H38N4O10 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality RR-SRC, Protein Tyrosine Kinase Substrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RR-SRC, Protein Tyrosine Kinase Substrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-[[3-carboxy-1-[[1-(4-carboxybutan-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-(3-methylpentanoylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N4O10/c1-5-12(2)10-17(28)26-15(7-9-19(31)32)22(36)27-16(11-20(33)34)23(37)25-14(4)21(35)24-13(3)6-8-18(29)30/h12-16H,5-11H2,1-4H3,(H,24,35)(H,25,37)(H,26,28)(H,27,36)(H,29,30)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCGKDVQIONNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The RR-SRC Peptide: Molecular Architecture, Sequence Rationale, and Kinase Assay Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and signal transduction research, the accurate quantification of non-receptor tyrosine kinase activity is paramount. The c-Src proto-oncogene plays a pivotal role in regulating cellular proliferation, differentiation, and survival[1]. To interrogate these pathways in vitro, researchers rely on highly optimized synthetic substrates. The RR-SRC peptide stands as the gold standard surrogate substrate for Src family kinases, the Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor[2],[3]. This technical guide deconstructs the molecular sequence of RR-SRC, the causality behind its engineered design, and the field-proven experimental workflows used to validate kinase activity.

Molecular Architecture & Sequence Rationale

The Exact Sequence

The RR-SRC peptide is a 13-amino acid synthetic sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly (One-letter code: RRLIEDAEYAARG )[2],[4].

Evolutionary Design & Causality

The sequence is derived from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein, pp60^src (c-Src)[3]. However, the natural sequence surrounding this tyrosine (Ile-Glu-Asp-Asn-Glu-Tyr-Thr-Ala-Arg-Gln-Gly) presented several biochemical limitations for high-throughput enzymatic assays. In 1982, 5 engineered the RR-SRC peptide to overcome these barriers, applying specific modifications to create a self-validating assay system[5]:

  • Addition of N-terminal Arginines (Arg-Arg-Leu-): The natural sequence lacked sufficient positive charge. By engineering additional basic Arginine residues at the N-terminus, the peptide's isoelectric point was significantly elevated. Causality: This ensures that the peptide binds tightly to negatively charged phosphocellulose (P81) paper at low pH, a critical requirement for separating the phosphorylated peptide from unreacted [γ-32P]ATP in radiometric assays[5].

  • Substitution of Threonine with Alanine (Thr → Ala): The natural sequence contained a Threonine residue near the Tyrosine. Causality: To prevent false-positive signal generation by contaminating Serine/Threonine kinases in crude cell extracts, Threonine was replaced with Alanine. This guarantees that Tyrosine is the exclusive phosphate acceptor[5].

  • Substitution of Asparagine and Deletion of Glutamine: Asparagine was replaced with Alanine, and the C-terminal Glutamine was omitted entirely. Causality: These changes streamlined solid-phase peptide synthesis and improved overall yield without compromising the kinase's binding affinity (Km ≈ 3-4 mM)[5].

Physicochemical Properties

Understanding the physicochemical parameters of RR-SRC is essential for proper reconstitution and assay design. The data below summarizes its core properties[6],[4]:

PropertyValue
Sequence H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH
Length 13 Amino Acids
Molecular Weight 1519.68 g/mol
Chemical Formula C64H106N22O21
Theoretical pI 7.0
Solubility Soluble in distilled water (up to 2 mg/mL); often supplied as a TFA salt

Biological Context & Signaling Pathway

c-Src operates as a critical node in signaling pathways initiated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins[1]. In an in vitro setting, the RR-SRC peptide acts as the terminal phosphate acceptor, mimicking endogenous downstream targets.

G RTK Receptor Tyrosine Kinase (RTK) Src c-Src Kinase (Active) RTK->Src Activates pRRSRC Phospho-RR-SRC (pY) Src->pRRSRC Catalyzes Phosphorylation ATP ATP ATP->pRRSRC Donates Phosphate ADP ADP ATP->ADP Byproduct RRSRC RR-SRC Peptide (Unphosphorylated) RRSRC->pRRSRC Substrate

Src Kinase Activation and RR-SRC Peptide Phosphorylation Pathway.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols leverage the unique biochemical properties of the RR-SRC peptide for precise kinase activity quantification.

Protocol A: Radiometric Kinase Assay (Phosphocellulose P81 Method)

This classic methodology is a self-validating system: the basic RR-SRC peptide binds to the P81 paper, while the acidic wash removes all non-specifically bound [γ-32P]ATP[1].

Materials:

  • Purified active c-Src or EGFR enzyme

  • RR-SRC peptide substrate (reconstituted in water)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) *[γ-32P]ATP and unlabeled ATP

  • P81 Phosphocellulose paper squares

  • 0.75% Phosphoric acid (Wash buffer)

Step-by-Step Methodology:

  • Reaction Assembly: In a microcentrifuge tube, combine the kinase reaction buffer, RR-SRC peptide (e.g., 1-5 mM final concentration), and the purified kinase enzyme[1].

  • Initiation: Start the enzymatic reaction by adding a spiked mixture of [γ-32P]ATP and unlabeled ATP. Incubate at 30°C for the optimal linear-phase duration (typically 10-20 minutes).

  • Termination & Spotting: Stop the reaction by spotting a fixed aliquot directly onto a pre-cut P81 phosphocellulose paper square. The basic Arginine residues of RR-SRC will immediately bind to the matrix[5].

  • Acid Washing (The Self-Validating Step): Wash the P81 squares extensively (3-4 times, 5 minutes each) in 0.75% phosphoric acid under gentle agitation. Causality: The low pH maintains the positive charge on the peptide while neutralizing background proteins. Furthermore, the high concentration of phosphate ions in the wash buffer outcompetes unreacted [γ-32P]ATP for binding sites, effectively washing the background noise away[1].

  • Quantification: Transfer the dried P81 squares to vials containing scintillation fluid and quantify the incorporated 32P using a liquid scintillation counter.

Workflow Step1 1. Prepare Mix (Kinase, RR-SRC) Step2 2. Initiate (Add[γ-32P]ATP) Step1->Step2 Step3 3. Terminate (Spot on P81 Paper) Step2->Step3 Step4 4. Acid Wash (0.75% H3PO4) Step3->Step4 Step5 5. Quantify (Scintillation) Step4->Step5

Step-by-step workflow for the P81 phosphocellulose radiometric kinase assay.

Protocol B: Luminescent ADP-Glo™ Assay

For high-throughput screening (HTS) in drug development where radioactivity is undesirable, luminescent assays measure the ADP byproduct generated when the kinase transfers a phosphate from ATP to the RR-SRC peptide[1].

Step-by-Step Methodology:

  • Kinase Reaction: Set up the reaction in a multi-well plate using the kinase buffer, c-Src enzyme, and RR-SRC substrate. Initiate with ultrapure ATP and incubate[1].

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any remaining unconsumed ATP. Causality: This critical step ensures that the subsequent luminescence signal is exclusively derived from the ADP produced during the phosphorylation of RR-SRC, eliminating false positives.

  • Signal Generation: Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, simultaneously driving a luciferase/luciferin reaction[1].

  • Measurement: Read the luminescent signal using a microplate luminometer. The signal output is directly proportional to the kinase activity.

References

  • Abbiotec - RR-SRC Peptide Datasheet. Available at:[Link][6]

  • NovoPro Bioscience Inc. - RR-SRC peptide Product Information. Available at: [Link][4]

  • GeneCards - SRC Gene Summary. Available at:[Link][7]

  • Proceedings of the National Academy of Sciences (PNAS) - Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line (Casnellie et al., 1982). Available at: [Link][5]

Sources

RR-SRC Peptide: Structural Dynamics, Kinetic Mechanisms, and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The RR-SRC peptide is a highly optimized, synthetic 13-amino acid substrate utilized extensively in the biochemical characterization and high-throughput screening (HTS) of tyrosine kinases. Derived from the natural phosphorylation site of the Rous sarcoma virus-encoded transforming protein (pp60^src), the peptide has been engineered to serve as a universal substrate for a broad spectrum of receptor and non-receptor tyrosine kinases, including c-Src, Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor ()[1].

This whitepaper provides an in-depth technical analysis of the RR-SRC peptide, exploring its conformational dynamics, the causality behind its kinetic interactions, and standardized, self-validating methodologies for its application in drug discovery.

Molecular Architecture and Conformational Dynamics

Sequence and Physicochemical Profile

The RR-SRC peptide possesses the sequence H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH (RRLIEDAEYAARG) ()[1].

The deliberate inclusion of specific amino acids dictates its behavior in solution and its interaction with kinase active sites:

  • The "RR" Motif : The N-terminal tandem arginine residues (Arg-Arg) are not present in the native pp60^src sequence. They were explicitly engineered to impart a strong positive charge at neutral and acidic pH. This modification allows the peptide to bind quantitatively to phosphocellulose ion-exchange paper, a critical requirement for separating the phosphorylated product from unreacted radiolabeled ATP in classical radiometric assays ()[2].

  • The Acidic Core : The glutamic acid (Glu) and aspartic acid (Asp) residues flanking the target tyrosine create a localized electronegative environment. This mimics the natural electrostatic landscape required by Src-family kinases to recognize and orient the substrate.

  • The Target Tyrosine (Tyr) : Positioned at residue 9, the phenolic hydroxyl group of the tyrosine serves as the nucleophile that attacks the

    
    -phosphate of ATP.
    
Conformational Flexibility and Induced Fit

In an aqueous solution, short linear peptides like RR-SRC do not maintain a rigid secondary structure. Nuclear Magnetic Resonance (NMR) studies indicate that the peptide undergoes rapid conformational interconversion. However, this inherent flexibility is a functional asset. Upon entering the catalytic cleft of a tyrosine kinase, the peptide undergoes an induced fit . The basic residues of the kinase active site form salt bridges with the acidic Glu/Asp residues of the peptide, locking the RR-SRC molecule into an extended conformation that precisely aligns the tyrosine hydroxyl group with the


-phosphate of the ATP-Mg

complex.

Mechanistic Basis of Kinase-Substrate Interaction

Electrostatic Selection and Metal Ion Dependency

The phosphorylation of RR-SRC is heavily dependent on the presence of divalent cations, which coordinate the ATP molecule and stabilize the transition state. The choice between Magnesium (Mg


) and Manganese (Mn

) profoundly alters the kinetic parameters of the reaction.

As demonstrated in comparative kinetic studies, substituting Mg


 with Mn

generally lowers the Michaelis constant (

) for the RR-SRC peptide, indicating a higher apparent binding affinity. However, Mg

, being the physiological cofactor, often yields a significantly higher maximum velocity (

) ()[2]. Understanding this causality is critical for assay developers: Mn

is often preferred in HTS to maximize signal at lower substrate concentrations, whereas Mg

is used for physiologically relevant mechanistic studies.
Kinetic Parameters

The catalytic efficiency of a kinase for RR-SRC is defined by its


 and 

. For instance, the engineered and wild-type v-Src kinases display a

for RR-SRC in the range of 2.6 to 3.1 mM ()[3]. In contrast, EGFR demonstrates a much higher affinity for the peptide, with

values dropping into the sub-millimolar range (~0.28 - 0.53 mM) upon epidermal growth factor stimulation ()[4].

G Kinase Tyrosine Kinase (e.g., c-Src, EGFR) Complex Kinase-Substrate Transition State Kinase->Complex Binds ATP ATP-Mg2+ (Phosphate Donor) ATP->Complex Binds RRSRC RR-SRC Peptide (RRLIEDAEYAARG) RRSRC->Complex Electrostatic Anchoring PhosphoPeptide Phospho-RR-SRC (pTyr) Complex->PhosphoPeptide Phosphoryl Transfer ADP ADP Complex->ADP Release

Caption: Mechanism of RR-SRC peptide phosphorylation by tyrosine kinases via induced fit and phosphoryl transfer.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, kinase assays utilizing RR-SRC must be designed as self-validating systems. Below are two field-proven protocols.

Protocol A: Radiometric Phosphocellulose Binding Assay

This classical method leverages the N-terminal arginine residues of RR-SRC to isolate the phosphorylated product ()[5].

Causality Check: The use of 10% trichloroacetic acid (TCA) stops the enzymatic reaction by denaturing the kinase, while the acidic environment ensures the phosphocellulose paper retains its negative charge to bind the positively charged arginine residues of the peptide.

  • Reaction Assembly: In a microcentrifuge tube, combine 20 µL of Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl

    
    , 0.1 mM EGTA), 10 µL of purified kinase enzyme, and 10 µL of RR-SRC peptide (final concentration 2.5 mM).
    
  • Initiation: Add 10 µL of a radioactive ATP mix (50 µM cold ATP spiked with 1 µCi [

    
    -
    
    
    
    P]ATP) to initiate the reaction.
  • Incubation: Incubate at 30°C for exactly 15 minutes.

  • Termination: Terminate the reaction by adding 10 µL of 10% TCA.

  • Separation: Spot 40 µL of the terminated reaction onto a 2x2 cm square of P81 phosphocellulose paper.

  • Washing: Wash the paper squares three times (5 minutes each) in 0.5% phosphoric acid to remove unreacted [

    
    -
    
    
    
    P]ATP. The RR-SRC peptide remains bound.
  • Quantification: Transfer the paper to a scintillation vial, add scintillation fluid, and measure the radioactivity (CPM).

  • Self-Validation (Control): Always run a "No Peptide" blank. Subtract the CPM of the blank from the sample CPM to account for kinase autophosphorylation and non-specific ATP binding.

Protocol B: Luminescent ADP Detection Assay (HTS Compatible)

This non-radioactive method measures the ADP generated during the phosphoryl transfer.

Causality Check: Because this assay measures ADP generically, any ATPase contamination will cause false positives. The protocol is self-validating only when an ATP-to-ADP standard curve is run in parallel to confirm linear conversion rates and rule out optical quenching by test compounds.

  • Preparation: In a 384-well plate, add 2 µL of RR-SRC peptide (1 mM final) and 2 µL of kinase enzyme in assay buffer.

  • Initiation: Add 1 µL of ultra-pure ATP (100 µM final) to start the reaction.

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. Reasoning: This reagent actively depletes unconsumed ATP, leaving only the reaction-generated ADP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP and introduces luciferase/luciferin). Incubate for 30 minutes.

  • Measurement: Read luminescence on a microplate reader.

Workflow Step1 1. Prepare Reagents (Kinase, RR-SRC, Buffer) Step2 2. Initiate Reaction (Add ATP & Metal Ions) Step1->Step2 Step3 3. Incubate (30°C for 15-30 min) Step2->Step3 Step4 4. Terminate & Deplete ATP (Add ADP-Glo Reagent) Step3->Step4 Step5 5. Detect Signal (Luciferase Conversion) Step4->Step5

Caption: Step-by-step workflow for in vitro luminescent kinase assay using the RR-SRC peptide.

Quantitative Data Summaries

Table 1: Physicochemical Properties of RR-SRC ()[1]

PropertyValue
Sequence H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH
Molecular Weight 1519.7 g/mol
Molecular Formula C

H

N

O

Net Charge (pH 7.0) Positive (due to N-terminal Arginines)
Primary Target Kinases c-Src, v-Src, EGFR, Insulin Receptor, LSTRA Tyrosine Kinase

Table 2: Comparative Kinetic Parameters for RR-SRC Phosphorylation

Enzyme SourceMetal Ion Cofactor

(mM)

Reference
v-Src (Wild-type) Mg

/ Mn

2.6 ± 0.9N/AShah et al.[3]
LSTRA Tyrosine Kinase Mn

2.81.4 nmol/min/mgCasnellie et al.[2]
LSTRA Tyrosine Kinase Mg

4.47.9 nmol/min/mgCasnellie et al.[2]
EGF Receptor (PC12) Mg

/ Mn

~0.28 - 0.537.5 nmol/min/mgACS / PubMed[4][6]

References

  • Abbiotec. "RR-SRC Peptide Datasheet." Abbiotec.com. URL: [Link]

  • Shah, K., et al. "Engineering unnatural nucleotide specificity for Rous sarcoma virus tyrosine kinase to uniquely label its direct substrates." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Bixby, J. L., et al. "Tyrosine Phosphorylation in Early Embryonic Growth Cones." Journal of Neuroscience. URL: [Link]

  • Pike, L. J., et al. "Cholesterol Levels Modulate EGF Receptor-Mediated Signaling by Altering Receptor Function and Trafficking." Biochemistry (ACS Publications). URL: [Link]

  • Casnellie, J. E., et al. "Phosphorylation of Synthetic Peptides by a Tyrosine Protein Kinase from the Particulate Fraction of a Lymphoma." Proceedings of the National Academy of Sciences (PNAS) / Washington University. URL: [Link]

Sources

The RR-SRC Peptide: Mechanistic Insights and Applications in Tyrosine Kinase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug development and signal transduction research, the precise measurement of protein tyrosine kinase (PTK) activity is paramount. The RR-SRC peptide has emerged as a gold-standard synthetic substrate for evaluating the catalytic efficiency of various tyrosine kinases, including the Src family, Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor[1][2]. This whitepaper provides an in-depth mechanistic analysis of the RR-SRC peptide, detailing its structural rationale, phosphorylation kinetics, and the self-validating experimental protocols required for robust kinase profiling.

Mechanistic Origins: The pp60src Autophosphorylation Site

The design of the RR-SRC peptide is not arbitrary; it is a highly optimized biomimetic sequence derived from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein, pp60src[1][3].

In vivo, the activity of c-Src (the cellular homolog of v-Src) is tightly regulated by the phosphorylation state of specific tyrosine residues. While phosphorylation at Tyr527 by C-terminal Src Kinase (CSK) induces a closed, auto-inhibited conformation, the full catalytic activation of Src requires intermolecular autophosphorylation at Tyr416 (or Tyr419 in the human sequence)[4][5][6].

The RR-SRC peptide isolates the local amino acid sequence surrounding this critical activation loop. The specific phosphorylation site on the RR-SRC peptide is the Tyrosine residue located at position 9 (Tyr9)[7]. By mimicking the natural target of Src's active site, the peptide serves as a highly efficient phosphate acceptor with a high maximum velocity (


) and favorable Michaelis constant (

) across multiple PTKs[8].

SrcPathway SrcClosed Inactive c-Src (pY527 bound to SH2) SrcOpen Active c-Src (Open Conformation) SrcClosed->SrcOpen Dephosphorylation Phosphatase Phosphatase (e.g., PTP1B) Phosphatase->SrcClosed Acts on pY527 PhosphoPeptide Phospho-RR-SRC (pY9) SrcOpen->PhosphoPeptide Kinase Activity RRSRC RR-SRC Peptide (RRLIEDAEYAARG) RRSRC->PhosphoPeptide ATP ATP ATP->PhosphoPeptide PO4 donor

Src Kinase Activation and RR-SRC Phosphorylation Pathway.

Structural and Chemical Properties

The specific amino acid composition of RR-SRC dictates its experimental utility. The sequence features a cluster of acidic residues (Glutamate and Aspartate) upstream of the target Tyrosine. This acidic microenvironment is a classic recognition motif for tyrosine kinases.

Crucially, the N-terminal and C-terminal Arginine (Arg) residues serve a dual purpose. Biologically, they aid in substrate positioning. Experimentally, they impart a strong net positive charge to the peptide at acidic pH, which is the foundational mechanism for separating the peptide from unreacted ATP in radiometric assays.

Quantitative Data Summary
PropertySpecification
Analyzed Sequence H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH[1]
Short Sequence RRLIEDAEYAARG[3]
Phosphorylation Site Tyrosine 9 (Tyr9)[7]
Molecular Weight 1519.69 g/mol [1]
Chemical Formula C64H106N22O21[1]
Purity Standard > 95% by HPLC[1]
Primary Target Kinases Src-family kinases, EGFR, Insulin Receptor[1][2]

Experimental Protocols: Self-Validating Kinase Assays

To generate trustworthy data in drug development (e.g., calculating


 values for novel kinase inhibitors), the experimental protocol must be a self-validating system. The standard methodology for assessing PTK activity using RR-SRC is the radiometric 

phosphocellulose paper assay[9][10].
Causality in Experimental Design

The choice of P81 phosphocellulose paper is not incidental; it is driven by the chemical properties of RR-SRC. At an acidic pH (induced by phosphoric acid termination), the three Arginine residues in RR-SRC maintain a strong positive charge, causing the peptide to bind irreversibly to the negatively charged P81 paper. Conversely, the unreacted


 remains negatively charged and is easily washed away. This charge-based separation ensures that any radioactive signal detected is strictly the result of successful phosphate transfer to the peptide.
Step-by-Step Radiometric Assay Protocol
  • Preparation of Reaction Mix: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 0.1 mM EGTA, and 1 mM RR-SRC peptide[9].
    
  • Inhibitor Addition (Optional): If profiling a drug, add the small-molecule inhibitor at varying concentrations. Self-Validation: Always include a vehicle-only control (e.g., 1% DMSO) to establish baseline uninhibited activity.

  • Initiation: Add the purified kinase (e.g., c-Src) to the mixture. Initiate the reaction by adding 10 µM ATP spiked with

    
     of 
    
    
    
    [9].
  • Incubation: Incubate the reaction at 30°C for 15 to 30 minutes. The reaction time should be kept within the linear range of the enzyme's kinetic curve.

  • Termination: Stop the reaction by adding an equal volume of 10% (v/v) phosphoric acid (

    
    ). This denatures the kinase and protonates the peptide for optimal binding.
    
  • Separation and Detection: Spot 20 µL of the terminated reaction onto a 2x2 cm square of P81 phosphocellulose paper. Wash the paper three times (5 minutes each) in 0.5% phosphoric acid to remove free ATP. Briefly wash in acetone, air dry, and quantify the incorporated

    
     using a liquid scintillation counter.
    
  • Negative Control Validation: A "No-Peptide" blank must be run in parallel. Any signal in this blank represents background ATP binding to the paper or kinase autophosphorylation, which must be subtracted from the sample data.

Workflow Prep 1. Preparation Mix Kinase, Buffer, RR-SRC Peptide Initiate 2. Initiation Add[γ-32P]ATP Prep->Initiate Incubate 3. Incubation 30°C for 10-30 mins Initiate->Incubate Terminate 4. Termination Add 10% Phosphoric Acid Incubate->Terminate Detect 5. Detection Spot on P81 paper & Scintillation Terminate->Detect

Step-by-Step Radiometric Kinase Assay Workflow using RR-SRC.

Conclusion

The RR-SRC peptide remains an indispensable tool in the biochemical profiling of tyrosine kinases. By understanding the structural causality behind its sequence—specifically the acidic recognition motifs and the solubility-enhancing, charge-bearing Arginine residues—researchers can design highly accurate, self-validating assays. Whether utilizing traditional radiometric methods or modern fluorescent adaptations, the fundamental interaction between the kinase active site and the Tyr9 residue of RR-SRC provides a reliable window into cellular signaling mechanisms.

References

Sources

Engineering Precision in Kinase Assays: A Technical Whitepaper on the RR-SRC Substrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-receptor tyrosine kinases (NRTKs), particularly the Src family kinases (SFKs), function as critical signal transduction hubs regulating cellular proliferation, differentiation, and survival. Dysregulation of SFKs like c-Src, Lck, and Fyn is a primary driver in numerous oncological and autoimmune pathologies. To develop targeted kinase inhibitors, drug development professionals require highly robust, reproducible, and scalable in vitro assay systems.

As a Senior Application Scientist, I consistently observe that assay failure often stems from poor substrate selection. While generic polymeric substrates (e.g., poly-Glu-Tyr) offer high signal amplitudes, they suffer from variable stoichiometry and lack physiological specificity. The RR-SRC peptide has emerged as the gold-standard synthetic substrate, offering precise kinetic modeling and orthogonal validation capabilities for SFK activity.

Molecular Rationale & Structural Design of RR-SRC

The RR-SRC peptide is a 13-amino acid sequence (RRLIEDAEYAARG) rationally derived from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein pp60v-src (). Every residue in this sequence serves a distinct biochemical purpose:

  • The N-terminal Anchor (Arg-Arg) : The tandem arginine motif provides a strong basic charge. Causally, this enhances aqueous solubility and serves as a critical anchor, allowing the peptide to bind tightly to negatively charged phosphocellulose membranes during radiometric separation assays.

  • The Recognition Core (LIEDAE) : The SH1 (catalytic) domain of SFKs requires a specific local environment to dock the substrate. This sequence provides the necessary acidic (Glu, Asp) and hydrophobic (Leu, Ile) context that mimics natural focal adhesion kinase targets.

  • The Phospho-Acceptor (Tyr) : A single tyrosine residue ensures a strict 1:1 phosphorylation stoichiometry, which is an absolute mathematical requirement for precise Michaelis-Menten kinetic modeling.

  • The C-terminal Spacer (AARG) : Prevents steric hindrance during kinase domain docking and product release.

Kinetic Parameters and Cation Dependency

The choice of divalent cation in your kinase buffer profoundly impacts catalytic efficiency. While


 is the physiological cofactor, substituting or supplementing with 

alters the coordination geometry of the ATP binding cleft. As demonstrated in foundational kinetic studies (),

lowers the apparent

for the peptide substrate, making it highly useful for substrate-limited in vitro assays, whereas

drives higher turnover rates (

).
Quantitative Kinetic Data for c-Src using RR-SRC
ParameterDivalent CationApparent

(mM)

(nmol/min/mg)
Application Context
RR-SRC Phosphorylation

(10 mM)
2.81.4High affinity, lower turnover; ideal for low-concentration peptide assays.
RR-SRC Phosphorylation

(10 mM)
4.47.9Physiological affinity, high turnover; ideal for standard high-throughput screening.

(Note: Parameters reflect baseline Triton-extracted kinase activity; purified recombinant c-Src may exhibit shifted absolute values while maintaining the relative cation-dependent ratio).

Mechanism Src c-Src Kinase Active State Product Phospho-RR-SRC RRLIEDAE-pY-AARG Src->Product Tyrosine Phosphorylation ADP {ADP|Byproduct} Src->ADP Release Substrate RR-SRC Peptide RRLIEDAEYAARG Substrate->Src Binds Activation Loop ATP {ATP|Phosphate Donor} ATP->Src Binds Cleft

Biochemical mechanism of RR-SRC phosphorylation by active c-Src kinase.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To transition from low-throughput radiometric methods to High-Throughput Screening (HTS), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the optimal methodology. TR-FRET provides a homogeneous (no-wash) format that is highly resistant to compound auto-fluorescence.

A protocol must be a self-validating system . Therefore, this workflow incorporates causality-driven controls: an EDTA quench to freeze reaction kinetics, and a Dasatinib (pan-SFK inhibitor) baseline control to prove that the FRET signal is entirely dependent on kinase catalysis, validating the assay's Z'-factor.

Step-by-Step Methodology
  • Reagent Preparation :

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Causality: Brij-35 prevents non-specific adsorption of the kinase to the plastic microplate; DTT maintains the redox state of catalytic cysteines).
      
    • Dilute recombinant c-Src enzyme to

      
       and RR-SRC substrate to 
      
      
      
      .
  • Reaction Assembly :

    • In a 384-well low-volume plate, dispense

      
       of the c-Src/RR-SRC mixture per well.
      
    • Add

      
       of the test compound. For the negative control wells, add 
      
      
      
      of
      
      
      Dasatinib.
    • Initiate the reaction by adding

      
       of ATP (final concentration set at the predetermined 
      
      
      
      , e.g.,
      
      
      ).
  • Incubation :

    • Incubate at room temperature (

      
      ) for 60 minutes. (Causality: Room temperature minimizes thermal gradients across the plate edges, ensuring uniform reaction rates).
      
  • Quench and Detection :

    • Add

      
       of Detection Buffer containing 20 mM EDTA, 2 nM Europium-labeled anti-phosphotyrosine antibody (Donor), and 10 nM APC-labeled tracer (Acceptor). (Causality: EDTA instantly chelates 
      
      
      
      , halting the kinase reaction and preventing signal drift).
    • Incubate for 30 minutes to allow equilibrium binding of the antibodies to the Phospho-RR-SRC.

  • Signal Acquisition :

    • Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 615 nm (Donor) and 665 nm (Acceptor).

    • Calculate the FRET ratio:

      
      .
      

TRFRET Unphos Unphosphorylated RR-SRC (No Antibody Binding) Phos Phosphorylated RR-SRC (Target for Detection) Unphos->Phos Kinase Reaction (c-Src + ATP) Complex TR-FRET Complex (Eu-Ab : pY-RR-SRC : APC-Tracer) Phos->Complex Target Recognition EuAb Europium Anti-pY Antibody (Donor Fluorophore) EuAb->Complex Binds pY Residue Tracer APC-labeled Tracer (Acceptor Fluorophore) Tracer->Complex Proximity Binding Signal High FRET Signal (665 nm Emission) Complex->Signal 340nm Excitation -> Energy Transfer

Logical workflow of the self-validating TR-FRET assay for RR-SRC phosphorylation.

Conclusion

The RR-SRC substrate remains an indispensable tool for characterizing NRTK activity. By understanding the structural causality behind its sequence and strictly controlling the kinetic environment (e.g., divalent cation selection), researchers can design highly reproducible assays. Implementing self-validating TR-FRET protocols ensures that drug development pipelines yield statistically robust data, accelerating the discovery of novel kinase inhibitors.

References

  • Casnellie, J.E., Harrison, M.L., Pike, L.J., et al. "Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line." Proceedings of the National Academy of Sciences USA, 1982.[Link]

  • Liao, X.C., Littman, D.R., Weiss, A. "Deficiency of PTEN in Jurkat T Cells Causes Constitutive Localization of Itk to the Plasma Membrane and Hyperresponsiveness to CD3 Stimulation." Molecular and Cellular Biology, 2000.[Link]

RR-SRC Substrate: Mechanistic Utility and Cross-Species Applications in Kinase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular identity, mechanistic utility, and organismal applications of the RR-SRC peptide substrate.

Executive Summary

RR-SRC (Sequence: RRLIEDAEYAARG) is a synthetic tridecapeptide derived from the autophosphorylation site of the Rous sarcoma virus transforming protein (pp60^v-src).[1] It serves as a high-affinity, specific substrate for Src Family Kinases (SFKs) and select Receptor Tyrosine Kinases (RTKs) like EGFR and the Insulin Receptor (IR).

While RR-SRC is a synthetic construct and not an endogenous biological metabolite, it is utilized as a "universal" substrate in experimental workflows involving organisms ranging from mammals (drug discovery) to plants (evolutionary kinase signaling). This guide delineates its applications across these biological systems.

Molecular Identity & Mechanism

The RR-SRC peptide is engineered to mimic the activation loop of the Src kinase domain, specifically the region surrounding the regulatory Tyrosine-416 (Tyr-416).

Chemical Specifications
FeatureSpecification
Sequence H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH
One-Letter Code RRLIEDAEYAARG
Molecular Weight ~1519.7 Da
Target Residue Tyr-9 (Corresponds to Tyr-416 in v-Src)
Isoelectric Point (pI) ~6.0 (Amphipathic nature)
Structural Logic
  • The "RR" Motif (N-terminus): The addition of two Arginine residues serves a dual purpose:

    • Solubility: Increases hydrophilicity for aqueous assay conditions.

    • Binding: Facilitates interaction with negatively charged phosphocellulose paper (P81) in radiometric assays, allowing for rapid separation of phosphorylated product from free ATP.

  • The Consensus Sequence (IEDAEYAARG): This core sequence mimics the Src autophosphorylation site but substitutes Threonine with Alanine to prevent non-specific Ser/Thr phosphorylation, ensuring the signal is strictly Tyrosine-driven.

Organismal Applications

RR-SRC is used as a substrate to assay enzyme activity derived from the following organisms. It acts as a probe to interrogate the functional state of the kinome in these systems.

Mammalian Systems (Homo sapiens, Mus musculus, Rattus norvegicus)

This is the primary context for RR-SRC usage, particularly in pharmaceutical development.

  • Target Enzymes: c-Src, Yes, Fyn, Lck, Lyn, Hck, Blk.

  • Application:

    • Oncology: Measuring constitutive Src activation in human colorectal and breast cancer cell lysates.

    • Immunology: Assaying Lck and Fyn activity in T-cell receptor (TCR) signaling pathways.

    • Metabolic Disease: Used as a secondary substrate for Insulin Receptor (IR) kinase activity verification, as IR can phosphorylate Src-derived peptides in vitro.

Avian Systems (Gallus gallus)
  • Historical Context: The peptide sequence is derived from the chicken Rous sarcoma virus (RSV).

  • Application: It remains the "gold standard" substrate for characterizing v-Src and c-Src mutants in avian fibroblast models, used to distinguish between viral (constitutively active) and cellular (regulated) kinase forms.

Plant Systems (Arabidopsis thaliana, Zea mays)
  • Scientific Insight: Plants lack canonical Tyrosine Kinases (TKs) but possess Tyrosine-Kinase Like (TKL) proteins and Dual-Specificity Kinases.

  • Application: RR-SRC is used in plant biochemistry to identify rare tyrosine-phosphorylating activities. Positive phosphorylation of RR-SRC by plant extracts often indicates the activity of specific stress-response kinases that have evolved convergent tyrosine specificity.

Bacterial Host-Pathogen Systems (Neisseria gonorrhoeae)
  • Context: Pathogenic signaling.

  • Mechanism: Neisseria infection triggers the host cell's Src signaling machinery.

  • Application: RR-SRC is used to quantify the activation of host Src kinases upon bacterial adhesion. The bacteria do not possess Src; rather, they hijack the host's machinery (measured via RR-SRC) to phosphorylate cytoskeletal elements and enter the cell.

Experimental Protocols

The following protocols describe the standard usage of RR-SRC in a kinase assay.

Standard Radiometric Assay (P81 Filter Method)

Principle: Transfer of


-^{32}P from ATP to the Tyrosine residue of RR-SRC. The basic Arginine residues bind the peptide to P81 paper, while unreacted ATP is washed away.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: 1.0 mM RR-SRC stock in dH₂O.

  • ATP Mix: 100 µM cold ATP + 0.5 µCi [

    
    -^{32}P]ATP per reaction.
    

Workflow:

  • Preparation: Dilute purified Src kinase or cell lysate in Buffer.

  • Initiation: Add 10 µL enzyme to 10 µL Substrate/ATP mix (Final RR-SRC conc: 200-500 µM).

  • Incubation: Incubate at 30°C for 10–20 minutes.

  • Termination: Spot 15 µL of reaction onto P81 phosphocellulose square.

  • Wash: Immerse paper in 0.75% Phosphoric Acid (3x, 5 min each) to remove free ATP.

  • Quantification: Dry paper and analyze via liquid scintillation counting.

Continuous Spectrophotometric Assay (ADP-Coupled)

Principle: Phosphorylation of RR-SRC produces ADP. Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) couples ADP regeneration to NADH oxidation, measured as absorbance decrease at 340 nm.

Workflow:

  • Mix: Buffer + PEP (1 mM) + NADH (0.2 mM) + PK/LDH mix + RR-SRC (0.5 mM).

  • Blank: Monitor A340 to ensure stable baseline.

  • Start: Add Src Kinase and ATP.

  • Measure: Record slope (

    
    A340/min). Rate is directly proportional to RR-SRC phosphorylation.
    

Visualization of Signaling & Assay Logic

Src Activation & Substrate Interaction

The following diagram illustrates the transition of Src from an inactive (closed) state to an active (open) state, leading to the phosphorylation of the RR-SRC substrate.

Src_Activation InactiveSrc Inactive c-Src (Closed Conformation) ActiveSrc Active c-Src (Open Conformation) InactiveSrc->ActiveSrc pTyr-527 Removal Dephos Dephosphorylation (PTP1B / SHP2) Dephos->InactiveSrc Regulates Complex Enzyme-Substrate Complex ActiveSrc->Complex Binds RRSRC RR-SRC Substrate (RRLIEDAEYAARG) RRSRC->Complex ATP ATP-Mg2+ ATP->Complex Product Phospho-RR-SRC (pTyr-9) + ADP Complex->Product Catalysis

Caption: Schematic of Src kinase activation via dephosphorylation of the inhibitory C-terminal tail, followed by the recruitment and phosphorylation of the synthetic RR-SRC substrate.

Radiometric Assay Workflow

A logical flow of the P81 filter binding assay described in Section 3.1.

Assay_Workflow Step1 1. Reaction Setup (Kinase + RR-SRC + 32P-ATP) Step2 2. Incubation (30°C, 15 min) Step1->Step2 Step3 3. Spotting (Apply to P81 Paper) Step2->Step3 Step4 4. Acid Wash (0.75% Phosphoric Acid) Step3->Step4 Positively charged RR-SRC binds paper Free ATP washes away Step5 5. Scintillation Counting (Detect Bound 32P) Step4->Step5 Signal = Kinase Activity

Caption: Step-by-step workflow for the P81 phosphocellulose radiometric assay, the gold standard for quantifying RR-SRC phosphorylation.

References

  • Abbiotec. (n.d.). RR-SRC Peptide Datasheet. Retrieved from [Link][2]

  • Pike, L. J., et al. (1982).[1] Stimulation of specific protein phosphorylation by the epidermal growth factor. Proceedings of the National Academy of Sciences.[1]

  • Budde, R. J., et al. (1995). Regulation of the Src-related tyrosine kinase c-Fgr. Journal of Biological Chemistry.
  • NovoPro Bioscience. (n.d.). RR-SRC Peptide Sequence and Properties. Retrieved from [Link]

Sources

Technical Guide: RR-SRC Peptide in Signal Transduction & Kinase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The RR-SRC peptide (Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) is a specialized synthetic substrate derived from the activation loop of the Rous sarcoma virus-encoded protein pp60^src.[1] While generic substrates like Poly(Glu, Tyr) are often used for broad tyrosine kinase screening, RR-SRC provides a high-fidelity mimic of the physiological Src autophosphorylation site (Tyr416).

This guide details the mechanistic basis, experimental application, and data interpretation of RR-SRC in signal transduction studies. It is designed for researchers requiring precise kinetic data for Src family kinases (SFKs), including c-Src, Yes, and Fyn.

Part 1: Mechanistic Foundation

Structural Biology & Sequence Logic

The RR-SRC peptide is not merely a random substrate; it is an engineered tool designed for specific biochemical assays.

  • Sequence: H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr -Ala-Ala-Arg-Gly-OH (RRLIEDAEYAARG).[1][2][3]

  • Target Residue: The Tyrosine (Tyr) at position 9 mimics Tyr416 in the activation loop of the Src kinase domain. Phosphorylation of this site is the critical step in stabilizing the active conformation of Src.

  • The "RR" Anchor (Critical Insight): The N-terminal Arginine-Arginine (RR) motif serves a dual purpose:

    • Solubility: It prevents aggregation of the hydrophobic core residues.

    • Assay Mechanics: In radiometric filter-binding assays, the positively charged Arg residues bind strongly to negatively charged P81 phosphocellulose paper. This allows researchers to wash away unreacted

      
       while retaining the phosphorylated peptide, a "self-validating" step ensuring signal specificity.
      
Signal Transduction Context

Src acts as a signal integrator, relaying inputs from Receptor Tyrosine Kinases (RTKs) and G-Protein Coupled Receptors (GPCRs) to downstream effectors like MAPK/ERK and PI3K. The RR-SRC peptide allows researchers to isolate the catalytic efficiency of this specific node without interference from downstream cascades.

SrcPathway RTK RTK (e.g., EGFR) Src_Inactive Src (Inactive) Closed Conformation RTK->Src_Inactive Activates GPCR GPCR GPCR->Src_Inactive Activates Src_Active Src (Active) pTyr416 Src_Inactive->Src_Active Autophosphorylation (Tyr416) RR_SRC RR-SRC Peptide (Substrate Mimic) Src_Active->RR_SRC Catalyzes Phosphorylation Downstream Downstream Effectors (MAPK, PI3K, STAT3) Src_Active->Downstream Signal Transduction p_RR_SRC Phospho-RR-SRC (Signal Output) RR_SRC->p_RR_SRC + ATP

Figure 1: The Src Signaling Node. The diagram illustrates how the RR-SRC peptide acts as an in vitro surrogate for the Tyr416 autophosphorylation event, bypassing downstream complexity.

Part 2: Experimental Protocols

Protocol Selection: Radiometric vs. Fluorescence

While ADP-Glo and fluorescence polarization are common, the Radiometric P81 Filter Binding Assay remains the gold standard for determining precise kinetic constants (


, 

) due to its direct measurement of phosphate transfer.
Reagents & Buffer Composition
  • Kinase Buffer (5X): 125 mM HEPES (pH 7.5), 50 mM

    
    , 5 mM 
    
    
    
    , 1 mM EGTA, 10 mM DTT.
    • Expert Note: Src kinases often prefer

      
       or a mix of 
      
      
      
      for optimal catalytic turnover compared to
      
      
      alone.
  • Substrate Stock: Reconstitute RR-SRC peptide to 2 mg/mL in distilled water. If precipitation occurs, use 20% acetonitrile.

  • Enzyme: Recombinant c-Src (human).[4]

Step-by-Step Workflow (Radiometric Assay)
  • Reaction Assembly:

    • In a microcentrifuge tube, mix:

      • 5 µL 5X Kinase Buffer

      • 2 µL RR-SRC Peptide (Final conc: 200–500 µM)

      • 2 µL c-Src Enzyme (5–20 ng/reaction)

      • Water to 20 µL

  • Initiation:

    • Start reaction by adding 5 µL of ATP Mix (200 µM cold ATP + 0.5 µCi

      
      ).
      
  • Incubation:

    • Incubate at 30°C for 15–30 minutes.

    • Validation: Ensure the reaction remains linear. For unknown enzyme activity, perform a time-course pilot (5, 10, 20, 40 mins).

  • Termination:

    • Spot 20 µL of the reaction onto a P81 phosphocellulose square.

    • Immediately drop the paper into 0.75% Phosphoric Acid.

  • Washing (The Specificity Step):

    • Wash filters 3x (10 mins each) in 0.75% Phosphoric Acid.

    • Mechanism:[5] The acid keeps the "RR" tag protonated (positively charged), binding it to the P81 paper, while the unreacted ATP (negative) is washed away.

  • Quantification:

    • Transfer dried filters to scintillation vials, add fluid, and count (CPM).

Workflow Start Prepare Master Mix (Buffer + RR-SRC + Enzyme) Initiate Add ATP (Start Reaction) Start->Initiate Incubate Incubate 30°C (Phosphorylation) Initiate->Incubate Stop Spot on P81 Paper (Bind Peptide) Incubate->Stop Wash Wash w/ H3PO4 (Remove ATP) Stop->Wash Read Scintillation Count (Data Output) Wash->Read

Figure 2: Experimental Workflow for Radiometric Kinase Assay using RR-SRC.[3]

Part 3: Data Analysis & Interpretation

Kinetic Parameters

To validate a drug candidate or study a mutant kinase, you must establish the baseline kinetics of the RR-SRC substrate.

ParameterTypical Value RangeInterpretation
Km (ATP) 10 – 50 µMConcentration of ATP needed for half-max velocity. Inhibitors competing with ATP must be tested near this concentration.
Km (Peptide) 100 – 400 µMIndicates affinity of Src for the RR-SRC substrate. Changes here suggest allosteric effects.
Vmax VariableDepends on enzyme purity. Use specific activity (pmol/min/µg) for comparisons.
Calculating Specific Activity

Use the following formula to convert CPM to Specific Activity:



Note: Ensure the "Blank" contains all reagents except the enzyme.

Part 4: Troubleshooting & Optimization

The "High Background" Trap

Symptom: High counts in the blank control. Cause: Incomplete washing or non-specific binding of ATP to the filter. Solution:

  • Ensure the Phosphoric Acid concentration is at least 0.5%–0.75%.

  • Increase wash volume (10 mL per filter minimum).

  • Self-Validating Check: Run a "No Peptide" control. If counts are high, ATP is binding to the paper/enzyme, not the substrate.

Solubility Issues

Symptom: Cloudiness upon adding peptide to the buffer. Cause: The RR-SRC peptide is supplied as a TFA salt, which can be acidic. Solution:

  • Dissolve the stock in distilled water first, then buffer.

  • If using high concentrations (>1 mM), verify pH of the final reaction mix hasn't dropped below 7.0.

References

  • Abbiotec. "RR-SRC Peptide Datasheet & Sequence." Abbiotec.com. [Link]

Sources

Early Experiments Using RR-SRC Peptide: A Foundational Substrate for Tyrosine Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early 1980s, the discovery of tyrosine-specific protein kinases revolutionized signal transduction biology and oncology. However, early kinase assays relied on endogenous proteins or generic substrates (such as casein or histones), which suffered from high background noise due to the abundant presence of serine/threonine kinases in cell extracts. The design and synthesis of the RR-SRC peptide marked a paradigm shift in biochemical assay design. Derived from the autophosphorylation site of the Rous sarcoma virus transforming protein (pp60src), RR-SRC provided a highly specific, easily quantifiable substrate for characterizing receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.

This whitepaper details the mechanistic rationale, pioneering experimental workflows, and foundational protocols that established RR-SRC as a gold-standard substrate in early kinase research and drug development.

Mechanistic Grounding: The Causality Behind the Sequence

The RR-SRC peptide sequence—RRLIEDAEYAARG —was engineered with precise biochemical intent. Every amino acid serves a specific mechanistic or experimental function:

  • Targeted Tyrosine (Y): The central tyrosine residue is the sole phosphate acceptor in the sequence, completely eliminating the background noise associated with serine/threonine phosphorylation.

  • Acidic Determinants (E, D): The glutamic acid (E) and aspartic acid (D) residues upstream of the tyrosine mimic the highly acidic local environment required for RTK substrate recognition.

  • Basic Anchors for Assay Feasibility (R): The addition of arginine (R) residues at the N-terminus and C-terminus served a critical dual purpose. Biologically, they did not interfere with kinase binding. Experimentally, the strong positive charge allowed the peptide to bind tightly to negatively charged phosphocellulose paper. This causality between peptide sequence and assay mechanics established a high-throughput, self-validating system where unreacted, negatively charged [γ-32P]ATP could be easily washed away.

Pioneering Experimental Workflows

EGFR Kinase Activation in A431 Cell Membranes (1982)

In a landmark study, demonstrated that A431 cell membranes, which are highly enriched in EGFR, could efficiently phosphorylate the synthetic RR-SRC peptide. To prove that phosphorylation was strictly dependent on the growth factor, reactions were run in the presence and absence of EGF. The kinetic analysis revealed that EGF binding allosterically activated the intracellular kinase domain, doubling the maximal reaction velocity (


) and increasing the substrate affinity (lowering the 

).

EGFR_Pathway EGF EGF Ligand EGFR EGF Receptor (A431 Membrane) EGF->EGFR Binds KinaseDomain Intracellular Tyrosine Kinase EGFR->KinaseDomain Allosteric Activation RRSRC RR-SRC Peptide (RRLIEDAEYAARG) KinaseDomain->RRSRC Catalyzes ATP [γ-32P]ATP ATP->RRSRC Phosphate Donor PhosphoPeptide Phospho-RR-SRC (RRLIEDAE-pY-AARG) RRSRC->PhosphoPeptide Tyrosine Phosphorylation

Mechanistic pathway of EGF-stimulated RR-SRC phosphorylation.

Insulin Receptor Purification (1986)

Following its success with EGFR, RR-SRC became the standard for tracking the purification of the insulin receptor. Because the insulin receptor possesses intrinsic tyrosine kinase activity, researchers could monitor the specific activity of fractions eluted from affinity columns by measuring RR-SRC phosphorylation. utilized RR-SRC to characterize the affinity-purified insulin receptor/kinase from human placenta, achieving a specific activity of 300 nmol/min/mg of protein.

Quantitative Data Summary

The kinetic parameters derived from these early experiments validated RR-SRC as a highly efficient substrate. The table below summarizes the kinetic shifts observed upon RTK activation.

Table 1: Kinetic Parameters of RR-SRC Phosphorylation

Kinase SystemSubstrateCondition

(nmol/min/mg)

(mM)
Fold Increase in

EGFR (A431 Membranes)RR-SRCBasal (No EGF)3.80.53-
EGFR (A431 Membranes)RR-SRCStimulated (+EGF)7.50.28~2.0x
Insulin Receptor (Purified)RR-SRCStimulated (+Insulin)300.0~1.0N/A (Purified)

Methodological Protocol: P81 Phosphocellulose Assay

This protocol details the foundational P81 phosphocellulose method. To ensure a self-validating system, the protocol mandates specific negative controls to establish baseline background noise.

Materials Required
  • Kinase Source: A431 membrane extract or purified Insulin Receptor.

  • Substrate: RR-SRC peptide stock (2 mM in

    
    ).
    
  • Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM

    
    , 100 µM 
    
    
    
    (phosphatase inhibitor).
  • ATP Mix: 50 µM unlabeled ATP spiked with [γ-32P]ATP (approx. 1000 cpm/pmol).

  • Hardware: P81 Phosphocellulose squares (2x2 cm).

  • Wash Buffer: 75 mM Phosphoric acid.

Step-by-Step Procedure
  • Preparation & Self-Validation Setup: Aliquot 10 µL of RR-SRC peptide and 10 µL of Reaction Buffer into microcentrifuge tubes. Critical: Prepare a "Minus Peptide" control tube (substitute peptide with

    
    ) and a "Minus ATP" control tube to validate that the radioactive signal is strictly peptide- and kinase-dependent.
    
  • Receptor Activation: Add 10 µL of the kinase source to all tubes. If testing RTK activation, add 100 nM EGF or Insulin and pre-incubate the mixture at 4°C for 10 minutes to allow ligand binding and allosteric kinase activation.

  • Initiation: Transfer tubes to a 30°C water bath. Initiate the reaction by adding 10 µL of the ATP Mix. Incubate for exactly 5 minutes.

  • Termination: Stop the reaction by adding 10 µL of 10% Trichloroacetic acid (TCA) or 5% acetic acid. This rapidly denatures the kinase, halting phosphate transfer.

  • Spotting: Spot 40 µL of the terminated reaction mixture directly onto the center of a P81 phosphocellulose square.

  • Washing: Immerse the P81 squares in a beaker containing 500 mL of 75 mM phosphoric acid. Wash with gentle agitation for 5 minutes. Repeat the wash step three times. (Mechanistic note: The basic arginine residues anchor the peptide to the paper; the acidic, unreacted ATP is washed away).

  • Quantification: Rinse the squares once in acetone to facilitate rapid drying. Air dry, place in scintillation vials with fluid, and quantify 32P incorporation using a liquid scintillation counter.

P81_Workflow Step1 1. Reaction Setup Mix RR-SRC, [γ-32P]ATP, Kinase, Buffer Step2 2. Incubation 30°C for 5 minutes Step1->Step2 Step3 3. Termination Add Trichloroacetic Acid (TCA) Step2->Step3 Step4 4. Spotting Apply to P81 Phosphocellulose Paper Step3->Step4 Step5 5. Washing Wash with 75mM Phosphoric Acid Step4->Step5 Step6 6. Quantification Liquid Scintillation Counting Step5->Step6

Step-by-step workflow of the P81 phosphocellulose paper assay for RR-SRC.

References

  • Pike, L. J., Gallis, B., Casnellie, J. E., Bornstein, P., & Krebs, E. G. (1982). Epidermal growth factor stimulates the phosphorylation of synthetic tyrosine-containing peptides by A431 cell membranes. Proceedings of the National Academy of Sciences, 79(5), 1443-1447.[Link]

  • Pike, L. J., Eakes, A. T., & Krebs, E. G. (1986). Characterization of affinity-purified insulin receptor/kinase. Effects of dithiothreitol on receptor/kinase function. Journal of Biological Chemistry, 261(8), 3782-3789.[Link]

An In-depth Technical Guide to the RR-SRC Peptide: A Substrate for Src Family Kinase Activity and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the RR-SRC peptide, a widely utilized substrate for measuring the enzymatic activity of Src Family Kinases (SFKs). As a synthetic peptide mimicking a natural phosphorylation site, RR-SRC is an essential tool for basic research, high-throughput screening (HTS), and the development of novel kinase inhibitors.

Introduction: The Central Role of Src Family Kinases

Src Family Kinases (SFKs) are a group of non-receptor tyrosine kinases that act as critical nodes in a vast number of cellular signaling pathways.[1][2] These enzymes regulate fundamental processes including cell proliferation, differentiation, migration, and survival.[3][4] Dysregulation of SFK activity is a hallmark of numerous diseases, particularly cancer, where it often promotes tumor growth, invasion, and metastasis.[5][6][7] This central role in pathology has made SFKs a major target for therapeutic intervention.[8][9][10]

The development of drugs targeting SFKs requires robust and reliable methods to quantify their kinase activity. A cornerstone of these methods is the use of specific substrates that can be accurately and efficiently phosphorylated by the kinase of interest.[11][12] The RR-SRC peptide was designed for this purpose, serving as a standardized tool for interrogating SFK function.

The RR-SRC Substrate: Structure and Specificity

Peptide Sequence and Phosphorylation Site

The RR-SRC peptide is a synthetic 13-amino-acid chain derived from the tyrosine phosphorylation site of the Rous sarcoma virus (RSV) transforming protein, pp60v-Src.[13][14]

  • Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr -Ala-Ala-Arg-Gly (RRLIEDAEYAARG)[13][15][16]

  • Phosphorylation Site: The single tyrosine (Tyr, Y) residue serves as the acceptor for the gamma-phosphate group from ATP, transferred by an active Src kinase.[17]

  • Molecular Weight: Approximately 1519.7 g/mol [14][15]

The sequence was optimized to serve as an efficient substrate for Src and other tyrosine kinases.[18] It has also been employed as a substrate for other kinases like the epidermal growth factor receptor (EGFR) and to monitor the purification of the insulin receptor.[13][19]

Mechanism of Recognition and Phosphorylation

SFK-mediated phosphorylation is a highly specific event. The kinase's catalytic domain recognizes a consensus sequence surrounding the target tyrosine. While individual SFK members have slightly different preferences, a general optimal motif includes acidic residues (Aspartate or Glutamate) upstream of the tyrosine and a bulky hydrophobic residue at the -1 position.[18][20] The RR-SRC peptide sequence aligns well with these preferences, ensuring efficient recognition and catalysis.

The phosphorylation event itself is a two-step process:

  • Binding: The kinase's active site binds both ATP and the RR-SRC peptide substrate.

  • Phosphotransfer: The kinase catalyzes the transfer of the terminal (gamma) phosphate from ATP to the hydroxyl group of the tyrosine residue on the RR-SRC peptide, producing ADP and the newly phosphorylated peptide.

SRC Active Src Kinase Complex Src ● ATP ● RR-SRC Ternary Complex SRC->Complex Binds ATP ATP ATP->Complex RRSRC RR-SRC Peptide (Substrate) RRSRC->Complex Complex->SRC Releases ADP ADP Complex->ADP pRRSRC Phospho-RR-SRC (Product) Complex->pRRSRC Phosphotransfer

Figure 1: Kinase reaction workflow.

Experimental Applications: In Vitro Kinase Assays

The RR-SRC peptide is a versatile tool for various in vitro kinase assay formats, which are essential for screening potential inhibitors and studying kinase kinetics.[21][22] Common methodologies include radiometric and luminescence-based assays.

Assay Formats
Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the incorporation of radioactive ³²P from [γ-³²P]ATP into the RR-SRC peptide.[23] The phosphorylated peptide is separated from free ATP via phosphocellulose paper binding.[12]Direct, highly sensitive, considered the "gold standard".Requires handling of radioactive materials, hazardous waste disposal, low-throughput.[24]
Luminescence Assay (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.[6] ADP is converted to ATP, which then drives a luciferase reaction, generating a light signal proportional to kinase activity.[12]Non-radioactive, high-throughput compatible, highly sensitive, robust signal.[25]Indirect measurement, potential for interference from compounds affecting the coupling enzymes.
Fluorescence-Based Assays Can involve various principles like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), often using a phospho-specific antibody to detect the product.[24][26]Non-radioactive, homogenous (no-wash) formats, suitable for HTS.Can be susceptible to light-scattering or fluorescent compound interference.
Detailed Protocol: Luminescence-Based Src Kinase Assay (ADP-Glo™)

This protocol provides a self-validating system for measuring Src kinase activity and screening for inhibitors using the RR-SRC peptide.

1. Materials & Reagents:

  • Recombinant active Src kinase

  • RR-SRC peptide substrate

  • Kinase Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[25]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Multi-well plates (e.g., 384-well, low volume, white)

  • Luminometer

2. Experimental Workflow:

A 1. Reaction Setup Add Kinase, Buffer, RR-SRC Substrate, & Test Compound B 2. Initiate Reaction Add ATP A->B C 3. Kinase Reaction Incubate for 60 min at Room Temp B->C D 4. Stop & Deplete ATP Add ADP-Glo™ Reagent C->D E 5. ATP Depletion Incubate for 40 min at Room Temp D->E F 6. Signal Generation Add Kinase Detection Reagent E->F G 7. Signal Stabilization Incubate for 30 min at Room Temp F->G H 8. Read Luminescence G->H

Figure 2: Step-by-step workflow for an ADP-Glo™ Src Kinase Assay.

3. Step-by-Step Procedure:

  • Prepare Reagents: Dilute Src kinase, RR-SRC peptide, and test compounds (or vehicle control) in Kinase Reaction Buffer. A typical final concentration for the RR-SRC peptide is 10-50 µM.

  • Set Up Controls: To ensure data validity, include the following controls:

    • 100% Activity Control: Src kinase + RR-SRC + ATP (no inhibitor).

    • No-Enzyme Control: RR-SRC + ATP (no kinase). This defines the background signal.

    • Positive Inhibition Control: Src kinase + RR-SRC + ATP + a known Src inhibitor (e.g., Dasatinib).[7][27]

  • Plate Reaction: In a 384-well plate, add 2.5 µL of each component:

    • Add test compound or control.

    • Add Src kinase.

    • Add RR-SRC peptide.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the kinase, if known, to maximize sensitivity for competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6][25]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubation: Incubate for 40 minutes at room temperature.[6]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the Src kinase into ATP, which is then used by luciferase to produce light.

  • Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The raw luminescent signal (Relative Light Units, RLU) is directly proportional to the amount of ADP produced and thus to the Src kinase activity.

  • Calculating % Inhibition: % Inhibition = 100 * (1 - [RLU_inhibitor - RLU_no_enzyme] / [RLU_100%_activity - RLU_no_enzyme])

  • Determining IC₅₀: For dose-response experiments, plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion

The RR-SRC peptide is a foundational tool for the study of Src Family Kinases. Its well-defined sequence and proven utility in a variety of assay formats make it indispensable for academic research into cell signaling and for industrial drug discovery efforts targeting the entire kinase family.[12][28] By enabling robust, quantifiable, and high-throughput measurement of kinase activity, the RR-SRC substrate continues to facilitate the discovery and characterization of next-generation kinase inhibitors.

References

  • Taylor & Francis Online. (2018, June 06). Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. [Link]

  • BellBrook Labs. SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. [Link]

  • DelveInsight. SRC Family Kinases (SFK) Inhibitor Pipeline Insight. [Link]

  • FRAXA Research Foundation. (2024, January 31). SRC Family Kinase Inhibitor as a Potential Treatment for Fragile X Syndrome. [Link]

  • Abbiotec. RR-SRC Peptide. [Link]

  • Wikipedia. Proto-oncogene tyrosine-protein kinase Src. [Link]

  • Bio-protocol. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Src family. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Roskoski, R. Jr. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155–1164. [Link]

  • UniProt. Proto-oncogene tyrosine-protein kinase Src - Homo sapiens (Human). [Link]

  • BMG LABTECH. (2020, September 01). Kinase assays. [Link]

  • Kiyatkin, A. & Kiyatkin, I. (2004). Kinases of the Src Family: Structure and Functions. Biochemistry (Moscow), 69(7), 1359-1368. [Link]

  • Zhang, J., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology, 7(7), 1147-1151. [Link]

  • Vareslija, D., et al. (2019). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 11(7), 953. [Link]

  • Montero, J. C., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546-5552. [Link]

  • Shah, N. H., et al. (2018). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen. eLife, 7, e32442. [Link]

  • Brown, M. T. & Cooper, J. A. (1996). Determinants of Substrate Recognition in Nonreceptor Tyrosine Kinases. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1287(2-3), 121-149. [Link]

  • Brockbank, R. L. & Vogel, H. J. (1997). NMR studies of the RRsrc peptide, a tyrosine kinase substrate. Biochemistry and Cell Biology, 75(2), 163-169. [Link]

Sources

Methodological & Application

Application Note: In Vitro Kinase Assay Protocol Using the RR-SRC Peptide Substrate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, assay optimization, and step-by-step methodology for c-Src kinase activity quantification.

Introduction and Mechanistic Background

The c-Src proto-oncogene is a non-receptor tyrosine kinase that serves as a critical signaling node in regulating cellular proliferation, survival, angiogenesis, and migration. Dysregulation or overexpression of c-Src is a hallmark of numerous solid tumors, making it a prime target for small-molecule kinase inhibitors.

To accurately quantify c-Src enzymatic activity and screen potential inhibitors in vitro, researchers rely on highly specific synthetic peptide substrates. The RR-SRC peptide (Sequence: RRLIEDAEYAARG) is the gold standard for this application. Originally derived and optimized from the autophosphorylation site of the kinase, the addition of arginine (R) residues enhances the peptide's solubility and facilitates binding to phosphocellulose paper in classic radiometric assays [1]. The peptide provides an optimal


 ratio, ensuring robust and reproducible signal generation during high-throughput screening (HTS).
c-Src Signaling Context

Understanding the broader signaling context is essential for interpreting the physiological relevance of in vitro inhibitor screening. c-Src is activated downstream of Receptor Tyrosine Kinases (RTKs) and Integrins, subsequently phosphorylating targets like FAK, PI3K, and STAT3.

SrcPathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src c-Src Kinase (Active Conformation) RTK->Src Activation GPCR GPCRs & Integrins GPCR->Src Activation FAK FAK / Paxillin Src->FAK Tyrosine Phosphorylation PI3K PI3K / Akt Pathway Src->PI3K Downstream Signaling STAT3 STAT3 Transcription Factor Src->STAT3 Tyrosine Phosphorylation Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival PI3K->Proliferation STAT3->Proliferation

Caption: Simplified c-Src signaling pathway highlighting upstream activators and downstream cellular responses.

Experimental Design & Rationale (E-E-A-T)

A successful kinase assay is not merely a sequence of reagent additions; it is a self-validating biochemical system. Every component in the reaction buffer serves a specific mechanistic purpose.

Buffer Causality and Optimization
  • Divalent Cations (

    
     and 
    
    
    
    ):
    ATP must be coordinated by a divalent cation to be utilized by the kinase. While
    
    
    is standard, the addition of
    
    
    is highly recommended for Src family kinases.
    
    
    lowers the
    
    
    for ATP and stabilizes the active conformation of the kinase catalytic cleft.
  • Reducing Agents (DTT): c-Src contains sensitive cysteine residues. Oxidation of these residues can lead to kinase aggregation and artificial loss of activity. Including

    
     ensures the enzyme remains in a reduced, active monomeric state.
    
  • Carrier Protein (BSA): At the low nanomolar concentrations used in vitro, purified recombinant kinases tend to adsorb nonspecifically to the plastic walls of microtiter plates.

    
     acts as a blocking agent, preserving the effective enzyme concentration.
    
Self-Validating Controls

To ensure trustworthiness and rule out false positives/negatives, the following controls are mandatory:

  • No-Enzyme Control: Establishes the baseline background signal (e.g., spontaneous ATP hydrolysis or background luminescence).

  • No-Substrate Control: Measures the rate of c-Src autophosphorylation. Because c-Src can phosphorylate itself, this signal must be subtracted from the total signal to isolate the specific phosphorylation of the RR-SRC peptide.

  • Reference Inhibitor Control: A known Src inhibitor (e.g., Dasatinib or PP2) should be run in parallel to validate the assay's sensitivity to pharmacological inhibition.

Detection Modalities: Quantitative Comparison

Historically, kinase assays relied on the incorporation of


-

P-ATP into the RR-SRC peptide. Today, homogenous luminescent assays (such as the ADP-Glo™ system) are preferred for their safety and high-throughput compatibility. These assays measure the accumulation of ADP, which is stoichiometrically proportional to peptide phosphorylation [2].
Detection ModalityPrincipleDynamic RangeProsCons
Radiometric (

P)
Direct measurement of radioactive phosphate incorporated into RR-SRC.Low pM to

M
True direct measurement; highly sensitive.Requires radioactive safety protocols; low throughput.
Luminescent (ADP-Glo) Converts byproduct ADP back to ATP, driving a luciferase reaction.

ADP
Homogenous (no wash); non-radioactive; HTS compatible.Indirect measurement; sensitive to ATP/ADP contamination.
ELISA / Fluorescence Anti-phosphotyrosine antibodies bind to the phosphorylated RR-SRC.Low nM to

M
Non-radioactive; specific to tyrosine phosphorylation.Requires multiple wash steps; antibody batch variability.

Step-by-Step Protocol: Luminescent ADP Accumulation Assay

This protocol utilizes an ADP-accumulation readout, which is highly scalable for 96- or 384-well formats.

Reagent Preparation
  • Kinase Reaction Buffer (1X):

    
     Tris-HCl (pH 7.5), 
    
    
    
    ,
    
    
    ,
    
    
    DTT,
    
    
    BSA. (Prepare fresh on the day of the assay).
  • RR-SRC Peptide Solution: Reconstitute RR-SRC (RRLIEDAEYAARG) in distilled water or 10% DMSO to a stock concentration of

    
    . Dilute to a 
    
    
    
    working concentration in Kinase Buffer.
  • ATP Solution: Prepare a

    
     working solution in Kinase Buffer. (Note: This concentration is kept near the 
    
    
    
    of c-Src to allow competitive inhibitors to bind effectively).
  • Enzyme: Dilute purified active c-Src kinase to

    
     in Kinase Buffer.
    
Experimental Workflow

AssayWorkflow Prep 1. Preparation Prepare Kinase Buffer (Mg2+, Mn2+, DTT) Dilute c-Src & RR-SRC React 2. Kinase Reaction Add ATP (10 µM) Incubate 30°C for 30 min Prep->React Stop 3. Termination Add ADP Depletion Reagent Incubate 40 min to deplete unreacted ATP React->Stop Detect 4. Detection Add Kinase Detection Reagent Convert ADP to ATP Generate Luminescence Stop->Detect Analyze 5. Analysis Read in Luminometer Calculate IC50 / Vmax Detect->Analyze

Caption: Step-by-step experimental workflow for the luminescent ADP-accumulation in vitro kinase assay.

Detailed Procedure (384-Well Format)
  • Compound Plating: Add

    
     of test inhibitor (or DMSO vehicle control) to the wells of a white 384-well assay plate.
    
  • Enzyme/Substrate Addition: Add

    
     of the c-Src enzyme + RR-SRC peptide mixture to the wells. Incubate for 10 minutes at room temperature to allow inhibitor pre-binding.
    
    • Control Check: Ensure "No-Enzyme" wells receive buffer + peptide only.

  • Reaction Initiation: Add

    
     of the 
    
    
    
    ATP solution to all wells to start the kinase reaction. Total reaction volume is now
    
    
    .
  • Incubation: Seal the plate and incubate at

    
     for 30 minutes. Ensure the reaction remains in the linear phase (less than 10% total ATP depletion).
    
  • Reaction Termination: Add

    
     of the primary ADP-Glo reagent (or equivalent ATP-depletion reagent) to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.
    
  • Signal Generation: Add

    
     of the Kinase Detection Reagent. This reagent converts the generated ADP back into ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes at room temperature.
    
  • Readout: Measure luminescence using a microplate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Troubleshooting

Calculating Percent Inhibition: Convert the raw Relative Luminescence Units (RLU) to percent inhibition using the following formula:



Troubleshooting High Background: If the "No-Enzyme" control exhibits high luminescence, the ATP stock may be contaminated with ADP. Always use ultra-pure, kinase-grade ATP and avoid repeated freeze-thaw cycles of the ATP stock.

Troubleshooting Low Signal: If the signal window (


 ratio) is too low, verify the integrity of the DTT in the buffer. Oxidized DTT will fail to maintain c-Src in its active state. Additionally, ensure the RR-SRC peptide is fully dissolved; peptide aggregation can severely limit substrate availability.

References

  • Title: Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line. Source: Proceedings of the National Academy of Sciences (PNAS), 1982. URL: [Link]

  • Title: A Generic, Homogenous Method for Measuring Kinase and Inhibitor Activity via Adenosine 5′-Diphosphate Accumulation. Source: Journal of Biomolecular Screening, 2006. URL: [Link]

How to use RR-SRC for inhibitor screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Src Kinase Inhibitors using the RR-SRC Peptide Substrate

Introduction & Scientific Rationale

The RR-SRC peptide (Sequence: H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH ) is a highly specific synthetic substrate derived from the autophosphorylation site of the Rous sarcoma virus transforming protein, pp60 (v-Src).[1]

In the context of drug discovery, RR-SRC is the "gold standard" substrate for screening inhibitors of c-Src and other Src Family Kinases (SFKs) due to two critical structural features:

  • Specificity: The sequence IEDAEYAARG mimics the physiological activation loop of Src, ensuring that the assay measures relevant catalytic activity rather than off-target phosphorylation.

  • The "RR" Anchor: The N-terminal Arginine-Arginine (RR) motif provides a strong net positive charge at neutral pH. This charge is the functional "handle" that enables separation of the substrate from the kinase and ATP in both Radiometric P81 Filter Binding Assays and Microfluidic Mobility Shift Assays (MMSA) .[1]

This guide details the protocol for using RR-SRC in a Microfluidic Mobility Shift Assay , the modern industry standard for HTS, while referencing the classic Radiometric method for validation.

Assay Principle: Microfluidic Mobility Shift

The core challenge in kinase screening is distinguishing the phosphorylated product from the non-phosphorylated substrate. The RR-SRC peptide leverages Charge-Based Separation .

  • Substrate: The RR-SRC peptide carries a net positive charge (due to Arg residues).[1]

  • Reaction: Src kinase transfers a phosphate group (PO₄³⁻) from ATP to the Tyrosine (Y) residue on the peptide.[1]

  • Product: The addition of the phosphate group significantly alters the charge-to-mass ratio, making the product more negative (or less positive) than the substrate.[1]

  • Detection: When an electric field is applied (electrophoresis), the substrate and product migrate at different velocities.[1] The ratio of Product/(Product + Substrate) is calculated to determine activity.[1]

Visualizing the Signaling & Assay Logic

Src_Assay_Workflow cluster_pathway Biological Context cluster_assay RR-SRC Assay Mechanism RTK RTK / GPCR Src_Inactive c-Src (Inactive) RTK->Src_Inactive Activation Src_Active c-Src (Active Kinase) Src_Inactive->Src_Active Dephos Y530 Phos Y416 Downstream STAT3 / FAK Signaling Src_Active->Downstream Reaction Kinase Reaction (Incubation) Src_Active->Reaction Catalyst Reagents Reagents: 1. Src Enzyme 2. RR-SRC Peptide 3. ATP Reagents->Reaction Product_Mix Mix: Substrate (S) Phospho-Product (P) Reaction->Product_Mix Inhibitor Test Inhibitor Inhibitor->Reaction Blocks Separation Microfluidic Electrophoresis Product_Mix->Separation Readout Readout: P / (S + P) Ratio Separation->Readout Mobility Shift

Caption: Biological activation of Src kinase and the corresponding in vitro screening workflow using RR-SRC.

Materials & Reagent Preparation

A. Critical Reagents
ComponentSpecificationStorageNotes
RR-SRC Peptide Sequence: RRLIEDAEYAARG-20°CPurity >95% required.[1][2] Reconstitute in H₂O.
c-Src Enzyme Recombinant Human c-Src-80°CAvoid freeze-thaw cycles. Aliquot upon receipt.
ATP Ultra-pure ATP (10 mM stock)-20°CPrepare fresh working aliquots.[1]
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-354°CAdd DTT (2 mM) fresh before use.[1]
Separation Buffer Electrophoretic buffer with EDTARTSpecific to the reader (e.g., LabChip).
B. Peptide Reconstitution
  • The RR-SRC peptide is often supplied as a TFA salt.[2][3]

  • Dissolve lyophilized powder in distilled water to a stock concentration of 10 mM .

  • Note: If solubility is an issue (rare for this sequence), use 10% Acetonitrile/Water, but ensure final assay concentration of ACN is <1%.[1]

Protocol: Inhibitor Screening (Microfluidic Format)

This protocol is optimized for a 384-well plate format using a mobility shift reader (e.g., PerkinElmer/Revvity LabChip® EZ Reader).[1]

Step 1: Enzyme Titration (Pre-Screen Optimization)

Before screening, determine the optimal enzyme concentration (EC50 or T50) that yields ~20-30% conversion of substrate to product.[1]

  • Prepare a 2-fold serial dilution of c-Src in Assay Buffer (Range: 0.1 nM to 100 nM).[1]

  • Add 1.5 µM RR-SRC and ATP (at K_m_app, typically 10-50 µM) to all wells.[1]

  • Incubate for 60 minutes at Room Temperature (RT).

  • Stop reaction with EDTA-containing Separation Buffer.

  • Result: Select the enzyme concentration that gives ~20% conversion. This ensures the assay remains in the "initial velocity" phase, which is critical for accurate IC50 measurement.

Step 2: Inhibitor Screening Workflow

Total Assay Volume: 20 µL (can be scaled down to 10 µL).

  • Compound Addition:

    • Dispense 100 nL of test compounds (in 100% DMSO) into the 384-well plate.

    • Include High Controls (DMSO only, no inhibitor) and Low Controls (Staurosporine or EDTA null reaction).

  • Enzyme/Substrate Mix (2x):

    • Prepare a 2x solution containing:

      • c-Src Enzyme (at determined optimal concentration).[1][4]

      • RR-SRC Peptide (Final assay conc: 1.5 µM ).[1]

    • Dispense 10 µL of this mix into the wells.

    • Incubate 15 mins to allow compound-enzyme interaction.

  • ATP Start Mix (2x):

    • Prepare a 2x solution of ATP in Assay Buffer.

    • Recommended ATP concentration: K_m_app (typically 10-50 µM for Src).[1]

    • Dispense 10 µL to initiate the reaction.[5]

  • Incubation:

    • Seal plate and incubate for 60 minutes at RT (22-25°C).

  • Termination & Detection:

    • Add 20-40 µL of Separation Buffer (containing EDTA to chelate Mg²⁺ and stop the kinase, plus a coating reagent to neutralize protein sticking).[1]

    • Read plate on the Mobility Shift Reader.

Alternative Protocol: Radiometric Filter Binding (P81)[1]

Use this method if microfluidic equipment is unavailable. This is the method for which the "RR" tag was originally designed.

  • Reaction: Perform the kinase reaction as above (Steps 1-4), but use [γ-³²P]ATP (Specific Activity ~ 200-500 cpm/pmol) mixed with cold ATP.[1]

  • Termination: Stop the reaction by adding 20 µL of 75 mM Phosphoric Acid .

  • Spotting: Spot 20 µL of the reaction onto P81 Phosphocellulose squares .

    • Mechanism: The basic Arginine residues (RR) bind the peptide to the acidic P81 paper.[1] ATP (acidic) does not bind.[1]

  • Washing: Wash filters 3x with 0.75% Phosphoric Acid (5 mins per wash). This removes unreacted [γ-³²P]ATP.[1][6]

  • Detection: Dry filters and count in a Scintillation Counter.

Data Analysis & Quality Control

A. Calculation of % Inhibition

For the Mobility Shift Assay, the raw data is the Product Ratio (P / S+P) .[1]



B. Z-Factor (Assay Robustness)

A Z' > 0.5 is required for HTS validation.[1]


[1]
  • 
    : Standard Deviation
    
  • 
    : Mean Signal
    
C. Troubleshooting Guide
IssueProbable CauseSolution
Low Signal (Low Conversion) Enzyme inactive or degradedUse fresh DTT; Aliquot enzyme to avoid freeze-thaw.
High Background (in Low Control) Peptide degradation or impure ATPCheck peptide purity by HPLC; Ensure EDTA concentration in Stop Buffer is sufficient (>10 mM).
No Separation (Mobility Shift) Wrong Buffer pHEnsure Separation Buffer pH matches the pI requirements of the RR-SRC peptide.[1]
Compound Interference Fluorescent compoundsMobility shift is resistant to fluorescence interference, but check for compound aggregation.

References

  • Collett, M. S., & Erikson, R. L. (1978). Protein kinase activity associated with the avian sarcoma virus src gene product. Proceedings of the National Academy of Sciences, 75(4), 2021–2024.[1] Link[1]

  • Pike, L. J., et al. (1982). Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line.[1] Proceedings of the National Academy of Sciences, 79(5), 1443-1447.[1] Link[1]

  • Promega Corporation. ADP-Glo™ Kinase Assay Application Note: Src Kinase.[6] Link

  • Cayman Chemical. RR-Src (trifluoroacetate salt) Product Insert.[1] Link

  • BellBrook Labs. SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Link

Sources

RR-SRC peptide for monitoring insulin receptor purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Monitoring of Insulin Receptor Purification using the RR-SRC Peptide Substrate

Executive Summary

The purification of the Insulin Receptor (IR), a heterotetrameric receptor tyrosine kinase (RTK), presents a unique challenge: maintaining the structural integrity of its


 complex while preserving its intrinsic kinase activity. Standard protein quantification (e.g., Bradford, A280) tells you how much protein you have, but not if it works.

This guide details the application of the RR-SRC peptide (Sequence: RRLIEDAEYAARG ), a synthetic substrate derived from the Rous sarcoma virus pp60


 protein.[1][2] Because the IR kinase domain shares significant substrate specificity with Src-family kinases, RR-SRC serves as a highly specific, soluble, and efficient probe to monitor IR catalytic activity throughout fractionation. This protocol enables researchers to distinguish between denatured receptor aggregates and biologically active fractions, ensuring the isolation of high-quality receptor for structural biology or drug screening.

Scientific Background & Mechanism

The Target: Insulin Receptor (IR)

The IR is a disulfide-linked dimer of dimers (


).[3][4] Insulin binding to the extracellular 

-subunits induces a conformational change that autophosphorylates the intracellular

-subunits on specific tyrosine residues (Tyr1158, Tyr1162, Tyr1163 in the activation loop). This autophosphorylation activates the kinase to phosphorylate downstream substrates.
The Tool: RR-SRC Peptide[2][5]
  • Sequence : H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr -Ala-Ala-Arg-Gly-OH[1][2][5]

  • Origin : Derived from the autophosphorylation site of pp60

    
     (residues 416–423), with an N-terminal Arginine-Arginine (RR) tag.
    
  • Role of "RR" : The N-terminal arginines enhance water solubility and facilitate interaction with the acidic residues in the kinase active site, mimicking the electrostatic environment of physiological substrates like IRS-1.

  • Mechanism : The IR transfers the

    
    -phosphate from ATP to the single Tyrosine (Tyr-9) residue on the RR-SRC peptide.
    
Why RR-SRC?

Unlike generic polymers like Poly(Glu:Tyr), RR-SRC presents a defined structural motif. It exhibits Michaelis-Menten kinetics (


 mM depending on conditions), allowing for the rigorous calculation of Specific Activity  (units/mg), the gold standard for assessing purification purity and enzyme health.

Visualizing the Mechanism

The following diagram illustrates the signal transduction flow where the purified IR phosphorylates the RR-SRC peptide, serving as the detection event.

IR_Kinase_Mechanism cluster_reaction Kinase Reaction Insulin Insulin Ligand IR_Inactive IR (Inactive) α2β2 Complex Insulin->IR_Inactive Binds IR_Active IR (Active) Autophosphorylated IR_Inactive->IR_Active Conformational Change & Autophosphorylation RR_SRC RR-SRC Peptide (Substrate) IR_Active->RR_SRC Catalyzes ATP ATP (γ-32P or Cold) ATP->RR_SRC Phosphate Transfer P_RR_SRC Phospho-RR-SRC (Detected Signal) RR_SRC->P_RR_SRC Product ADP ADP RR_SRC->ADP Byproduct

Caption: Mechanism of Insulin Receptor activation and subsequent phosphorylation of the RR-SRC peptide substrate.

Detailed Protocol: RR-SRC Kinase Assay

This protocol describes a radiometric assay using


.[6] While non-radioactive methods (ELISA, ADP-Glo) exist, the radiometric assay remains the most sensitive method for quantifying specific activity during early purification stages where protein concentration is low.
Reagents & Preparation
  • RR-SRC Peptide Stock : Dissolve lyophilized RR-SRC (MW ~1519.7 Da) in ddH

    
    O to 5 mM. Store aliquots at -20°C.
    
  • Kinase Buffer (5X) : 250 mM HEPES (pH 7.6), 25 mM MgCl

    
    , 25 mM MnCl
    
    
    
    , 0.5% Triton X-100 (if receptor is solubilized).
    • Note: Mn

      
       is often critical for optimal IR activity in vitro.
      
  • ATP Mix : 100

    
    M cold ATP spiked with 
    
    
    
    (approx. 500–1000 cpm/pmol).
  • Stop Solution : 5% Trichloroacetic acid (TCA) or 75 mM Phosphoric acid.

  • Phosphocellulose Paper : P81 squares (Whatman).

Assay Workflow
StepActionCritical Technical Note
1. Activation Mix 10

L of Receptor Fraction with 10

L of 100 nM Insulin in Kinase Buffer. Incubate 15 min @ RT.
Pre-incubation with insulin is mandatory to induce the active conformation (autophosphorylation) before adding the substrate.
2. Reaction Mix Add 10

L of RR-SRC Peptide (1–2 mM final) to the activated receptor.
High substrate concentration ensures the reaction is limited by enzyme amount, not substrate (

conditions).
3. Initiation Add 10

L of ATP Mix . Total volume = 40

L. Incubate 15–30 min @ 30°C.
Time linearity must be established; 15 mins is usually within the linear range for IR.
4. Termination Spot 20

L of reaction onto P81 Phosphocellulose paper. Immediately drop paper into 75 mM Phosphoric Acid .
The acid stops the reaction and precipitates the peptide onto the paper while washing away unreacted ATP.
5. Washing Wash filters 3x (10 min each) in 75 mM Phosphoric Acid with gentle stirring.Crucial step to remove high background from free

.
6. Quantitation Air dry filters, place in scintillation vials with fluid, and count (CPM).Compare against a specific activity standard curve of the ATP mix.

Integration into Purification Workflow

The RR-SRC assay is not just a final QC step; it is a navigational tool.

Purification_Workflow Tissue Tissue/Cells (Placenta/CHO) Lysis Solubilization (Triton X-100 / DDM) Tissue->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification WGA WGA-Sepharose (Lectin Affinity) Clarification->WGA Check1 Assay: RR-SRC Activity (Verify Solubilization) Clarification->Check1 Sample Insulin_Col Insulin-Sepharose (Ligand Affinity) WGA->Insulin_Col Elution Acid/Urea Elution (Critical Step) Insulin_Col->Elution Neutralization Immediate Neutralization Elution->Neutralization Check2 Assay: RR-SRC Activity (Verify Active Fraction) Neutralization->Check2 Final Final Pool High Specific Activity Check2->Final Pool Active Fractions

Caption: Purification workflow highlighting critical checkpoints for RR-SRC kinase activity monitoring.

Strategic Monitoring Points:
  • Post-Solubilization : Test the crude lysate to establish a baseline "Total Activity".

  • Flow-Throughs : Test WGA or Insulin-Sepharose flow-throughs. High activity here indicates the column is overloaded or the receptor is not binding (failed capture).

  • Elution Fractions : The most critical step. IR is often eluted with harsh conditions (pH 5.0 or Urea). You must neutralize immediately and assay with RR-SRC. Only pool fractions with high specific activity , not just high protein content.

Data Analysis & Expected Results

To validate your purification, calculate the Specific Activity (SA) .



Reference Values (Benchmark)

Based on historical data (e.g., Pike et al., Kasuga et al.):

FractionProtein Conc.Kinase Activity (RR-SRC)Specific ActivityInterpretation
Crude Lysate HighLow< 1 nmol/min/mgHigh background protein.
WGA Eluate ModerateModerate~10–20 nmol/min/mgEnrichment of glycoproteins.
Pure Receptor LowHigh100–300 nmol/min/mg Target Purity.

Note: In the presence of insulin, the specific activity should increase 3-5 fold compared to basal (no insulin) conditions. If RR-SRC phosphorylation does not increase with insulin, the receptor is likely denatured or constitutively active (damaged).

References

  • Pike, L. J., et al. (1984). "Phosphorylation of a synthetic peptide corresponding to the tyrosine phosphorylation site of pp60src by the insulin receptor kinase." Proceedings of the National Academy of Sciences. Link

  • Kasuga, M., et al. (1983). "Insulin receptor is an insulin-dependent tyrosine protein kinase: copurification of insulin-binding activity and protein kinase activity to homogeneity from human placenta."[7] Proceedings of the National Academy of Sciences. Link

  • Abbiotec . "RR-SRC Peptide Datasheet." Abbiotec Product Information. Link

  • Promega . "ADP-Glo™ Kinase Assay Application Note." Promega Technical Resources. Link

  • Buse, M. G., et al. (1989).[8] "Peptide-based radioimmunoassay for insulin receptor."[9] Diabetes.[4][8][9] Link

Sources

Application Note: High-Resolution NMR Profiling of Kinase-Substrate Interactions Using the RR-SRC Peptide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Assay Development Scientists, and Drug Discovery Professionals Modality: Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction & Mechanistic Rationale

The precise characterization of kinase-substrate interactions is a cornerstone of targeted oncology and signal transduction research. The RR-SRC peptide is a highly validated, synthetic 13-amino-acid substrate modeled after the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein (pp60^v-src). It is widely utilized as a benchmark substrate for evaluating the catalytic activity of Src-family kinases (SFKs), the Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor.

While fluorescence-based and radiometric assays offer high-throughput capabilities, they suffer from critical limitations: radiometric assays lack structural resolution, and fluorophore conjugation can alter the binding thermodynamics of small peptides. Nuclear Magnetic Resonance (NMR) spectroscopy circumvents these issues by providing atomic-level resolution of the native, unmodified peptide. NMR allows researchers to simultaneously map the kinase-substrate binding interface (via Chemical Shift Perturbations) and monitor the real-time catalytic conversion of Tyrosine 9 (Tyr9) to phosphotyrosine (pTyr9).

Physicochemical Profile of RR-SRC

Understanding the physicochemical properties of RR-SRC is critical for optimizing NMR buffer conditions and avoiding aggregation-induced line broadening.

PropertyValue
Sequence H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH
One-Letter Code RRLIEDAEYAARG
Length 13 amino acids
Molecular Weight 1519.7 g/mol [1]
Chemical Formula C64H106N22O21[2]
Net Charge (pH 7.0) ~ 0 (Theoretical pI: ~7.0)[2]
Conformational State Interconverts between extended and nascent helical structures in aqueous solution[3]

Experimental Design: The Causality Behind the Method

To build a robust, self-validating NMR assay, every experimental parameter must be strictly controlled. As an application scientist, you must design the assay to isolate the variables of interest:

  • Isotope Labeling Strategy: To map the binding interface, we utilize a

    
    N/
    
    
    
    C-labeled kinase domain
    and an unlabeled RR-SRC peptide . Because the kinase is large (~30-60 kDa depending on the construct) and the peptide is small (1.5 kDa), labeling the kinase allows us to observe specific active-site residues shifting upon peptide binding without spectral crowding from the substrate.
  • Buffer Selection (Causality): The standard NMR buffer is 50 mM HEPES, 100 mM NaCl, 5 mM MgCl

    
    , 1 mM DTT, pH 7.0 (with 5-10% D
    
    
    
    O)
    .
    • Why pH 7.0? It balances physiological relevance with the need to minimize amide proton exchange with bulk water, which degrades the

      
      N-
      
      
      
      H HSQC signal.
    • Why MgCl

      
      ? Magnesium is an obligate cofactor for ATP coordination; omitting it will completely stall the kinetic assay.
      
    • Why DTT? Kinase domains are prone to cysteine oxidation, which induces conformational heterogeneity and ruins spectral resolution.

Workflow P1 1. Sample Prep Kinase & RR-SRC P2 2. NMR Titration HSQC & CSPs P1->P2 P3 3. Kinetic Assay Real-Time NMR P2->P3 P4 4. Data Analysis Kd & Catalytic Rates P3->P4

Fig 1. Step-by-step NMR methodology for characterizing kinase-substrate interactions.

Step-by-Step Methodologies

Protocol A: Mapping the Kinase-Substrate Interface (NMR Titration)

This protocol determines the equilibrium dissociation constant (


) and identifies the specific kinase residues involved in substrate recognition.
  • Sample Preparation: Dialyze the

    
    N-labeled c-Src kinase domain (0.1 mM) into the optimized NMR Buffer. Prepare a 5 mM stock of unlabeled RR-SRC peptide in the identical buffer to prevent dilution artifacts.
    
  • Apo-State Acquisition: Acquire a reference 2D

    
    N-
    
    
    
    H HSQC spectrum of the apo-kinase at 298 K. Ensure the spectrum is well-dispersed, indicating a properly folded protein.
  • Titration Series: Serially add the RR-SRC peptide to the kinase sample at molar equivalents of 1:0.5, 1:1, 1:2, 1:5, and 1:10. Acquire an HSQC spectrum at each point.

  • Data Analysis: Track the Chemical Shift Perturbations (CSPs) of the kinase amide peaks. Calculate the

    
     by plotting the composite chemical shift change (
    
    
    
    ) against the total ligand concentration and fitting it to a standard single-site binding isotherm.
Protocol B: Real-Time NMR Phosphorylation Kinetics

This protocol tracks the catalytic turnover of the RR-SRC peptide by monitoring the chemical shift of the Tyr9 aromatic protons as they are phosphorylated.

  • Reaction Setup: In a standard 5 mm NMR tube, combine 1 mM unlabeled RR-SRC peptide, 5 mM MgCl

    
    , and a catalytic amount of unlabeled c-Src kinase (e.g., 1 µM) in NMR Buffer.
    
  • Initiation: Inject a pre-neutralized stock of ATP (final concentration 5 mM) directly into the NMR tube. Rapidly invert the tube to mix and immediately insert it into the spectrometer.

  • Data Acquisition: Acquire a pseudo-3D series of 1D

    
    H spectra or rapid 2D SoFast HMQC spectra (e.g., 1 spectrum every 2-5 minutes) over a 2-3 hour window[4].
    
  • Kinetic Extraction: Integrate the aromatic proton signals of the substrate (Tyr9, typically ~6.8–7.1 ppm) and the product (pTyr9, shifted downfield due to the electron-withdrawing phosphate group). Plot product formation over time to extract

    
     and 
    
    
    
    .

Mechanism cluster_inputs Kinase c-Src Kinase (15N/13C Labeled) Complex Encounter Complex (Transient) Kinase->Complex Binding Peptide RR-SRC Peptide (Unlabeled) Peptide->Complex Binding Complex->Kinase Turnover Product Phospho-RR-SRC (pTyr9) Complex->Product Dissociation ATP ATP + Mg2+ ATP->Complex Catalysis

Fig 2. Mechanistic cycle of RR-SRC phosphorylation by c-Src monitored via NMR spectroscopy.

Quality Control & Self-Validating Systems

A robust NMR protocol must be self-validating. Implement the following checks to ensure data integrity:

  • TFA Counterion Removal (Critical): Synthetic RR-SRC is typically supplied as a . TFA can drastically lower the pH of weakly buffered NMR solutions, leading to rapid amide proton exchange and the complete loss of kinase HSQC signals.

    • Validation: Always verify and adjust the pH of the highly concentrated peptide stock to 7.0 using dilute NaOH before adding it to the kinase.

  • ATP pH Neutralization: ATP sodium salts are highly acidic. Injecting unneutralized ATP will denature the kinase and globally shift all NMR peaks, creating false-positive kinetic data.

    • Validation: Pre-neutralize 100 mM ATP stocks to pH 7.0 and verify with micro-pH paper before initiating the kinetic assay.

  • Peptide Conformational Integrity: RR-SRC naturally interconverts between in aqueous solution.

    • Validation: Run a 1D

      
      H NMR or 2D NOESY of the peptide alone prior to the assay. Sharp, well-defined lines confirm a monomeric state, whereas broad lines indicate aggregation that will artificially skew binding affinities.
      

References

Sources

Using RR-SRC to determine kinase specific activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of Kinase Specific Activity Using the RR-SRC Peptide Substrate

Introduction & Principle

The determination of Specific Activity (Units/mg) is the gold standard for quantifying the purity and potency of kinase preparations. While fluorescence-based high-throughput screens are common, the radiometric P81 phosphocellulose assay remains the benchmark for kinetic characterization due to its direct measurement of phosphate transfer, lack of interference from fluorescent compounds, and high sensitivity.

This protocol utilizes the RR-SRC peptide, a synthetic substrate derived from the autophosphorylation site of the Rous sarcoma virus pp60


 protein.
The "RR" Modification: A Critical Design Feature

The native Src substrate sequence is acidic. To utilize the P81 phosphocellulose filter method—which relies on the electrostatic binding of positively charged (basic) peptides to negatively charged phosphate groups on the paper—the peptide is modified with N-terminal Arginine (Arg/R) residues.

  • Native Context: Acidic residues surrounding Tyrosine-416.

  • RR-SRC Sequence: Arg-Arg -Leu-Ile-Glu-Asp-Ala-Glu-Tyr -Ala-Ala-Arg -Gly (RRLIEDAEYAARG).[1][2]

  • Mechanism: At low pH (phosphoric acid wash), the Arginines are protonated (

    
     charge). The peptide binds to the P81 paper (
    
    
    
    charge). Unreacted
    
    
    (
    
    
    charge) is repelled and washed away, leaving only the radiolabeled phosphopeptide to be counted.

Experimental Workflow Visualization

The following diagram illustrates the kinetic reaction and the separation logic crucial for assay validity.

G cluster_0 Reaction Phase (pH 7.4) cluster_1 Termination & Separation (pH < 2.0) Kinase Kinase Enzyme Complex Enzyme-Substrate Complex Kinase->Complex ATP [γ-32P]ATP ATP->Complex Peptide RR-SRC Peptide (Basic) Peptide->Complex Acid H3PO4 Stop Solution Complex->Acid Phosphorylation P81 P81 Paper (Negatively Charged) Acid->P81 Spotting Waste Unreacted ATP (Washed Away) P81->Waste Repulsion (-) to (-) Signal Bound Phospho-Peptide (CPM Count) P81->Signal Attraction (+) to (-)

Figure 1: Mechanism of the RR-SRC P81 Kinase Assay. The N-terminal Arginines ensure peptide retention on P81 paper during acid washes.

Materials & Reagents

ComponentSpecificationNotes
Substrate RR-SRC PeptideSequence: RRLIEDAEYAARG (MW ~1519 Da).[1][2][3][4] Dissolve to 1-2 mg/mL in distilled water.
Radioisotope

3000 Ci/mmol, 10 mCi/mL. Handle with appropriate shielding.
Kinase Buffer 25 mM MOPS (pH 7.2), 12.5 mM

-glycerophosphate, 25 mM MgCl

, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
Mg

is critical for ATP chelation.
ATP Stock 10 mM cold ATPUsed to dilute specific activity to manageable CPM.
Stop Solution 1% (v/v) Phosphoric AcidSufficient volume for 4 washes (approx. 200 mL per assay batch).
Solid Phase P81 Phosphocellulose SquaresWhatman P81 or equivalent.

Protocol: Determination of Specific Activity[5][6][7][8][9]

Phase 1: Preparation of the ATP Mix

Critical Step: You must lower the specific radioactivity of the commercial isotope to prevent signal saturation and conserve reagent, while maintaining a saturating concentration of ATP (


).
  • Target Concentration: 100

    
    M Total ATP.
    
  • Target Radioactivity: ~5,000 – 10,000 CPM per pmol of ATP.

  • Preparation:

    • Mix 10

      
      L of 10 mM cold ATP.
      
    • Add approx. 2.5

      
      Ci of 
      
      
      
      .
    • Dilute to 1000

      
      L with Kinase Buffer.
      
    • Validation: Spot 5

      
      L of this mix directly onto P81 paper (do not wash) and count. This is your Total Input Count  used to calculate Specific Radioactivity (SR).
      
Phase 2: The Kinase Reaction
  • Enzyme Dilution: Dilute the kinase to approx. 0.1 – 0.5

    
    g/
    
    
    
    L in Kinase Buffer on ice.
  • Substrate Prep: Prepare RR-SRC peptide at 1.0 mg/mL in Kinase Buffer.

  • Reaction Assembly (Total Vol: 25

    
    L): 
    
    • 10

      
      L RR-SRC Peptide Solution.
      
    • 5

      
      L Kinase Buffer (or inhibitor/drug if testing).
      
    • 5

      
      L Kinase Enzyme (Initiate last).
      
    • 5

      
      L ATP Mix (Initiate reaction).
      
  • Incubation: Incubate at 30°C for 15 minutes.

    • Note: Time must be within the linear range.[5] If unknown, run a time-course (5, 10, 15, 30 min).

Phase 3: Termination & Washing
  • Stop: Spot 20

    
    L of the reaction mixture onto a pre-numbered P81 square.
    
  • Wait: Allow to air dry for 30 seconds (optional, but reduces background).

  • Wash: Drop the square immediately into a beaker containing 1% Phosphoric Acid.

    • Volume: Use at least 10 mL acid per square.

    • Agitation: Swirl gently on a shaker for 10 minutes.

  • Repeat: Decant waste acid (radioactive liquid waste) and repeat wash 3 more times (4 washes total).

  • Dry: Rinse once with acetone (optional, speeds drying) or air dry.

  • Count: Transfer to scintillation vials, add fluid, and count (CPM).

Data Analysis & Calculation

To determine Specific Activity, we must convert raw CPM into physical units (pmol phosphate).

Step A: Calculate Specific Radioactivity (SR) of ATP

Using the "Total Input Count" spot from Phase 1:



Example:

  • You spotted 5

    
    L of the ATP mix.
    
  • Concentration = 100

    
    M = 100 pmol/
    
    
    
    L.
  • Mass of ATP in spot =

    
    .
    
  • CPM measured = 2,500,000 CPM.

  • 
    .
    
Step B: Calculate Enzyme Specific Activity (SA)


  • Sample CPM: Count from the washed P81 paper.

  • Blank CPM: Reaction with no enzyme (measures non-specific binding).

  • SR: Specific Radioactivity (from Step A).

  • t: Incubation time (minutes).

  • m: Mass of kinase in the reaction (mg). Note: If you spotted 20

    
    L out of 25 
    
    
    
    L, you must account for the fraction (0.8) or calculate mass in the spot.

Unit Conversion Table:

Unit Conversion
1 Unit (U) 1 nmol phosphate / min
Specific Activity Units / mg protein

| Calculation | Divide pmol/min/mg by 1000 to get nmol/min/mg (U/mg) |

Validation & Troubleshooting

Linearity Check

Specific activity is only valid if measured during the initial velocity (


)  phase.
  • Protein Linearity: Plot CPM vs. Enzyme Concentration. It must be linear. If it plateaus, you are substrate-limited; dilute the enzyme.

  • Time Linearity: Plot CPM vs. Time. If the curve bends before 15 min, reduce time or enzyme amount.

Common Pitfalls
  • High Background: Inadequate washing. Ensure the P81 paper floats freely in the acid; do not stack them tightly.

  • Low Signal: Old ATP (check half-life decay) or incorrect peptide pH. Ensure the reaction buffer is pH 7.2–7.4, but the wash is strictly acidic.

  • Filter Degradation: Do not use TCA (Trichloroacetic acid) for P81 paper; it makes the paper brittle. Use Orthophosphoric acid.

References

  • Casnellie, J. E., et al. (1982). "Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line." Proceedings of the National Academy of Sciences, 79(2), 282–286. Link

  • Roskoski, R. Jr. (1983). "Assays of protein kinase." Methods in Enzymology, 99, 3–6. Link

  • SignalChem. "Kinase Assay Protocol - P81 Method." SignalChem Application Notes. Link

  • Hastie, C. J., et al. (2006). "Protocol for the determination of protein kinase activity by radiolabeling." Nature Protocols, 1, 968–971. Link

Sources

RR-SRC peptide for studying EGF-stimulated phosphorylation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the RR-SRC Peptide for Studying EGF-Stimulated Phosphorylation

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the RR-SRC peptide as a powerful tool for dissecting Epidermal Growth Factor (EGF)-stimulated signaling pathways. We will delve into the underlying scientific principles, provide detailed, validated protocols for measuring kinase activity, and offer insights into data interpretation.

Introduction: The Critical EGF-Src Signaling Axis

The Epidermal Growth Factor (EGF) signaling cascade is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and migration.[1] The pathway is initiated by the binding of EGF to its receptor (EGFR), a receptor tyrosine kinase (RTK). This binding event triggers receptor dimerization and autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1] These phosphotyrosine sites act as docking platforms for a host of downstream signaling proteins.

Among the most critical downstream effectors are the non-receptor tyrosine kinases of the Src family (SFKs).[2] Upon EGFR activation, Src is recruited to the receptor complex and is subsequently activated itself.[2][3] This activation is a pivotal event, as Src kinase phosphorylates a wide array of substrates, including components of the endocytic machinery, cytoskeletal proteins, and even the EGFR itself, creating a complex network of signal amplification and feedback.[1][4][5][6] Given the frequent dysregulation of both EGFR and Src in human cancers, understanding the dynamics of their interaction is of paramount importance for developing targeted therapeutics.

To isolate and quantify the activity of Src kinase in response to EGF stimulation, specific and reliable tools are required. Synthetic peptides that mimic the phosphorylation sites of natural substrates offer a robust solution for in vitro kinase assays.[7][8] The RR-SRC peptide, derived from the autophosphorylation site of the Rous sarcoma virus transforming protein pp60src, serves as an excellent and specific substrate for this purpose.[9][10][11][12] Its use allows for the direct measurement of Src kinase activity, providing a clear and quantitative readout of a key event in the EGF signaling pathway.[13]

Scientific Principles: Why Use the RR-SRC Peptide?

The Mechanism of EGF-Dependent Src Activation

The interplay between EGFR and Src is a well-orchestrated molecular process. Here’s the causality behind the activation sequence:

  • EGF Binding and EGFR Autophosphorylation: EGF binding induces a conformational change in the EGFR, promoting dimerization and the activation of its intrinsic kinase domain. This leads to the phosphorylation of multiple tyrosine residues in its C-terminal tail.

  • Src Recruitment and Activation: While the precise mechanism is multifaceted, activated EGFR can recruit Src. The activation of Src is tightly regulated by its phosphorylation state. In its inactive state, Src is typically phosphorylated at a C-terminal inhibitory tyrosine (Tyr-527 in human Src).[14] Activation involves the dephosphorylation of this inhibitory site and a simultaneous autophosphorylation at an activating tyrosine within the kinase domain (Tyr-416).[14][15] EGF signaling promotes this switch, leading to a catalytically active Src kinase.[15]

  • Signal Propagation: Active Src then phosphorylates numerous downstream targets, propagating the signal initiated by EGF. The ability of Src to phosphorylate EGFR itself highlights a synergistic relationship that can augment and diversify the signaling output.[5]

This intricate activation cascade underscores the necessity of a tool that can specifically measure the catalytic output of Src in response to an upstream EGF signal.

RR-SRC Peptide: A Specific Substrate for a Complex Pathway

The RR-SRC peptide (Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr -Ala-Ala-Arg-Gly) is an ideal tool for several reasons[9][11]:

  • Specificity: It contains the preferred recognition motif for Src family kinases, centering on the target tyrosine residue. This allows for the specific measurement of Src activity with minimal interference from other kinases that may be present in a cell lysate.

  • Simplicity: Using a short peptide substrate eliminates the complexities associated with full-length protein substrates, such as allosteric regulation or the presence of multiple phosphorylation sites. The assay becomes a direct and linear measure of kinase catalytic activity.

  • Quantification: The rate of phosphorylation of the RR-SRC peptide is directly proportional to the activity of the Src kinase in the sample. This enables precise quantification and comparison of Src activity under different experimental conditions (e.g., with and without EGF stimulation, or in the presence of an inhibitor).

EGF_SRC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binding EGFR_active Dimerized EGFR (Autophosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Src_inactive Src (Inactive) (pY527) EGFR_active->Src_inactive Recruitment & Activation Src_active Src (Active) (pY416) Src_inactive->Src_active Conformational Change & Autophosphorylation Src_active->EGFR_active Feedback Phosphorylation Downstream Downstream Substrates (e.g., STATs, Clathrin, EGFR) Src_active->Downstream Phosphorylation

Caption: EGF-EGFR-Src Signaling Pathway.

Application Notes: A Workflow for Measuring EGF-Stimulated Src Activity

The general workflow involves stimulating cells with EGF, isolating the endogenous Src kinase, and then using that kinase in an in vitro assay with the RR-SRC peptide as the substrate. The resulting phosphorylated peptide is then quantified.

Experimental_Workflow A 1. Cell Culture & Serum Starvation (e.g., A431 cells) B 2. Stimulate Cells (+/- EGF) A->B C 3. Cell Lysis (with phosphatase/protease inhibitors) B->C D 4. Immunoprecipitation (IP) (using anti-Src Antibody) C->D E 5. In Vitro Kinase Assay (IP beads + RR-SRC Peptide + ATP) D->E F 6. Detection of Phosphorylation (e.g., Luminescence, ELISA) E->F G 7. Data Analysis & Interpretation F->G

Caption: Experimental workflow for the kinase assay.

Choosing a Detection Method

While traditional radiometric assays using [γ-³²P]ATP are highly sensitive, non-radioactive methods are now predominant due to safety, ease of use, and suitability for high-throughput screening (HTS).[16][17][18]

  • ELISA-Based: Utilizes a phospho-specific antibody that recognizes the phosphorylated RR-SRC peptide in a sandwich or direct ELISA format.[19] This method is robust and sensitive.

  • Luminescence-Based: These assays typically measure the amount of ATP consumed or ADP produced during the kinase reaction. For example, the ADP-Glo™ assay quantifies ADP production through a series of enzymatic steps that result in a light signal, which is directly proportional to kinase activity.[18] This method is highly sensitive and has a broad dynamic range.

  • Fluorescence-Based: Methods like Fluorescence Resonance Energy Transfer (FRET) can be employed, often using a modified peptide substrate.[20][21]

For the following protocol, we will focus on the luminescence-based ADP-Glo™ assay due to its widespread use, high sensitivity, and straightforward workflow.

Detailed Experimental Protocols

Protocol 1: Cell Stimulation and Src Immunoprecipitation

Rationale: This protocol is designed to isolate active Src kinase from cells in a state that reflects their signaling activity at the time of lysis. The use of phosphatase and protease inhibitors is critical to preserve the phosphorylation state and integrity of the proteins.

Materials:

  • A431 cells (or other suitable cell line with endogenous EGFR).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • Human Recombinant EGF.

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktails 2 & 3.

  • Anti-Src antibody (for immunoprecipitation).

  • Protein A/G magnetic beads.

  • BCA Protein Assay Kit.

Procedure:

  • Cell Culture: Culture A431 cells in DMEM + 10% FBS to ~80-90% confluency in 10 cm dishes.

  • Serum Starvation: To reduce basal signaling activity, replace the growth medium with serum-free DMEM and incubate for 16-24 hours.

  • EGF Stimulation: Treat the cells with 100 ng/mL EGF (or a dose-response range) for a specified time (e.g., 5, 15, 30 minutes). Include an unstimulated control dish ("0 min"). Note that EGF signaling can be biphasic, with different concentrations leading to different phosphorylation patterns of Src.[15]

  • Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add 500 µL of ice-cold supplemented RIPA buffer to each dish. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoprecipitation (IP): a. Normalize the lysate volumes with lysis buffer to ensure each IP starts with the same amount of total protein (e.g., 500 µg to 1 mg). b. Add 2-4 µg of anti-Src antibody to each lysate. Incubate for 2 hours to overnight at 4°C with gentle rotation. c. Add 25 µL of pre-washed Protein A/G magnetic beads to each tube and incubate for an additional 1 hour at 4°C with rotation. d. Pellet the beads using a magnetic stand and discard the supernatant. e. Wash the beads 3-4 times with 1 mL of ice-cold lysis buffer, followed by two washes with 1 mL of ice-cold Kinase Assay Buffer (see Protocol 2). After the final wash, carefully remove all supernatant.

Protocol 2: In Vitro Kinase Assay with RR-SRC (ADP-Glo™ Detection)

Rationale: This protocol uses the immunoprecipitated Src kinase to phosphorylate the RR-SRC peptide. The amount of ADP produced, a direct product of the kinase reaction, is then measured. Including proper controls is essential for a self-validating system.

Materials:

  • Immunoprecipitated Src on beads (from Protocol 1).

  • Purified, active c-Src enzyme (for positive control).

  • RR-SRC Peptide (e.g., from Abbiotec, Creative Enzymes).[9][13] Reconstitute in sterile water to a stock concentration of 1 mg/mL.[9]

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • ATP solution (10 mM stock).

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • White, opaque 96-well or 384-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Prepare Master Mix: Prepare a Kinase Reaction Master Mix containing Kinase Assay Buffer, RR-SRC peptide (final concentration ~100-200 µM), and ATP (final concentration ~25-50 µM). The optimal ATP concentration should be at or near the Km for Src to ensure the assay is sensitive to inhibitors if they are being tested.

  • Set Up Assay Plate:

    • Samples: Resuspend the IP beads from each condition in the appropriate volume of Master Mix and pipette into the wells of the assay plate.

    • Positive Control: Add purified active c-Src enzyme to a well containing the Master Mix.

    • "No Enzyme" Control: Add IP beads from an IP performed without primary antibody (beads only) to a well with Master Mix.

    • "No Peptide" Control: Add IP beads from a stimulated sample to a well with Master Mix that lacks the RR-SRC peptide.

  • Initiate Kinase Reaction: Place the plate in an incubator or shaker at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP-Glo™ Detection: a. Following the manufacturer's protocol, add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis and Interpretation

The raw output will be in Relative Light Units (RLU).

  • Background Subtraction: Average the RLU from the "No Enzyme" control wells and subtract this value from all other wells.

  • Data Normalization: Express the Src activity for each condition as a fold-change relative to the unstimulated (0 min EGF) control.

    • Fold Change = (RLU of EGF-stimulated sample) / (RLU of unstimulated sample)

Sample Data Presentation
ConditionTreatmentAverage RLUBackground Subtracted RLUFold Change over Unstimulated
Unstimulated0 min EGF15,50015,0001.0
Stimulated5 min EGF65,50065,0004.3
Stimulated15 min EGF90,50090,0006.0
Stimulated30 min EGF45,50045,0003.0
Positive ControlPurified Src500,500500,000N/A
Negative ControlNo Enzyme5000N/A

Interpretation: The data table above illustrates a typical result. EGF stimulation causes a rapid and significant increase in Src kinase activity, which peaks around 15 minutes and then begins to decline, reflecting the transient nature of signaling and the activation of negative feedback mechanisms. This quantitative data provides a direct measure of the functional consequence of EGF receptor activation on a key downstream kinase.

This application note provides a framework for utilizing the RR-SRC peptide to investigate EGF-driven signaling. By combining specific reagents with robust detection methods, researchers can accurately quantify the activity of Src kinase, yielding critical insights into cell signaling in both normal physiology and disease.

References

  • D.L. Gower, et al. (2002). A non-radioactive method for the assay of many serine/threonine-specific protein kinases. Biochemical Society Transactions.
  • G. G. Gish, et al. (2001). An EGF receptor/Ral-GTPase signaling cascade regulates c–Src activity and substrate specificity. The EMBO Journal. [Link]

  • X. Wu, et al. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols.
  • X. Wu, et al. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. PubMed. [Link]

  • S. Held, et al. (2010). Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes. BMC Biochemistry. [Link]

  • X. Zhang, et al. (2012). A Switch Role of Src in the Biphasic EGF Signaling of ER-Negative Breast Cancer Cells. PLoS ONE. [Link]

  • Interchim – Blog. (2023). Kinase activity assays: exploring methods for assessing enzyme function. Interchim. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • M. Tice, et al. (1999). Mechanism of biological synergy between cellular Src and epidermal growth factor receptor. Proceedings of the National Academy of Sciences. [Link]

  • M. A. Olayioye, et al. (1999). Epidermal-growth-factor-dependent activation of the src-family kinases. European Journal of Biochemistry. [Link]

  • ResearchGate. (n.d.). Signaling pathways from the EGF receptor to Erk1/2 and Src in adherent cells. ResearchGate. [Link]

  • C. A. La-Borde, et al. (2019). Non-radiometric Cell-free Assay to Measure the Effect of Molecular Chaperones on AMP-activated Kinase Activity. Bio-protocol. [Link]

  • Abbiotec. (n.d.). RR-SRC Peptide. Abbiotec. [Link]

  • S. P. Gau, et al. (2008). Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates. Current Chemical Genomics. [Link]

  • R. L. Brockbank & H. J. Vogel. (1997). NMR studies of the RRsrc peptide, a tyrosine kinase substrate. Biochemistry and Cell Biology. [Link]

  • R. Roskoski Jr. (2005). Src kinase regulation by phosphorylation and dephosphorylation. Biochemical and Biophysical Research Communications. [Link]

  • E. A. Stang, et al. (2010). EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src. The Journal of Cell Biology. [Link]

  • A. Wilde, et al. (1999). EGF receptor signaling stimulates SRC kinase phosphorylation of clathrin, influencing clathrin redistribution and EGF uptake. Cell. [Link]

  • M. M. M. F. de Oliveira, et al. (2014). Phosphorylation of unique domains of Src family kinases. Frontiers in Molecular Biosciences. [Link]

  • UniProt. (n.d.). Proto-oncogene tyrosine-protein kinase Src - Homo sapiens (Human). UniProt. [Link]

  • Bio-Rad Antibodies. (n.d.). Tyrosine Phosphorylation of EGF R. Bio-Rad Antibodies. [Link]

  • L. J. Pike, et al. (1982). Epidermal growth factor stimulates the phosphorylation of synthetic tyrosine-containing peptides by A431 cell membranes. Proceedings of the National Academy of Sciences. [Link]

Sources

Protocol for radiolabeling RR-SRC with ATP-gamma-32P

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Radiometric Profiling of Src Kinase Activity Using the RR-SRC Substrate

Abstract & Core Principle

This guide details the protocol for quantifying the enzymatic activity of the Src tyrosine kinase using the RR-SRC peptide (RRLIEDAEYAARG) and [


-

P]ATP
.

While fluorescence-based assays (e.g., FRET, FP) are popular for high-throughput screening, the radiometric P81 filter-binding assay remains the "Gold Standard" for kinetic characterization (


, 

) and validation of novel inhibitors. It offers direct, interference-free measurement of phosphate transfer without the artifacts associated with fluorescent labels or secondary antibodies.

The Mechanism: Src kinase transfers the radiolabeled


-phosphate from ATP to the tyrosine residue within the RR-SRC peptide. The reaction is terminated by spotting the mixture onto P81 phosphocellulose paper . The peptide, rich in basic arginine (R) residues, binds ionically to the negatively charged P81 paper in acidic conditions. Unincorporated [

-

P]ATP, which is negatively charged, is washed away, leaving only the radiolabeled substrate to be quantified.

Experimental Logic & Safety (E-E-A-T)

Why RR-SRC?

The sequence RRLIEDAEYAARG is derived from the autophosphorylation site of the Rous sarcoma virus oncoprotein (pp60


).
  • Specificity: The N-terminal Arginines (RR) serve a dual purpose: they mimic the basic residues often found near physiological phosphorylation sites and, critically, provide the net positive charge required for binding to P81 paper.

  • Efficiency: It is a highly efficient substrate (

    
     mM) for Src family kinases (SFKs).
    
Safety: P Handling
  • Shielding: Use 1cm Plexiglass/Acrylic shields.

    
    P emits high-energy 
    
    
    
    -particles (1.71 MeV).
  • Geiger Counter: Always have an active survey meter on hand.

  • Waste: Segregate liquid (reaction waste) and solid (P81 paper, tips) radioactive waste.

Materials & Reagents

ComponentSpecificationPurpose
Src Enzyme Recombinant human c-Src (active)Target kinase.
RR-SRC Peptide Sequence: RRLIEDAEYAARG (MW ~1.5 kDa)Substrate. Stock at 10 mM in water.
[

-

P]ATP
3000 Ci/mmol, 10 mCi/mLRadioactive phosphate donor.
Cold ATP 10 mM stock (Ultrapure)To adjust specific activity.
P81 Paper Whatman P81 Phosphocellulose squaresBinds basic peptide; repels ATP.
Phosphoric Acid 0.75% (v/v) or 75 mMWash buffer (Acidic condition for binding).
Scintillation Fluid Eco-friendly (e.g., Ecoscint)For signal quantification.
Kinase Reaction Buffer (5X Stock)
  • Composition: 250 mM Tris-HCl (pH 7.5), 10 mM DTT, 50 mM MgCl

    
    , 5 mM MnCl
    
    
    
    , 0.5 mg/mL BSA.
  • Note: Src kinase activity is often enhanced by Manganese (Mn

    
    ). DTT prevents oxidation of the enzyme.
    

Visualizing the Workflow

Src_Assay_Workflow Reagents Prepare Master Mix (Buffer, Peptide, Src) HotATP Add [γ-32P]ATP (Initiate Reaction) Reagents->HotATP Start Incubate Incubate (30°C, 10-30 min) HotATP->Incubate Phosphotransfer Spot Spot on P81 Paper (Terminate) Incubate->Spot Stop Wash Wash 3x (0.75% Phosphoric Acid) Spot->Wash Remove ATP Count Scintillation Counting (Quantify CPM) Wash->Count Data

Figure 1: Step-by-step workflow for the radiometric Src kinase assay.

Detailed Protocol

Step 1: Preparation of ATP Mix (The "Hot/Cold" Mix)

Objective: Create an ATP solution with a known Specific Activity (SA), typically 500–1000 cpm/pmol.

  • Calculate the total ATP concentration required (e.g., 100 µM final in assay).

  • Mix unlabeled (cold) ATP with a trace amount of [

    
    -
    
    
    
    P]ATP.
    • Example: For 1 mL of 200 µM ATP mix:

      • 1980 µL Water/Buffer

      • 20 µL 10 mM Cold ATP

      • ~5 µL [

        
        -
        
        
        
        P]ATP (approx. 50 µCi)
  • Validate SA: Spot 5 µL of this mix directly onto a P81 square (do not wash) and count.

Step 2: Reaction Setup

Perform on ice. Final reaction volume: 25 µL.

  • Prepare 2.5X Substrate/Enzyme Mix:

    • Buffer (1X final)

    • RR-SRC Peptide (e.g., 200 µM final)

    • Src Kinase (e.g., 10-50 ng per reaction)

  • Dispense: Add 10 µL of Substrate/Enzyme Mix to PCR tubes or a 96-well plate.

  • Controls:

    • Blank (Background): Buffer + Peptide (No Enzyme).

    • Total Counts: Spot 5 µL of ATP mix directly on paper (for SA calculation).

Step 3: Initiation & Incubation[1]
  • Start: Add 15 µL of the ATP Mix (prepared in Step 1) to each well.

  • Incubate: 30°C for 15–30 minutes.

    • Critical: Ensure the reaction remains linear. Do not exceed 10-15% substrate conversion to avoid product inhibition.

Step 4: Termination & Separation
  • Stop: Spot 20 µL of the reaction mixture onto a pre-numbered P81 phosphocellulose square.

  • Immediate Wash: Drop the square immediately into a beaker containing 0.75% Phosphoric Acid.

    • Note: Do not let the paper dry before the first wash; drying can trap unbound ATP.

Step 5: Washing
  • Wash 1: Stir gently for 10 minutes (approx. 5-10 mL acid per square).

  • Wash 2: Discard acid (radioactive waste), add fresh acid, stir 10 mins.

  • Wash 3: Repeat.

  • Dry: Rinse briefly with acetone (optional, speeds drying) and air dry.

Step 6: Quantification
  • Transfer dried P81 squares to scintillation vials.

  • Add 3-5 mL scintillation fluid.

  • Count in a liquid scintillation counter (LSC) for 1 minute per sample.

Data Analysis & Calculations

Calculate Specific Activity (SA)

From the "Total Counts" spot (Step 2.3):



Calculate Substrate Phosphorylation

Subtract the Blank (No Enzyme) CPM from the Sample CPM.



Calculate Kinase Activity


Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Blank) Inadequate washingIncrease wash volume or frequency. Ensure P81 paper is not overloaded.
Low Signal Inactive Kinase or PeptideVerify Enzyme activity with a known standard. Ensure peptide contains basic residues (RR).
Non-Linearity Substrate depletionReduce reaction time or enzyme concentration. Keep conversion <10%.
High Variation Pipetting error or P81 damageUse positive displacement pipettes. Handle P81 paper with forceps only.

Mechanistic Diagram

Src_Mechanism Src Src Kinase (Active) Complex Enzyme-Substrate Complex Src->Complex ATP ATP-γ-32P ATP->Complex Substrate RR-SRC Peptide (RRLIEDAEYAARG) Substrate->Complex Product 32P-Phospho-Peptide (Binds P81) Complex->Product Transfer of γ-32P ADP ADP (Washed Away) Complex->ADP

Figure 2: Molecular mechanism of the Src kinase reaction.

References

  • Cheng, H.C., et al. (1992). A synthetic peptide derived from p34cdc2 is a specific and efficient substrate for src-family tyrosine kinases. Journal of Biological Chemistry.
  • Hastie, C.J., et al. (2006). Protocol for the phosphorylation of proteins by protein kinases.
  • Roskoski, R. Jr. (2004). Src protein-tyrosine kinase structure and regulation.

RR-SRC peptide as a positive control in kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: RR-SRC Peptide as a Benchmark Positive Control in Tyrosine Kinase Assays

Executive Summary & Mechanistic Rationale

The accurate quantification of non-receptor tyrosine kinase activity—particularly Src family kinases (SFKs)—is a cornerstone of targeted oncology drug development and signal transduction research. The RR-SRC peptide serves as a highly validated, semi-optimal positive control substrate for these in vitro assays[1].

Derived from the sequence surrounding the natural tyrosine phosphorylation site of the Rous sarcoma virus-encoded transforming protein (pp60^src), the peptide was biochemically engineered to optimize assay performance[2][3]. Specifically, the addition of the N-terminal "Arg-Arg" (RR) motif was a deliberate structural modification designed to facilitate strong electrostatic binding to negatively charged phosphocellulose paper (e.g., P81)[4]. This engineering enables the efficient separation of the phosphorylated peptide from unreacted [γ-32P]ATP, forming the mechanistic basis of the gold-standard radiometric filter-binding assay[4].

Substrate Kinetics and Physicochemical Properties

Understanding the physicochemical properties of RR-SRC is critical for optimizing assay thermodynamics and enzyme kinetics. The substrate exhibits a Michaelis constant (


) of approximately 2.8 mM for c-Src, which dictates the substrate concentration thresholds required to maintain linear reaction velocities during high-throughput screening[5].

Table 1: Physicochemical and Kinetic Profile of RR-SRC Peptide

PropertyValueClinical / Assay Relevance
Amino Acid Sequence RRLIEDAEYAARGContains the target Tyrosine (Y) flanked by acidic residues (E, D) optimal for Src recognition[2].
Molecular Weight 1519.68 g/mol Essential for calculating exact molarity during reagent preparation[2][3].
Isoelectric Point (pI) ~7.0 (Theoretical)Influences solubility; typically reconstituted in distilled water or dilute acetonitrile[2][3].
Michaelis Constant (

)
~2.8 mMDictates the substrate concentration required to achieve

; critical for assay sensitivity[5].

Self-Validating Assay Design

A rigorous biochemical assay must be a self-validating system. When using RR-SRC as a positive control, the experimental architecture must isolate the specific phosphoryl transfer event from background noise or artifactual signal generation.

To achieve this, the following orthogonal controls are mandatory:

  • Enzyme Blank (No Enzyme): RR-SRC + ATP + Buffer. Validates that the substrate does not undergo spontaneous phosphorylation and establishes the baseline background signal[6].

  • Substrate Blank (No Substrate): Active Kinase + ATP + Buffer. Quantifies the rate of kinase auto-phosphorylation, ensuring the detected signal is truly substrate-dependent.

  • Pharmacological Inhibition Control: RR-SRC + Active Kinase + ATP + Reference Inhibitor (e.g., Dasatinib). Proves that the signal reduction is driven by active site occupancy, validating the assay's utility for inhibitor screening.

G Src Active Src Kinase (Enzyme) Complex Kinase-Substrate Transition Complex Src->Complex ATP ATP (Phosphate Donor) ATP->Complex Mg2+ dependent RRSRC RR-SRC Peptide (RRLIEDAEYAARG) RRSRC->Complex Binds Catalytic Cleft Complex->Src Enzyme Recycling PhosphoPeptide Phospho-RR-SRC (pTyr) Complex->PhosphoPeptide Phosphoryl Transfer ADP ADP (Byproduct) Complex->ADP ATP Hydrolysis

Mechanism of RR-SRC peptide phosphorylation by Src kinase via ATP-dependent phosphoryl transfer.

Experimental Methodologies

Workflow Prep 1. Reagent Prep RR-SRC (2 mM) & Src Kinase Controls 2. Control Setup Include Substrate & Enzyme Blanks Prep->Controls Reaction 3. Reaction Initiation Add ATP /[γ-32P]ATP Controls->Reaction Quench 4. Reaction Quenching Acid Addition or Depletion Reagent Reaction->Quench Detection 5. Signal Detection Scintillation or Luminescence Quench->Detection

Self-validating experimental workflow for in vitro kinase assays using the RR-SRC peptide.

Protocol A: Radiometric Filter Binding Assay (The Gold Standard)

This classic methodology directly measures the incorporation of the terminal phosphate from [γ-32P]ATP onto the tyrosine residue of the RR-SRC peptide[1][6].

Materials:

  • Purified active c-Src enzyme.

  • RR-SRC Peptide (reconstituted in distilled water to 2 mg/mL)[3].

  • Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT[1].

  • [γ-32P]ATP and unlabeled ATP.

  • P81 Phosphocellulose paper squares.

  • Wash Buffer: 0.75% Phosphoric acid[1].

Step-by-Step Procedure:

  • Preparation: Prepare the reaction mixture containing the Kinase Reaction Buffer, RR-SRC peptide (at a final concentration near its

    
    , ~1-2 mM), and the purified c-Src enzyme[1][7].
    
  • Initiation: Start the phosphoryl transfer reaction by adding a spiked mixture of [γ-32P]ATP and unlabeled ATP[1].

  • Incubation: Incubate the microfuge tubes at 30°C for a predetermined duration (typically 10-20 minutes) to ensure the reaction remains within the linear kinetic range[1][4].

  • Quenching & Spotting: Terminate the reaction by spotting a fixed aliquot (e.g., 15 µL) directly onto P81 phosphocellulose paper squares[1][8].

    • Causality Note: The basic Arginine residues of RR-SRC bind tightly to the negatively charged paper, immobilizing the substrate[4].

  • Washing: Wash the P81 squares extensively (3-4 times, 5 minutes each) in 0.75% phosphoric acid[1].

    • Causality Note: The acidic wash protonates the phosphate groups of unincorporated [γ-32P]ATP, neutralizing its charge and washing it away, while the peptide remains bound.

  • Quantification: Dry the paper squares, immerse in scintillation fluid, and quantify the incorporated radioactivity using a liquid scintillation counter[1][8].

Protocol B: Luminescent ADP Detection Assay (High-Throughput)

For laboratories avoiding radioisotopes, ADP-detection assays (e.g., ADP-Glo™) provide a highly sensitive, homogeneous alternative by measuring the ADP byproduct of the kinase reaction[1].

Step-by-Step Procedure:

  • Reaction Setup: In a 384-well white microplate, combine Kinase Reaction Buffer, c-Src enzyme, and RR-SRC peptide[1].

  • Initiation: Add ultra-pure ATP (free of contaminating ADP) to initiate the reaction. Incubate at room temperature for 30-60 minutes[1].

  • ATP Depletion: Add the ADP-Glo™ Reagent to simultaneously quench the kinase reaction and actively deplete all remaining unreacted ATP[1]. Incubate for 40 minutes.

    • Causality Note: Incomplete ATP depletion will result in massive false-positive luminescence.

  • Signal Generation: Add the Kinase Detection Reagent. This reagent converts the reaction-generated ADP back into ATP, which is subsequently utilized by a coupled Luciferase/Luciferin reaction to generate light[1].

  • Readout: Measure luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the kinase activity[1].

References

Sources

Application Note: Quantifying RR-SRC Phosphorylation in Plant Cell Extracts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Plant Biochemists, Cell Signaling Researchers, and Agrochemical Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Biological Context

While reversible protein phosphorylation in plants predominantly occurs on serine and threonine residues, tyrosine (Tyr) phosphorylation plays a critical, albeit less abundant, role in regulating developmental milestones and stress responses[1]. Unlike animals, plants largely lack canonical receptor tyrosine kinases (RTKs); instead, tyrosine phosphorylation is typically mediated by dual-specificity kinases, such as Receptor-Like Kinases (RLKs)[2].

Isolating and measuring this specific kinase activity in crude plant extracts is notoriously difficult due to the overwhelming background of Ser/Thr kinases. To overcome this, researchers utilize RR-SRC (RRLIEDAEYAARG) , a synthetic peptide originally designed around the autophosphorylation site of the animal v-Src kinase[3]. Because RR-SRC acts as a highly specific phospho-acceptor for tyrosine/dual-specificity kinases, it serves as an ideal molecular probe to quantify stress-induced or developmentally regulated kinase activity in plant tissues, such as drought-responsive GUDK in rice[2] or developmental kinases in coconut zygotic embryos[4].

Mechanistic Framework: The RR-SRC Assay Principle

The utility of the RR-SRC peptide lies in its precise biochemical structure. The tyrosine residue (Tyr-9) acts as the exclusive phosphate acceptor. More importantly, the N-terminal arginine residues (Arg-Arg) serve a dual purpose:

  • Enzyme Recognition: They provide the necessary basic upstream motif required for specific kinase docking.

  • Assay Mechanics: They impart a high positive charge to the peptide at acidic pH, allowing for rapid, quantitative separation of the phosphorylated peptide from unreacted ATP using phosphocellulose ion-exchange chromatography[5].

Mechanism Signal Plant Stimulus (Drought / Development) Kinase Dual-Specificity Kinase (e.g., GUDK) Signal->Kinase Activates Complex Catalytic Complex Mg2+ dependent Kinase->Complex Product 32P-RR-SRC (Phosphorylated) Complex->Product Phosphotransfer Substrate RR-SRC Peptide (Unphosphorylated) Substrate->Complex ATP [γ-32P]ATP ATP->Complex

Figure 1: Mechanistic pathway of RR-SRC phosphorylation by plant dual-specificity kinases.

Experimental Design & Causality

To ensure that the protocol is a self-validating system , every experimental choice must be grounded in biochemical causality:

  • Phosphatase Inhibition (The "Na₃VO₄" Mandate): Plant extracts are rich in robust protein tyrosine phosphatases (PTPs)[1]. Sodium orthovanadate (Na₃VO₄) acts as a transition state analog for phosphate, irreversibly inhibiting PTPs. Without it, the half-life of phosphorylated RR-SRC in a crude extract is measured in seconds.

  • Divalent Cation Selection: Kinase activity is strictly dependent on divalent cations to coordinate the ATP phosphates. While animal Src kinases often prefer Mn²⁺[5], plant dual-specificity kinases like GUDK exhibit an absolute requirement for Mg²⁺ (optimum ~8 mM) and are independent of Mn²⁺[2].

  • Phosphocellulose (P81) Binding: The reaction is quenched with acid (e.g., phosphoric or acetic acid). At pH < 3, the RR-SRC peptide is highly protonated (net positive charge) and binds tightly to the negatively charged P81 paper. The unreacted [γ-³²P]ATP remains negatively charged and is washed away[5].

Quantitative Parameters for Assay Optimization

Table 1: Benchmark kinetic parameters and modulators for RR-SRC phosphorylation.

Kinase SourceOptimum Divalent CationSubstrate Affinity / OptimaValidating Inhibitors
Rice GUDK (Plant)8 mM Mg²⁺[2]0.3 µM (Optimal conc.)[2]Insensitive to PP2[2]
Coconut Embryo (Plant)Mg²⁺ / Mn²⁺N/AGenistein (200-400 µM)[4]
Lymphoma v-Src (Animal)10 mM Mn²⁺[5]Kₘ = 2.8 - 4.4 mM[5]PP2, Damnacanthal[6]

Detailed Methodology: Radiometric RR-SRC Kinase Assay

This protocol utilizes[γ-³²P]ATP for maximum sensitivity, which is critical when measuring the naturally low abundance of tyrosine-directed kinase activity in plant tissues.

Phase 1: Preparation of Plant Cell Extracts
  • Tissue Pulverization: Flash-freeze 500 mg of plant tissue (e.g., drought-stressed leaves or developing embryos) in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle. Causality: Prevents proteolytic degradation and preserves transient phosphorylation states.

  • Lysis: Resuspend the powder in 1.5 mL of ice-cold Extraction Buffer :

    • 50 mM HEPES (pH 7.5)

    • 150 mM NaCl

    • 1% (v/v) Triton X-100 (Solubilizes membrane-associated RLKs)

    • 10% (v/v) Glycerol (Stabilizes kinase conformation)

    • 1 mM EDTA

    • Freshly added: 1 mM PMSF, 1x Plant Protease Inhibitor Cocktail, 2 mM Na₃VO₄, 10 mM NaF.

  • Clearing: Vortex for 30 seconds, incubate on ice for 15 minutes, and centrifuge at 15,000 × g for 20 minutes at 4°C.

  • Quantification: Transfer the supernatant (crude extract) to a fresh tube. Determine protein concentration using a Bradford assay. Dilute to a working concentration of 1 µg/µL.

Phase 2: Self-Validating In Vitro Kinase Reaction

Set up the reaction matrix on ice. A self-validating system requires four distinct conditions:

  • Rxn A (Experimental): Extract + RR-SRC + ATP

  • Rxn B (Background Blank): Extract + ATP (No RR-SRC) -> Measures endogenous protein autophosphorylation.

  • Rxn C (Negative Control): Heat-inactivated Extract (95°C for 5 min) + RR-SRC + ATP -> Rules out non-enzymatic ATP precipitation.

  • Rxn D (Inhibitor Control): Extract + Genistein (400 µM) + RR-SRC + ATP -> Confirms tyrosine-directed specificity[4].

  • Reaction Mix (per 30 µL reaction):

    • 50 mM Tris-HCl (pH 8.0)

    • 8 mM MgCl₂[2]

    • 1 mM DTT

    • 1 mM RR-SRC peptide[7]

    • 10 µg plant extract (from Phase 1)

  • Initiation: Add 5 µL of ATP mix (100 µM cold ATP spiked with 1 µCi [γ-³²P]ATP) to each tube.

  • Incubation: Incubate at 30°C for exactly 20 minutes.

Phase 3: Termination, Washing, and Quantification
  • Termination: Stop the reaction by spotting 20 µL of the reaction mixture directly onto a 2 cm × 2 cm square of P81 phosphocellulose paper[5].

  • Acid Wash: Immediately drop the P81 squares into a beaker containing 500 mL of 0.5% (v/v) phosphoric acid.

    • Note: Swirl gently on a shaker for 10 minutes. Decant and repeat the wash step three times. Causality: Successive large-volume acidic washes ensure complete removal of unbound[γ-³²P]ATP, dropping background counts to near zero.

  • Dehydration: Wash the papers once in 100% acetone for 2 minutes to displace water, then air-dry on a paper towel.

  • Scintillation: Place each dried P81 square into a scintillation vial, add 5 mL of liquid scintillation cocktail, and count the β-emissions (CPM) using a scintillation counter.

Workflow Step1 1. Tissue Lysis (+ Na3VO4) Step2 2. Kinase Reaction (Extract + RR-SRC + 32P-ATP) Step1->Step2 Step3 3. P81 Paper Spotting Step2->Step3 Step4 4. Phosphoric Acid Wash (3x) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Figure 2: Step-by-step experimental workflow for the radiometric RR-SRC kinase assay.

Data Interpretation & Troubleshooting

Calculating Specific Activity: To determine the specific activity directed at the RR-SRC peptide, subtract the CPM of Rxn B (Background Blank) from Rxn A (Experimental). Convert CPM to picomoles of phosphate incorporated per minute per milligram of protein (pmol/min/mg) using the specific activity of the ATP stock.

Troubleshooting High Background: If Rxn B yields unusually high CPM, the plant extract contains highly active endogenous kinases phosphorylating native proteins.

  • Solution: Pre-clear the extract by passing it through a size-exclusion spin column (e.g., Sephadex G-25) to remove small endogenous substrates, or increase the stringency of the phosphoric acid washes.

Troubleshooting Low Signal: If Rxn A yields low CPM, the target kinase may be inactive under standard conditions.

  • Solution: Re-evaluate the divalent cation. While GUDK requires Mg²⁺[2], other uncharacterized plant kinases may require Mn²⁺ or Ca²⁺. Run a cation optimization matrix (0-10 mM of Mg²⁺, Mn²⁺, and Ca²⁺).

References

  • Creative Enzymes. "RR-SRC, Protein Tyrosine Kinase Substrate". Creative Enzymes. Available at: ]

  • Shah, K., et al. "Engineering unnatural nucleotide specificity for Rous sarcoma virus tyrosine kinase to uniquely label its direct substrates". PNAS. Available at: 7]

  • Casnellie, J. E., et al. "Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line". Biochemistry and Molecular Biophysics. Available at: 5]

  • University of Michigan. "Identification of FAK substrate peptides via colorimetric screening of a one-bead one-peptide combinatorial library". Deep Blue Repositories. Available at: 3]

  • Isorna, E., et al. "Protein Phosphorylation during Coconut Zygotic Embryo Development". PMC - NIH. Available at: 4]

  • ResearchGate. "Protein Tyrosine Phosphatases: Implications in the Regulation of Stress Responses in Plants". ResearchGate. Available at: 1]

  • Google Patents. "HIGH AFFINITY INHIBITORS FOR VALIDATION OF TARGETS AND USES OF THE SAME". Google Patents. Available at: 6]

  • Ramegowda, V., et al. "Rice GROWTH UNDER DROUGHT KINASE Is Required for Drought Tolerance and Grain Yield under Normal and Drought Stress Conditions". Plant Physiology | Oxford Academic. Available at: 2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing RR-SRC Concentration in Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the use of RR-SRC as a substrate in kinase assays, particularly for Src family kinases. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your assays are both robust and reliable.

Introduction to RR-SRC and Src Kinase Assays

The peptide Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, commonly known as RR-SRC, is a well-established substrate for measuring the activity of protein tyrosine kinases.[1][2] It is derived from the phosphorylation site of the Rous sarcoma virus-encoded transforming protein pp60c-Src.[3][4] Src, a non-receptor tyrosine kinase, is a critical regulator of numerous cellular processes, including proliferation, survival, and migration.[5][6] Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[6][7]

Accurate measurement of Src kinase activity is paramount for both basic research and drug discovery.[6] This often involves an in vitro kinase assay where the transfer of a phosphate group from ATP to a substrate like RR-SRC is quantified.[8] Optimizing the concentration of RR-SRC is a critical step in developing a sensitive and reproducible assay.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of RR-SRC in kinase assays.

Q1: What is the optimal concentration range for RR-SRC in a Src kinase assay?

A1: The optimal concentration of RR-SRC is dependent on its Michaelis constant (K_m), which represents the substrate concentration at which the reaction velocity is half of the maximum (V_max).[8] For most kinase assays, it is recommended to use a substrate concentration equal to or greater than the K_m value to ensure the reaction rate is not limited by substrate availability. While specific K_m values can vary based on buffer conditions, a common starting point for peptide substrates in Src kinase assays is in the low micromolar range. For initial experiments, a concentration range of 1-10 µM is often a reasonable starting point. However, it is crucial to empirically determine the optimal concentration for your specific assay conditions.

Q2: How do I reconstitute and store my lyophilized RR-SRC peptide?

A2: RR-SRC peptide is typically supplied as a lyophilized solid.[3] For reconstitution, distilled water can be used to create a solution up to 2 mg/ml; for higher concentrations, acetonitrile is recommended.[3] It is crucial to store the lyophilized peptide at -20°C, protected from light, as it can be hygroscopic.[3] After reconstitution, it is best practice to create single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[3]

Q3: Can RR-SRC be used as a substrate for other tyrosine kinases?

A3: Yes, while it is a classic substrate for Src family kinases, RR-SRC can also be phosphorylated by other tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and the insulin receptor.[2][3][4] This is an important consideration when working with complex biological samples that may contain multiple active kinases.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments, with a focus on issues related to RR-SRC concentration.

Issue 1: Low Signal or No Kinase Activity Detected

A low or absent signal is one of the most common issues in kinase assays. This can stem from several factors related to the RR-SRC substrate.

Potential Cause A: Sub-optimal RR-SRC Concentration
  • Explanation: If the concentration of RR-SRC is significantly below the K_m for Src kinase, the rate of phosphorylation will be very low, leading to a weak signal.[8] The efficiency of phosphorylation is best represented by the k_cat/K_m ratio, which is dependent on an adequate substrate concentration.[9]

  • Troubleshooting Steps:

    • Perform a Substrate Titration Experiment: To determine the optimal RR-SRC concentration, vary its concentration while keeping the enzyme and ATP concentrations constant. A typical range to test would be from 0.1 µM to 100 µM.

    • Plot the Data: Plot the reaction velocity (signal) against the RR-SRC concentration. The resulting curve should follow Michaelis-Menten kinetics.

    • Determine the Apparent K_m: The concentration of RR-SRC that yields 50% of the maximal velocity is the apparent K_m. For subsequent assays, use a concentration of RR-SRC that is at or above this value to ensure the reaction is not substrate-limited.

Potential Cause B: Inactive RR-SRC Peptide
  • Explanation: Improper storage or handling of the RR-SRC peptide can lead to its degradation. Peptides are susceptible to proteolysis and chemical modification.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the peptide was stored at -20°C and protected from light and moisture.[3]

    • Use a Fresh Aliquot: If you have been using the same stock solution for an extended period, try a freshly prepared aliquot.

    • Quality Control: If problems persist, consider obtaining a fresh batch of the peptide from a reputable supplier.

Issue 2: High Background Signal

A high background signal can mask the true kinase activity and reduce the assay's dynamic range.

Potential Cause A: Non-enzymatic Phosphorylation or Contamination
  • Explanation: At very high concentrations, some peptide substrates can exhibit non-specific phosphorylation or may be contaminated with other phosphorylated species.

  • Troubleshooting Steps:

    • Run a "No Enzyme" Control: Always include a control reaction that contains all components except the kinase. This will reveal the extent of the background signal.

    • Optimize RR-SRC Concentration: While a high concentration ensures the reaction is not substrate-limited, an excessively high concentration can contribute to background. Use the lowest concentration that still provides a robust signal, as determined from your substrate titration experiment.

    • Check Buffer Components: Ensure your reaction buffer does not contain any contaminating kinases or phosphatases.

Issue 3: Inconsistent or Non-Reproducible Results

Lack of reproducibility can undermine the validity of your findings.

Potential Cause A: Pipetting Errors with Viscous RR-SRC Solutions
  • Explanation: Concentrated peptide solutions can be viscous, leading to inaccurate pipetting and variability between wells.

  • Troubleshooting Steps:

    • Proper Pipetting Technique: Use reverse pipetting for viscous solutions to ensure accurate dispensing.

    • Dilute Stock Solutions: Work with less concentrated stock solutions of RR-SRC if viscosity is an issue.

    • Automated Liquid Handling: For high-throughput screening, using an automated microplate washer and liquid handler can greatly improve reproducibility.[10]

Experimental Protocols

Protocol 1: Determination of Apparent K_m for RR-SRC

This protocol outlines a radiometric filter binding assay to determine the apparent Michaelis constant (K_m) for RR-SRC with Src kinase. This is a classic and highly sensitive method.[8]

Materials:

  • Purified, active Src kinase

  • RR-SRC peptide

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[8]

  • [γ-³²P]ATP

  • Unlabeled ATP solution

  • P81 phosphocellulose paper[8]

  • Wash buffer (e.g., 0.75% phosphoric acid)[8]

  • Scintillation counter and fluid

Procedure:

  • Prepare a series of dilutions of RR-SRC in the kinase reaction buffer. A suggested range is 0, 0.5, 1, 2, 5, 10, 20, 50, and 100 µM.

  • In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, a fixed concentration of Src kinase, and each concentration of RR-SRC.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. Ensure the final ATP concentration is at or above its K_m for Src (typically in the low micromolar range).

  • Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range.[8]

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.[8]

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[8]

  • Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the amount of phosphate incorporated into the peptide based on the specific activity of the [γ-³²P]ATP.[8]

  • Plot the initial velocity (radioactivity incorporated per unit time) against the RR-SRC concentration.

  • Fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max.

Parameter Description
K_m The concentration of RR-SRC at which the reaction rate is half of V_max. A lower K_m indicates a higher affinity of the enzyme for the substrate.[8]
V_max The maximum rate of the reaction when the enzyme is saturated with RR-SRC.[8]
k_cat/K_m A measure of the catalytic efficiency of the enzyme for RR-SRC.[9]
Protocol 2: Non-Radiometric Luminescence-Based Kinase Assay

This protocol describes a common non-radiometric method for measuring kinase activity, which is well-suited for high-throughput screening.[5][6]

Materials:

  • Purified, active Src kinase

  • RR-SRC peptide

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)[5]

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate containing kinase reaction buffer, Src enzyme, and the optimized concentration of RR-SRC (determined from Protocol 1).

  • Initiate the reaction by adding ATP.

  • Incubate at the desired temperature for the optimal duration.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[5]

  • Incubate to allow for the conversion of ADP to ATP.

  • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.[5]

  • Measure the luminescence using a plate-reading luminometer.

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the core concepts.

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection A Src Kinase B RR-SRC Substrate E Incubation (e.g., 30°C) A->E Enzyme C ATP B->E Substrate D Kinase Buffer C->E Co-factor D->E Buffer F Stop Reaction E->F G Signal Generation (e.g., Luminescence) F->G H Data Acquisition G->H

Caption: A generalized workflow for an in vitro kinase assay.

Michaelis_Menten origin x_axis [RR-SRC] (Substrate Concentration) x_end origin->x_end y_end origin->y_end curve_end origin->p1 y_axis Initial Velocity (V₀) vmax Vmax vmax->p8 vmax_half Vmax / 2 km Km km_point km_point->km vmax_half_point vmax_half_point->km_point p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 p7->p8

Caption: Michaelis-Menten kinetics of an enzyme-catalyzed reaction.

By systematically addressing these common issues and employing robust experimental protocols, you can confidently optimize the RR-SRC concentration in your kinase assays, leading to more accurate and reliable data in your research and drug discovery efforts.

References
  • ResearchGate. (2025, October 29). Characterization of Src kinase kinetic and inhibition mechanisms.
  • Abbiotec. (n.d.). RR-SRC Peptide. Retrieved from [Link]

  • PubMed. (n.d.). Control of src kinase activity by activators, inhibitors, and substrate chaperones. Retrieved from [Link]

  • PNAS. (n.d.). syk kinase activation by a src kinase-initiated activation loop phosphorylation chain reaction. Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved from [Link]

  • ResearchGate. (2012, December 19). Src kinase assay. Retrieved from [Link]

  • PMC. (n.d.). Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics. Retrieved from [Link]

  • SignalChem. (n.d.). SRC Kinase Enzyme System Datasheet. Retrieved from [Link]

  • PMC. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

  • PMC. (n.d.). Characterization of an Engineered Src Kinase to Study Src Signaling and Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterisation of an in vitro kinase assay for Src. Retrieved from [Link]

  • PMC. (n.d.). Src kinase modulates the activation, transport and signalling dynamics of fibroblast growth factor receptors. Retrieved from [Link]

  • SciSpace. (2005, May 31). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Retrieved from [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PLOS Computational Biology. (2008, March 28). Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. Retrieved from [Link]

Sources

Troubleshooting low phosphorylation of RR-SRC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Phosphorylation of RR-SRC

RR-SRC (Sequence: RRLIEDAEYAARG) is a widely utilized synthetic peptide substrate derived from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein pp60src. Because it contains a single phosphorylatable tyrosine residue, it is the gold standard for measuring the in vitro activity of tyrosine kinases such as c-Src, EGFR, and the Insulin Receptor[1][2].

However, researchers frequently encounter low phosphorylation signals during in vitro kinase assays. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the kinetic, chemical, and mechanistic causality behind assay failures to help you restore optimal catalytic turnover.

I. Diagnostic Architecture

When your assay yields a signal indistinguishable from the background, the failure typically stems from one of four domains: Substrate Integrity, Kinase Kinetics, Buffer Chemistry, or Detection Limits. The decision tree below outlines the primary diagnostic workflow.

DiagnosticTree Issue Issue: Low RR-SRC Phosphorylation Substrate Substrate Factors Issue->Substrate Kinase Kinase Factors Issue->Kinase Buffer Buffer & Cofactors Issue->Buffer Sub1 [RR-SRC] < Km (Increase to 0.5-2 mM) Substrate->Sub1 Sub2 TFA Salt Inhibition (Desalt or buffer pH) Substrate->Sub2 Kin1 Inactive Enzyme (Check autophosphorylation) Kinase->Kin1 Kin2 Degradation (Use fresh aliquots) Kinase->Kin2 Buf1 Suboptimal Mg2+/Mn2+ (Titrate 2-10 mM) Buffer->Buf1 Buf2 Phosphatase Contamination (Add Na3VO4 / NaF) Buffer->Buf2

Figure 1: Diagnostic decision tree for troubleshooting low RR-SRC phosphorylation.

II. Root Cause Analysis & FAQs

Q1: My RR-SRC phosphorylation signal is barely above the background. Is the peptide concentration too low? A: Most likely. A common mistake is treating peptide substrates like protein substrates. The Michaelis constant (


) of wild-type c-Src for the RR-SRC peptide is relatively high, typically measured between 2.6 mM and 3.1 mM[3]. If you are running your assay at 40 µM[4], you are operating in the linear phase of Michaelis-Menten kinetics (first-order regime) rather than at 

. Causality: At concentrations far below

, the rate of the reaction is highly sensitive to minor losses in active enzyme concentration. Solution: Titrate your RR-SRC concentration up to 0.5 mM – 2.0 mM to drive the reaction toward saturation, or increase the specific activity/concentration of your kinase to compensate.

Q2: I dissolved the lyophilized RR-SRC peptide in water, and my kinase activity died. What happened? A: You likely poisoned your kinase with acid. Synthetic peptides like RR-SRC are purified via HPLC and are typically supplied as trifluoroacetate (TFA) salts[1]. Causality: When dissolved in unbuffered water, the residual TFA drastically lowers the local pH. Tyrosine kinases rely on a highly conserved catalytic aspartate residue to act as a base and abstract a proton from the substrate's tyrosine hydroxyl group. If the pH drops, this aspartate becomes protonated, completely abolishing catalytic transfer. Solution: Always reconstitute RR-SRC in a strong buffer (e.g., 50 mM Tris-HCl, pH 7.5) or neutralize the stock solution to ensure the assay pH remains strictly between 7.4 and 8.0.

Q3: Should I use Mg²⁺ or Mn²⁺ as the divalent cation in my assay buffer? A: This is a critical kinetic tuning parameter. Physiologically, kinases utilize Mg-ATP. However, in vitro assays often benefit from Mn²⁺. Causality: Mn²⁺ has a smaller hydrated radius and different coordination chemistry than Mg²⁺, which can lower the


 for ATP and significantly enhance the in vitro phosphorylation rate of RR-SRC[5]. However, Mn²⁺ can also increase background autophosphorylation and relax the kinase's substrate specificity.
Solution: For optimal signal-to-noise, use a hybrid buffer strategy. A standard robust formulation is 20 mM MgCl₂ supplemented with 2 mM MnCl₂[4]. Note that some specific kinases, like the plant kinase GUDK, have an absolute requirement for Mg²⁺ and show no activity with Mn²⁺ alone[6].

III. Mechanistic Pathway of Phosphoryl Transfer

To troubleshoot effectively, one must visualize the molecular event. The diagram below illustrates the ternary complex required for successful signal generation. If any node is compromised (e.g., ATP depletion, chelators binding Mg²⁺, or peptide degradation), the pathway halts.

ReactionMechanism Kinase Tyrosine Kinase (e.g., c-Src, EGFR) Complex Catalytic Complex (Transition State) Kinase->Complex ATP ATP + Mg2+ ATP->Complex Substrate RR-SRC Peptide (RRLIEDAEYAARG) Substrate->Complex Product1 Phospho-RR-SRC (RRLIEDAE-pY-AARG) Complex->Product1 Phosphoryl Transfer Product2 ADP Complex->Product2

Figure 2: Mechanistic pathway of RR-SRC phosphorylation by tyrosine kinases.

IV. Quantitative Kinetic Parameters

Comparing your assay conditions against established kinetic baselines is essential. The table below summarizes the optimal parameters for phosphorylating RR-SRC across different kinase systems.

Kinase SystemRR-SRC

(Apparent)
Optimal Divalent Cation(s)Standard ATP ConcentrationReference
c-Src (Wild-type) 2.6 mM – 3.1 mMMg²⁺ (10-20 mM) / Mn²⁺ (2 mM)10 µM – 100 µM[3][4]
GUDK (Plant Kinase) ~0.3 mMMg²⁺ (8 mM, absolute req.)10 µM – 50 µM[6]
EGFR / Insulin Receptor N/A (Qualitative)Mg²⁺ / Mn²⁺20 µM[7]

V. Self-Validating In Vitro Kinase Assay Protocol

A self-validating protocol ensures that any negative result can be immediately diagnosed without repeating the experiment. By incorporating orthogonal controls, this system internally verifies reagent integrity and catalytic specificity. This protocol utilizes a luminescent ADP-detection method, which avoids radioactivity and directly measures the ADP generated from the phosphoryl transfer[8].

Step 1: Reagent Preparation & De-salting

  • Kinase Buffer: Prepare a fresh buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, and 50 µM DTT[4]. Causality: BSA prevents the kinase from sticking to the plasticware, while DTT maintains the reducing environment necessary for kinase domain stability.

  • Substrate Stock: Reconstitute lyophilized RR-SRC (MW ~1519.7 g/mol )[2] to a 10 mM stock in 50 mM Tris-HCl (pH 7.5) to neutralize any residual TFA[1].

Step 2: Reaction Assembly (Self-Validating Matrix) In a 384-well microplate, assemble the following reactions (10 µL volume per well):

  • Test Wells: 0.5 – 10 nM Kinase + 500 µM RR-SRC.

  • Control 1 (No-Substrate): Kinase + Buffer only. (Validates that signal is not just intrinsic kinase autophosphorylation or ATPase activity).

  • Control 2 (No-Enzyme): RR-SRC + Buffer only. (Validates that the peptide or buffer is not spontaneously degrading ATP).

  • Control 3 (Specific Inhibition): Kinase + 500 µM RR-SRC + 1 µM Dasatinib (for Src)[4] or Genistein[9]. (Validates that the signal is driven strictly by the target kinase's active site).

Step 3: Initiation & Incubation

  • Initiate the reaction by adding ATP to a final concentration of 10 µM – 100 µM.

  • Incubate at 30°C for 30–60 minutes. Ensure the plate is sealed to prevent evaporation, which alters solute concentrations.

Step 4: Detection & Analysis

  • Add the ATP depletion reagent (e.g., ADP-Glo) to halt the kinase reaction and consume unreacted ATP. Incubate for 40 minutes[8].

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction[8].

  • Read luminescence. A successful assay will show Test Well signals at least 5-10x higher than Control 1, with Control 3 returning to baseline.

VI. References

  • Abbiotec. "RR-SRC Peptide Datasheet." Abbiotec. Available at:[Link]

  • Shah, K., et al. "Engineering unnatural nucleotide specificity for Rous sarcoma virus tyrosine kinase to uniquely label its direct substrates." Proc. Natl. Acad. Sci. U.S.A., PMC. Available at:[Link]

  • Casnellie, J.E., et al. "Phosphorylation of Synthetic Peptides by a Tyrosine Protein Kinase from the Particulate Fraction of a Lymphoma." Proc. Natl. Acad. Sci. U.S.A., WUSTL. Available at:[Link]

  • Ramegowda, V., et al. "Rice GROWTH UNDER DROUGHT KINASE Is Required for Drought Tolerance and Grain Yield under Normal and Drought Conditions." Plant Physiology, OUP. Available at:[Link]

  • Margolis, B., et al. "Selectivity of phospholipase C phosphorylation by the epidermal growth factor receptor, the insulin receptor, and their cytoplasmic domains." Proc. Natl. Acad. Sci. U.S.A., PNAS. Available at:[Link]

  • Li, Y., et al. "Target protein identification in live cells and organisms with a non-diffusive proximity tagging system." eLife. Available at:[Link]

  • Science.gov. "kinase assays revealed." Available at:[Link]

Sources

Technical Support Center: RR-SRC Peptide Substrate Troubleshooting & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing their in vitro kinase assays. A recurring challenge in the field is the handling, solubility, and assay integration of the RR-SRC peptide (Sequence: RRLIEDAEYAARG).

Originally derived from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein pp60^src^, RR-SRC is a premier synthetic substrate for evaluating the activity of tyrosine kinases, including Src, EGFR, and the Insulin Receptor ()[1]. Below is our comprehensive troubleshooting guide and validated protocols to ensure your assays are robust, reproducible, and scientifically sound.

PART 1: Troubleshooting Solubility (FAQs)

Q: Why does my RR-SRC peptide precipitate or form a cloudy suspension in standard assay buffers (pH 7.4)? A: This is a classic biophysical issue driven by the peptide's isoelectric point (pI) and its resulting net charge. The RR-SRC sequence contains three basic Arginine (R) residues and three acidic residues (two Glutamic acids [E], one Aspartic acid [D]). At a physiological pH of 7.4, the basic residues carry a combined +3 charge, while the acidic residues and the C-terminus carry a -4 charge (yielding a net charge near zero).

When the net charge approaches zero, the peptide exists as a zwitterion. Without electrostatic repulsion to keep the molecules separated, the hydrophobic core residues (Leucine, Isoleucine, Tyrosine, Alanine) drive intermolecular aggregation. Furthermore, NMR studies demonstrate that in aqueous solutions, RR-SRC interconverts between extended and nascent helical structures, which can dynamically expose hydrophobic patches and promote further aggregation ()[2],[3].

Q: How can I achieve maximum solubility for high-concentration stock solutions? A: To disrupt hydrophobic aggregation, you must alter the ionization state of the peptide. I strongly recommend using 0.05 M Acetic Acid for primary reconstitution[4]. Causality & Mechanism: Lowering the solvent pH to ~3.0 protonates the carboxylate groups on the Glutamic and Aspartic acid residues, neutralizing their negative charge. The Arginine residues retain their positive charge, shifting the peptide's net charge to a highly positive state (+3 to +4). This induces strong electrostatic repulsion between the peptide monomers, dramatically increasing solubility from ~1 mg/mL in pure water to ≥10 mg/mL in dilute acetic acid[4].

PART 2: Quantitative Solubility Data

To assist with your experimental design, the quantitative solubility thresholds of RR-SRC across different solvent systems are summarized below:

Solvent SystemApprox. pHPeptide Net ChargeMax SolubilityRecommended Application
Ultrapure Water 7.0~ 01 mg/mLLow-concentration assays; requires immediate use[4].
0.05 M Acetic Acid 3.0+3 to +410 mg/mLOptimal. High-throughput screening stock solutions[4].
20% Acetonitrile Neutral~ 01 mg/mLHydrophobic solvation; use when acid is contraindicated[4].
DMSO N/AN/A1 mg/mLNot recommended for primary stock due to kinase inhibition risks[5].

PART 3: Experimental Protocols & Workflows

Protocol 1: RR-SRC Stock Reconstitution and Storage

Self-Validating Step: Always verify complete dissolution visually. The solution must be crystal clear before proceeding to aliquoting. Any turbidity indicates incomplete solvation, which will skew your kinetic calculations.

  • Calculate: Determine the volume of 0.05 M Acetic Acid required to yield a 10 mg/mL stock based on the net peptide weight. Note: Account for the Trifluoroacetic acid (TFA) salt fraction, which typically comprises 10-20% of the lyophilized peptide's total weight[6].

  • Reconstitute: Add the calculated volume of 0.05 M Acetic Acid directly to the lyophilized vial.

  • Agitate: Vortex gently for 60 seconds. If micro-particulates remain, sonicate in a water bath at room temperature for 2-3 minutes.

  • Aliquot: Divide the clear stock into single-use aliquots (e.g., 50 µL) in low-protein-binding microcentrifuge tubes.

  • Store: Flash-freeze in liquid nitrogen and store at -20°C or -80°C[4]. Crucial: Strictly avoid repeated freeze-thaw cycles, which induce irreversible nucleation and peptide degradation.

Protocol 2: Standard Tyrosine Kinase Assay using RR-SRC

This methodology is grounded in the foundational assays developed for EGFR and Src kinases, where epidermal growth factor stimulates the phosphorylation of synthetic tyrosine-containing peptides ()[7].

  • Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT, 0.1 mM Na₃VO₄). Mechanistic Note: Mn²⁺ is often a critical cofactor for optimal tyrosine kinase activity and must be included alongside Mg²⁺[1].

  • Substrate Dilution: Thaw one RR-SRC aliquot on ice. Dilute the peptide in Assay Buffer to a working concentration of 2-5 mM. The high buffering capacity of the 50 mM HEPES will instantly neutralize the trace acetic acid from the stock solution, restoring the pH to 7.4 for the enzymatic reaction.

  • Reaction Assembly: In a microplate, combine 10 µL of diluted RR-SRC, 10 µL of purified Kinase (e.g., EGFR or Src), and 5 µL of your test compound/inhibitor. Incubate for 10 min at 30°C.

  • Initiation: Add 10 µL of ATP mix (e.g., 100 µM unlabeled ATP spiked with[γ-³²P]ATP for radiometric detection, or standard ATP for downstream fluorometric/luminescent detection)[1].

  • Termination & Detection: After 15-30 minutes, terminate the reaction by adding 3% Trichloroacetic acid (TCA) or by spotting the mixture directly onto phosphocellulose paper (P81) ()[1]. Wash extensively with 0.5% phosphoric acid before scintillation counting.

PART 4: Workflow Visualization

RRSRC_Workflow Start Lyophilized RR-SRC Peptide (Store at -20°C) Solvent Select Solvent: 0.05 M Acetic Acid (Protonates acidic residues) Start->Solvent Recon Reconstitute to 10 mg/mL (Vortex & Sonicate until clear) Solvent->Recon Aliquot Aliquot into single-use vials (Prevents freeze-thaw aggregation) Recon->Aliquot AssayPrep Dilute in HEPES Assay Buffer (Neutralizes pH for reaction) Aliquot->AssayPrep Thaw on ice KinaseRxn Kinase Reaction (Add Kinase, ATP, Mg2+/Mn2+) AssayPrep->KinaseRxn Analysis Downstream Detection (Radiometric or Fluorometric) KinaseRxn->Analysis

Optimized workflow for RR-SRC peptide reconstitution, storage, and kinase assay integration.

References

  • Casnellie, J. E., Harrison, M. L., Pike, L. J., Hellström, K. E., & Krebs, E. G. (1982). "Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line." Proceedings of the National Academy of Sciences, 79(2), 282-286.[Link]

  • Pike, L. J., Gallis, B., Casnellie, J. E., Bornstein, P., & Krebs, E. G. (1982). "Epidermal growth factor stimulates the phosphorylation of synthetic tyrosine-containing peptides by A431 cell membranes." Proceedings of the National Academy of Sciences, 79(5), 1443-1447.[Link]

  • Brockbank, R. L., & Vogel, H. J. (1997). "NMR studies of the RRsrc peptide, a tyrosine kinase substrate." Biochemistry and Cell Biology, 75(2), 163-169.[Link]

Sources

Preventing degradation of RR-SRC peptide in solution

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stabilization and Handling of RR-SRC Peptide (RRLIEDAEYAARG)

Executive Summary: The "RR-SRC" Stability Profile

The RR-SRC peptide (Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) is a widely used substrate for Src-family tyrosine kinases. While robust in sequence, its stability in solution is compromised by three distinct physicochemical mechanisms: Isoelectric Aggregation , Tyrosine Oxidation , and Aspartimide Formation .

This guide moves beyond generic peptide handling to address the specific molecular vulnerabilities of the RR-SRC sequence.

Molecular Vulnerability Analysis

To prevent degradation, we must first understand the "lesions" that occur at the molecular level.

Critical ResidueVulnerabilityMechanismTrigger
Tyrosine (Y9) Oxidation Formation of dityrosine cross-links or conversion to 3,4-dihydroxyphenylalanine (DOPA).UV Light, Oxygen, Trace Metals (Fe, Cu).
Aspartic Acid (D6) Isomerization Nucleophilic attack by the peptide backbone nitrogen on the Asp side chain, forming a succinimide intermediate.pH > 7.0 or pH < 4.0; Phosphate buffers.
Arginine (R1, R2, R12) Adsorption Cationic guanidinium groups bind electrostatically to negatively charged silanol groups on glass surfaces.Storage in borosilicate glass; Low ionic strength buffers.
Full Sequence Aggregation Isoelectric Precipitation . The peptide has 4 basic (+) and 4 acidic (-) groups, yielding a pI

7.[1]0.
Neutral pH buffers (PBS, TBS) leading to net-zero charge insolubility.

Visualizing Degradation Pathways

The following diagram illustrates the decision logic for degradation pathways based on environmental stressors.

RR_SRC_Degradation Peptide RR-SRC Peptide (Solution State) Light UV Light / Oxygen Peptide->Light pH_High pH > 7.5 Peptide->pH_High Glass Glass Container Peptide->Glass Neutral_pH pH ≈ 7.0 (pI) Peptide->Neutral_pH Oxidation Tyrosine Oxidation (Loss of Activity) Light->Oxidation Radical attack on Tyr9 Isomerization Aspartimide Formation (Bio-inactive IsoAsp) pH_High->Isomerization Asp6 side-chain attack Adsorption Surface Adsorption (Loss of Concentration) Glass->Adsorption Arg+ binding to Silanol- Aggregation Precipitation (Insolubility) Neutral_pH->Aggregation Net Charge = 0

Figure 1: Mechanistic pathways of RR-SRC degradation. The peptide is most stable at pH 5.0–6.0, protected from light, in plastic containers.

Optimized Handling Protocols

Protocol A: Reconstitution (The "Solubility Trap")

Issue: Users often attempt to dissolve RR-SRC in PBS (pH 7.4), resulting in immediate cloudiness due to the peptide reaching its isoelectric point (pI).

Step-by-Step Procedure:

  • Equilibration: Allow the lyophilized vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation, which fuels hydrolysis.

  • Initial Solvent: Dissolve the peptide in sterile, distilled water or 10 mM Acetic Acid .

    • Why? Water typically has a slightly acidic pH (~5.5), keeping the peptide positively charged and soluble away from its pI.

  • Concentration: Aim for a stock concentration of 1–2 mg/mL .

    • Note: If higher concentrations are required (>5 mg/mL), use 5-10% Acetonitrile to prevent intermolecular aggregation.

  • Vortexing: Vortex gently for 10–15 seconds. Do not sonicate unless absolutely necessary, as localized heat can accelerate Asp isomerization.

Protocol B: Storage Strategy
  • Aliquot Immediately: Never refreeze the master stock. Divide into single-use aliquots (e.g., 20 µL or 50 µL).

  • Vessel Choice: Use Polypropylene (PP) or LoBind tubes.[2]

    • Critical: Avoid glass vials. The Arginine residues (Arg1, Arg2, Arg12) act as anchors to negatively charged glass surfaces, leading to significant material loss [1].

  • Temperature: Store at -20°C or -80°C .

  • Lyophilization: If storing for >3 months, store as lyophilized powder.

Technical Support Center: Troubleshooting & FAQs

Category 1: Solubility & Aggregation

Q: I dissolved RR-SRC in PBS, and it turned cloudy. Can I save it? A: The cloudiness is isoelectric precipitation because the pH of PBS (7.4) is near the peptide's pI (~7.0).

  • Fix: Add small amounts of 10% Acetic Acid dropwise until the solution clears. This shifts the pH away from the pI, restoring net charge and solubility.

  • Prevention: Always reconstitute in water or weak acid first, then dilute into the assay buffer immediately before use.

Q: Why does the peptide precipitate upon thawing? A: "Cryoconcentration" occurs during freezing. Water freezes first, concentrating salts and peptide in the remaining liquid phase, which can shift pH and induce aggregation.

  • Fix: Flash-freeze aliquots in liquid nitrogen to minimize the time spent in this transition phase.

Category 2: Chemical Stability (Oxidation/Hydrolysis)

Q: My kinase assay signal is decreasing over time, but the peptide mass looks correct on MS. What is happening? A: You are likely seeing Tyrosine Oxidation or Aspartimide formation .

  • Oxidation: Tyrosine converts to DOPA or dityrosine. This change (+16 Da) might be small but destroys the kinase recognition motif.

    • Check: Protect samples from light (amber tubes).[3]

  • Isomerization: The Asp residue isomerizes to iso-Asp.[4] This has the exact same mass (MW 1519.7) but different geometry, making it a poor substrate.

    • Diagnosis: Standard MS won't see this. You need high-resolution HPLC; the iso-Asp peak usually elutes slightly earlier than the native peptide [2].

Q: Can I use DTT to prevent oxidation? A: No. DTT protects Cysteine and Methionine. RR-SRC contains neither. DTT will not prevent Tyrosine oxidation and may interfere with downstream kinase assays (e.g., by reducing antibodies or enzymes). To protect Tyrosine, minimize headspace in vials and avoid UV light.[3]

Category 3: Surface Adsorption

Q: I prepared a 10 nM solution, but my assay shows no activity. Is the peptide degraded? A: It is likely not degraded but lost to the container . At nanomolar concentrations, adsorption to tube walls can deplete >90% of the peptide [3].

  • Solution:

    • Use Protein LoBind tubes.[2]

    • Add a carrier protein (e.g., 0.1% BSA ) to the buffer before adding the peptide. The BSA coats the surface, preventing the RR-SRC Arginines from binding to the plastic.

Quantitative Stability Data

ConditionFormStability EstimateRecommendation
-20°C (Desiccated) Lyophilized Powder> 12 MonthsOptimal for long-term storage.
-80°C (Solution) Aqueous (pH 5-6)3–6 MonthsOptimal for working stocks.
-20°C (Solution) Aqueous (pH 5-6)1–3 MonthsAcceptable, but avoid freeze-thaw.
4°C (Solution) Aqueous< 1 WeekHigh Risk. Oxidation/Hydrolysis active.
Room Temp (Solution) Aqueous< 24 HoursCritical Risk. Discard after use.

References

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[5][6][7] PLoS ONE, 10(5), e0122419.

  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry, 262(2), 785-794.

  • Hoofnagle, A. N., et al. (2008). Protein and Peptide Adsorption to Pipette Tips and Tubes.[2][6][7] Clinical Chemistry, 54(10), 1741-1742.

  • Pike, L. J., et al. (1982).[1] Substrate specificity of a purified phosphorylation system from Rous sarcoma virus-transformed cells. Proceedings of the National Academy of Sciences, 79(5), 1443-1447.

Sources

Reducing background noise in RR-SRC kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: RR-SRC Kinase Assay Optimization

Ticket Category: Assay Development & Troubleshooting Subject: Reducing Background Noise and Improving Z' Factors in Recombinant c-Src (RR-SRC) Assays Assigned Specialist: Senior Application Scientist

In high-throughput screening (HTS) and kinetic profiling, Recombinant c-Src (RR-SRC) assays are notoriously sensitive to background noise. This noise typically stems from three distinct physical sources: non-specific binding (NSB) of detection reagents, autofluorescence/quenching from library compounds, or impure assay components (specifically ATP and buffer contaminants).

This guide moves beyond basic "wash more" advice. It deconstructs the chemical environment of the Src kinase reaction to isolate and eliminate noise at the molecular level.

Diagnostic Guide: Frequently Asked Questions

Q1: My Z-prime ( ) factor is consistently < 0.5. Is this an enzyme issue or a detection issue?

Diagnosis: If your background is high, it is rarely the enzyme itself (unless you are using a constitutively active mutant at saturation). It is almost always a detection chemistry issue.

The Fix: Calculate the Signal-to-Background (S/B) ratio versus the Coefficient of Variation (CV).

  • High Background + Low CV: You have a systematic chemical interference (e.g., impure ATP containing ADP, or buffer fluorescence).

  • High Background + High CV: You have a stochastic physical issue (e.g., pipetting errors, bubbles, or non-specific binding/stickiness to the plate).

Action Plan:

  • Check your ATP: In ADP-detection assays (e.g., ADP-Glo, Transcreener), "ultrapure" ATP is non-negotiable. Standard ATP degrades to ADP spontaneously, creating a high "blank" signal.

  • Plate Type: Switch to low-binding, non-treated polystyrene plates. Src kinase is "sticky"; it can adsorb to the plastic, retaining tracer/antibody even after washing.

Q2: I see high background in my TR-FRET/HTRF Src assay. How do I reduce Non-Specific Binding (NSB)?

The Mechanism: The Europium/Terbium cryptate donor or the acceptor fluorophore is binding to the plate or the substrate non-specifically, rather than via the phosphorylation event.

The Protocol Adjustment:

  • Detergent Optimization: Standard protocols suggest 0.01% Tween-20. Increase this to 0.05% Tween-20 or switch to 0.01% Triton X-100 . Non-ionic detergents occupy the hydrophobic patches on the plastic and the proteins, preventing sticky interactions.[1]

  • Ionic Strength: Increase salt (NaCl) to 150mM. This shields charge-based non-specific interactions between the antibody and the substrate.

  • Carrier Protein: Ensure your buffer contains 0.1% BSA (Bovine Serum Albumin). Critical Note: Use "Fatty Acid-Free" BSA. Fatty acids can bind to the kinase active site or fluorescent tracers, causing artifacts.

Q3: Can the buffer itself cause noise?

Yes.

  • TAPS/HEPES Interference: Some batches of TAPS buffer contain impurities that fluoresce in the blue/green spectrum. If using fluorescence intensity (FI) readouts, switch to Tris-HCl or MOPS to see if the baseline drops.

  • DTT/BME Aging: Reducing agents oxidize over time. Oxidized DTT can quench fluorescence signals or precipitate, scattering light and increasing background in optical assays. Always prepare fresh DTT for every run.

Technical Deep Dive: The "Noise Pathway"

To effectively troubleshoot, one must visualize where the noise enters the system.

NoisePathway cluster_0 Critical Control Points Reagents Reagents (ATP, Substrate, Buffer) Enzyme RR-SRC Kinase Reagents->Enzyme Mg2+, ATP Noise Background Noise Reagents->Noise ATP Hydrolysis (ADP contam.) Reagents->Noise Buffer Autofluorescence Plate Microplate Surface Plate->Noise Scattering/Reflection Signal True Signal (Phosphorylation) Enzyme->Signal Phosphate Transfer Detection Detection Reagent (Ab/Tracer) Detection->Reagents Cross-reactivity Detection->Plate NSB (Stickiness) Detection->Signal Specific Binding

Figure 1: The Noise Pathway. Red dashed lines indicate the primary sources of background noise: Non-Specific Binding (NSB) of detection reagents to the plate and impurities within the reagents themselves.

Optimized Protocol: The "Low-Noise" RR-SRC Workflow

This protocol is designed for a generic TR-FRET or Radiometric assay, focusing on the wash and buffer steps where noise is generated.

Reagent Preparation (The "Clean" Mix)
ComponentStandard Conc.Optimized for Low NoiseRationale
Buffer 50 mM HEPES50 mM Tris-HCl, pH 7.5 Reduces potential buffer autofluorescence.
Salt 10 mM MgCl₂10 mM MgCl₂ + 1 mM MnCl₂ Mn²⁺ often boosts Src specific activity, allowing less enzyme usage (lowering background).
Detergent 0.01% Tween-200.01% Triton X-100 Stronger passivation of plastic surfaces to prevent NSB.
Carrier 0.1% BSA0.05% FA-Free BSA Prevents lipid interference and stabilizes the kinase.
Reducing Agent 1 mM DTT1 mM TCEP TCEP is more stable than DTT and does not interfere with thiol-reactive probes.
Step-by-Step Workflow
  • Plate Blocking (Optional but Recommended):

    • Pre-incubate the microplate with "Kinase Buffer + 1% BSA" for 30 minutes.

    • Why: This saturates the plastic binding sites before the expensive kinase or antibody is added.

  • Enzyme Addition:

    • Add RR-SRC kinase (0.1 – 1.0 nM final). Keep enzyme concentration as low as possible while maintaining signal linearity.

    • Tip: High enzyme concentrations are a primary cause of high background due to enzyme aggregation.

  • Reaction Initiation:

    • Add ATP/Substrate mix.

    • Critical: Use

      
       concentrations for ATP. Excess ATP increases background in competition assays (like Transcreener) and increases cost without improving signal.
      
  • Detection & Stop:

    • Add Stop Solution (EDTA) + Detection Antibody.

    • Equilibration: Incubate for at least 60 minutes.

    • Why: NSB often has faster dissociation kinetics than specific binding. A longer incubation allows the system to reach equilibrium where specific binding dominates.

Troubleshooting Logic Tree

Use this logic flow to isolate the root cause of your noise.

Troubleshooting Start Problem: High Background CheckNoEnzyme Run 'No Enzyme' Control Start->CheckNoEnzyme Result1 High Signal in No Enzyme Control? CheckNoEnzyme->Result1 CheckReagents Issue is Reagents/Detection Result1->CheckReagents Yes CheckEnzyme Issue is Enzyme/Substrate Result1->CheckEnzyme No Yes1 Yes No1 No StepATP Check ATP Purity (Is it degrading to ADP?) CheckReagents->StepATP StepNSB Check NSB (Add 0.05% Tween-20) CheckReagents->StepNSB StepStick Enzyme Sticking? (Pre-coat plate with BSA) CheckEnzyme->StepStick StepConc Enzyme Conc Too High? (Titrate down) CheckEnzyme->StepConc

Figure 2: Diagnostic Logic Tree. Follow the path based on your "No Enzyme" control results to identify the specific source of noise.

References & Further Reading

  • NCBI Assay Guidance Manual. Assay Development for Protein Kinase Enzymes. (The gold standard for validating kinase assay parameters including Z' and S/B ratios).

  • BellBrook Labs. SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. (Specifics on ADP detection and ATP purity requirements).

  • BenchChem. Troubleshooting High Background Noise in Experiments Using TAPS Buffer. (Highlights buffer-specific interferences).

  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Discusses fluorescence interference and reagent purity).

For further assistance, please contact the Application Support team with your specific plate reader settings and lot numbers for your ATP and Enzyme stocks.

Sources

Technical Support Center: RR-SRC Peptide Stability, Storage, and Kinase Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

RR-SRC (Sequence: RRLIEDAEYAARG) is a widely utilized synthetic peptide substrate derived from the sequence surrounding the tyrosine phosphorylation site of the Rous sarcoma virus-encoded transforming protein pp60^src[1]. Due to its specific flanking acidic residues, it serves as a highly efficient phosphate acceptor for evaluating the activity of various tyrosine kinases, including Src, Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor[2],[3]. This guide provides field-proven methodologies, stability data, and troubleshooting steps to ensure robust and reproducible kinase assays.

Physicochemical Properties & Stability Guidelines

Understanding the physical properties of RR-SRC is critical for preventing degradation and ensuring assay reproducibility.

PropertySpecification
Sequence H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH[1],[3]
Molecular Weight 1519.69 g/mol [2],[3]
Salt Form Trifluoroacetate (TFA) salt[1],[3]
Solubility Distilled water (up to 2 mg/mL); Acetonitrile recommended for higher concentrations[3]
Lyophilized Storage -20°C or below (Hygroscopic; protect from light)[2],[3]
Reconstituted Storage Aliquot and store at -20°C or -80°C[3],[4]

Self-Validating Experimental Protocols

Protocol 1: Reconstitution of Lyophilized RR-SRC Peptide

Expertise & Experience: Peptides synthesized via High-Performance Liquid Chromatography (HPLC) purification are typically recovered as trifluoroacetate (TFA) salts[1]. While TFA enhances aqueous solubility, it contributes to the total mass and lowers the pH of your stock solution[1]. This pH shift can denature sensitive kinases if not properly buffered in the final assay.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial to reach room temperature in a desiccator for 30 minutes before opening. Causality: RR-SRC is highly hygroscopic[3]; opening a cold vial causes condensation, leading to rapid peptide hydrolysis.

  • Solubilization: Add sterile, nuclease-free distilled water to achieve a concentration of up to 2 mg/mL[3]. Vortex gently for 30-60 seconds.

  • Validation Step 1 (Clarity Check): Inspect the solution against a dark background. If the solution is cloudy, the hydrophobic residues are aggregating. Correction: Add 5-10% Acetonitrile dropwise until the solution clears[3].

  • Validation Step 2 (pH Check): Spot 1 µL onto pH indicator paper. If the pH is highly acidic, ensure your downstream kinase assay buffer has sufficient buffering capacity to neutralize the residual TFA.

  • Aliquot & Freeze: Divide into single-use aliquots in low-protein-binding tubes. Flash-freeze and store at -20°C or -80°C[3],[4].

Protocol 2: Standard In Vitro Tyrosine Kinase Assay Setup

Expertise & Experience: The Michaelis-Menten kinetics of RR-SRC require precise optimization of ATP and metal ion concentrations. Tyrosine kinases require divalent cations (Mg2+ and Mn2+) for optimal ATP coordination[5],[6].

Step-by-Step Methodology:

  • Reaction Mix Preparation: In a microcentrifuge tube, combine 50 mM HEPES (pH 7.4), 10 mM MgCl2, 10 mM MnCl2, and 200-400 µM RR-SRC peptide[5],[6].

  • Enzyme Addition: Add the purified kinase (e.g., c-Src or EGFR) and incubate on ice for 10 minutes[5].

  • Initiation: Initiate the reaction by adding ATP (e.g., unlabeled ATP spiked with[γ-32P]ATP or [γ-33P]ATP for radiometric assays)[5],[6].

  • Validation Step (Internal Controls): Always run parallel control reactions:

    • No-Substrate Control: Enzyme + ATP (Measures enzyme autophosphorylation).

    • No-Enzyme Control: Substrate + ATP (Measures background ATP hydrolysis).

  • Termination: Stop the reaction after 10-90 minutes by adding EDTA (to chelate Mg2+/Mn2+) or by spotting directly onto P81 filter paper and washing with 0.5% phosphoric acid[5],[7].

Troubleshooting & FAQs

Q1: Why did my RR-SRC peptide arrive as a TFA salt, and how does it affect my assay? A: TFA is a common counterion from the HPLC purification process[1]. While it enhances the solubility of peptides in aqueous solutions, the residual TFA levels can interfere with highly sensitive biochemical studies by altering the local pH[1]. Always ensure your reaction buffer (e.g., 50 mM HEPES) is strong enough to maintain a pH of 7.4[5].

Q2: Can I subject my reconstituted RR-SRC aliquots to freeze-thaw cycles? A: No. You must avoid repeated freeze-thaw cycles,[8]. Causality: When an aqueous peptide solution freezes, water crystallizes first, pushing the peptide and TFA salts into highly concentrated liquid micro-pockets. This extreme local concentration and pH shift induces irreversible aggregation and peptide bond cleavage. Single-use aliquots are mandatory[3].

Q3: Why am I seeing a high background signal in my radiometric kinase assay? A: High background usually stems from free radiolabeled ATP binding non-specifically to the P81 phosphocellulose paper. Causality: The RR-SRC peptide binds to P81 paper due to its basic Arginine (Arg) residues. If the paper is not washed sufficiently with 0.5% phosphoric acid, unreacted ATP remains trapped[5]. Solution: Increase the number of wash steps and ensure your "No-Enzyme" validation control confirms the background is strictly assay-related.

Q4: The phosphorylation signal is extremely low despite using active Src kinase. What is wrong? A: Check your buffer's metal ion composition. Causality: Tyrosine kinases require specific divalent cations for optimal ATP coordination. The addition of MnCl2 (e.g., 10-40 mM) alongside MgCl2 significantly enhances the phosphorylation rate of the RR-SRC peptide[5],[6].

Workflow Visualization

RRSRC_Workflow Start Lyophilized RR-SRC (TFA Salt, -20°C) Recon Reconstitution (ddH2O or 10% ACN) Start->Recon Aliquot Single-use Aliquots (Store at -80°C) Recon->Aliquot Prevent hydrolysis Assay Kinase Assay Setup (Buffer, ATP, Enzyme) Aliquot->Assay Thaw on ice Signal Signal Detection (Radiometric/Luminescent) Assay->Signal Good Optimal Phosphorylation Signal->Good Bad Low Signal / High Background Signal->Bad Trouble1 Check Peptide Degradation (Freeze-Thaw cycles) Bad->Trouble1 Trouble2 Check pH / Buffer Capacity (TFA salt effect) Bad->Trouble2

RR-SRC Reconstitution and Kinase Assay Troubleshooting Workflow.

References[2] RR-SRC, Insulin receptor kinase substrate - Echelon Biosciences. Source: echelon-inc.com. URL: 1]">https://www.echelon-inc.com[1] RR-SRC peptide - NovoPro Bioscience Inc. Source: novoprolabs.com. URL: 3]">https://www.novoprolabs.com[3] RR-SRC Peptide - Abbiotec. Source: abbiotec.com. URL: 4]">https://www.abbiotec.com[4] Protein Kinases - Abbiotec. Source: abbiotec.com. URL: 5]">https://www.abbiotec.com[5] CL-387785 (EKI-785) | EGFR inhibitor - Selleck Chemicals. Source: selleckchem.com. URL: 6]">https://www.selleckchem.com[6] United States Patent US 6,552,029 B1 - Google Patents. Source: googleapis.com. URL: https://patents.google.com/patent/US6552029B1/en[7] Patent Application Publication US 2004/0235876A1 - Google Patents. Source: googleapis.com. URL: https://patents.google.com/patent/US20040235876A1/en[8] Peptide Content, Additional Analysis, Reconstitution - ChinaPeptides. Source: chinapeptides.net. URL: 9]">https://www.chinapeptides.net[9] GenScript Product Catalog - GenScript. Source: genscript.com. URL: https://www.genscript.com

Sources

Technical Support Center: Optimizing RR-Src Peptide Assays in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the System

Welcome to the technical support hub for Src Kinase screening. This guide addresses the specific challenges of using the RR-Src peptide (RRLIEDAEYAARG) as a substrate in high-throughput screens (HTS).

The RR-Src peptide is a synthetic 13-mer derived from the autophosphorylation site of the Rous sarcoma virus-encoded pp60src protein. Its N-terminal double arginine (RR) motif serves two critical functions:

  • Specificity: It mimics the basophilic consensus sequence preferred by Src family kinases (SFKs).

  • Detection Capture: The positive charge facilitates binding to phosphocellulose (P81) paper in radiometric assays and enhances solubility in aqueous buffers.

In HTS, however, this peptide often presents unique challenges regarding signal linearity, ATP competition, and interference from promiscuous compounds .

Part 1: Assay Development & Kinetic Validation

Q: My Z' factor is consistently below 0.5. How do I stabilize the assay window?

A: A low Z' factor (statistical effect size) usually stems from operating outside the linear velocity phase of the enzyme or using suboptimal substrate concentrations.

The Causality: Kinase assays in HTS must measure initial velocity (


).[1] If you use too much enzyme or incubate too long, you deplete the substrate (ATP or Peptide), causing the reaction to plateau. This compresses the signal window between your positive control (Max Activity) and negative control (Background), destroying the Z' factor.

Troubleshooting Protocol: Enzyme Titration & Linearity Check

  • Prepare a Matrix: Create a dilution series of Src Kinase (e.g., 0.1 nM to 10 nM) across the x-axis and incubation times (0, 15, 30, 60, 90 min) across the y-axis.

  • Fix Substrates: Use saturating concentrations of ATP (100 µM) and RR-Src (100 µM) initially to ensure Enzyme (

    
    ) is the limiting factor.
    
  • Analyze: Plot signal vs. Time for each enzyme concentration.

  • Select Conditions: Choose an enzyme concentration and time point that falls strictly within the linear portion of the curve. Aim for <10% substrate conversion to maintain pseudo-first-order kinetics.

Q: What concentrations of ATP and RR-Src should I use for inhibitor screening?

A: You must balance signal intensity with inhibitor sensitivity.

  • ATP: Run the screen at or slightly below the

    
     for ATP (
    
    
    
    ).
    • Reasoning: Most kinase inhibitors in HTS libraries are ATP-competitive. If you use saturating ATP (e.g., 1 mM), you will outcompete the inhibitors, leading to False Negatives .

  • RR-Src Peptide: Run at

    
     or slightly above (
    
    
    
    ).
    • Reasoning: This ensures the enzyme is saturated with peptide, making the reaction rate dependent on the inhibitor's effect on the ATP pocket (or allosteric sites), not on peptide fluctuations.

Visualization: Kinase Reaction & Inhibition Logic

Kinase_Mechanism Src Src Kinase (Enzyme) Complex E-S Complex Src->Complex Binding ATP ATP (Cofactor) ATP->Complex Binding Peptide RR-Src Peptide (Substrate) Peptide->Complex Binding Product Phospho-RR-Src + ADP Complex->Product Catalysis Inhibitor Competitive Inhibitor Inhibitor->Src Blocks ATP Site (If [ATP] < Km)

Caption: The kinetic relationship between Src, substrates, and inhibitors. Note that high [ATP] blocks competitive inhibitor binding.

Part 2: Peptide Handling & Solubility

Q: I see precipitation when adding RR-Src to my reaction buffer. Is the peptide bad?

A: Not necessarily. While RR-Src (RRLIEDAEYAARG) is hydrophilic, it can interact with buffer components or aggregate at high concentrations.

The Solution:

  • Check Net Charge: The peptide contains Arginine (R), Glutamic Acid (E), and Aspartic Acid (D). At neutral pH (7.4), it carries charges.

  • Solvent Choice:

    • Standard: Dissolve in sterile distilled water.

    • If Stubborn: Use 1% Ammonium Hydroxide (if acidic residues dominate) or 1% Acetic Acid (if basic residues dominate).[2] For RR-Src, the N-terminal Arginines usually make it soluble in water, but trace TFA (Trifluoroacetic acid) from synthesis can affect solubility.[3]

  • Avoid Freeze-Thaw: Peptide degradation leads to breakdown products that can act as competitive inhibitors or non-substrates, lowering your signal-to-noise ratio. Aliquot immediately upon reconstitution.

Q: Does the "RR" motif interfere with fluorescence assays?

A: It can.

  • Fluorescence Polarization (FP): If you use an FP tracer, the "RR" motif is positively charged. It can non-specifically bind to negatively charged components in your library or buffer (like certain detergents or carrier proteins), causing False Positives (artificial high polarization).

  • Remedy: Include 0.01% Triton X-100 or Brij-35 in the buffer to suppress non-specific hydrophobic/electrostatic sticking.

Part 3: Common Interference Mechanisms (False Positives)

Q: I’m getting too many hits. How do I distinguish real inhibitors from artifacts?

A: Kinase HTS is notorious for "Promiscuous Aggregators." These are small molecules that form colloidal aggregates in solution, sequestering the enzyme and preventing it from interacting with the RR-Src peptide.

Diagnostic Protocol: The Detergent Test

  • Standard Screen: Run your assay with 0.001% detergent.

  • Validation Screen: Re-test "hits" in the presence of 0.01% or 0.1% Triton X-100 (or Tween-20).

  • Interpretation:

    • Activity Restored: If the compound loses potency in higher detergent, it was likely an aggregator (False Positive). Detergents break up the colloids.

    • Activity Retained: If the compound still inhibits Src, it is likely a true binder.

Visualization: HTS Workflow & Decision Tree

HTS_Workflow Start Start HTS Campaign Km_Det Determine Km(ATP) & Km(Peptide) Start->Km_Det Z_Check Z' Factor Validation (Target > 0.5) Km_Det->Z_Check Z_Check->Km_Det Fail (Re-optimize) Screen Primary Screen (Single Concentration) Z_Check->Screen Pass Hit_Select Hit Selection (>50% Inhibition) Screen->Hit_Select Counter_Screen Counter Screen: High Detergent / Unrelated Kinase Hit_Select->Counter_Screen Lead Optimization Lead Optimization Counter_Screen->Lead Optimization Specific Binder Discard Discard Counter_Screen->Discard Aggregator/Artifact

Caption: Critical path for validating Src kinase inhibitors, emphasizing the Z' checkpoint and counter-screening.

Summary of Kinetic Parameters for RR-Src

ParameterTypical Value (Approx.)Critical Note for HTS
Km (ATP) 10 - 20 µMRun screen at this concentration to detect ATP-competitive hits.
Km (Peptide) 50 - 200 µMHighly dependent on the specific Src construct (e.g., c-Src vs v-Src).
Incubation Time 30 - 60 minsMust be in the linear velocity phase.
Z' Factor > 0.6If < 0.5, check for pipetting errors or reagent degradation.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Detailed protocols for kinase linearity and Z' factor calculation.

  • BellBrook Labs. Transcreener® ADP² Kinase Assay Technical Guide. Guidance on optimizing substrate concentrations for initial velocity.

  • BenchChem. A Comparative Guide to c-Src Peptide Substrates for Kinase Activity Assays. Specifics on RRLIEDAEYAARG kinetics.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

Sources

Peptide Engineering & Kinase Assay Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Modifying RR-SRC Peptide for Enhanced Kinase Binding and Specificity

Welcome to the Technical Support Center for Kinase Substrate Engineering. This resource is designed for researchers, assay developers, and drug discovery scientists optimizing the RR-SRC peptide (derived from the pp60src autophosphorylation site) for in vitro kinase assays. Below, you will find troubleshooting guides, mechanistic FAQs, comparative data, and self-validating experimental protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my wild-type RR-SRC peptide showing a high (low binding affinity) in my c-Src kinase assay?

A: The standard RR-SRC peptide (Sequence: RRLIEDAEYAARG) is a historically reliable substrate derived from the Rous sarcoma virus-encoded transforming protein pp60[1]. However, it is a "natural" target rather than a kinetically optimized one.

To improve binding affinity (lower the


) and increase the turnover rate (

), you must optimize the electrostatic interactions within the kinase active site. c-Src kinase has a strong preference for highly acidic residues flanking the phospho-acceptor tyrosine[2]. By substituting neutral or basic residues with Glutamic Acid (E) or Aspartic Acid (D)—such as in the engineered "Optimal Peptide" (AEEEIYGEFEAKKKK)—you dramatically increase the electrostatic attraction to the basic pockets of the c-Src active site, effectively lowering the

and boosting catalytic efficiency (

)[3].
Q2: How can I modify the RR-SRC sequence to increase specificity for c-Src over other Src-family kinases (SFKs) like Lck or Fyn?

A: If your assay suffers from cross-reactivity with other SFKs present in your lysate or purified enzyme mix, you must exploit the subtle divergence in substrate preferences among SFKs.

High-throughput specificity screens reveal that while c-Src strongly prefers highly acidic phosphosites, Lck actively suppresses the phosphorylation of highly acidic substrates and instead tolerates positively charged residues[2]. Fyn exhibits an intermediate specificity[2].

  • Actionable Modification: To bias your modified RR-SRC peptide toward c-Src and away from Lck, enrich the -2 to -4 and +1 to +3 positions (relative to the Tyrosine) with acidic residues (E/D). Conversely, if you want to design an Lck-specific substrate, introduce basic residues (R/K) in the flanking regions.

Q3: My modified peptide degrades rapidly in cell lysates before phosphorylation can be quantified. How do I stabilize it?

A: Rapid degradation in complex lysates is typically driven by exopeptidases cleaving the unprotected N- and C-termini of the synthetic peptide.

  • Actionable Modification: Apply N-terminal acetylation (Ac-) and C-terminal amidation (-NH2) to your peptide. This "capping" removes the unnatural terminal charges of the truncated peptide, mimicking an internal protein sequence. Not only does this confer resistance to exopeptidase degradation, but it also prevents terminal charges from interfering with the precise docking of the peptide into the kinase active site.

Q4: I am detecting high background noise in my radiometric P81 paper assay. Is my peptide binding non-specifically?

A: High background in radiometric assays often occurs when highly basic peptides (which bind strongly to the negatively charged phosphocellulose P81 paper) trap unreacted


. If you appended a poly-Lysine tail (e.g., ...KKKK) to improve solubility or paper binding[3], you may be exacerbating background noise if washing is insufficient.
  • Troubleshooting Steps:

    • Ensure your wash buffer is highly acidic (e.g., 0.5% to 1% phosphoric acid) to keep the ATP soluble while the basic peptide remains bound.

    • Self-Validating Control: Always run a mutant peptide control where the target Tyrosine is mutated to Phenylalanine (e.g., RRLIEDAEFAARG). Because Phenylalanine cannot be phosphorylated, any signal detected with this mutant is definitively non-specific background noise.

Part 2: Substrate Comparison Data

When engineering your substrate, benchmark your modifications against established sequences. The table below summarizes the kinetic profiles of common Src kinase substrates.

Substrate NameSequence

Profile
Catalytic Efficiency (

)
Specificity / Notes
Wild-Type RR-SRC RRLIEDAEYAARGModerateBaselineBroad specificity for SFKs, EGFR, and Insulin Receptor[1][4].
Optimal Peptide AEEEIYGEFEAKKKKLow (High Affinity)

Engineered for maximum c-Src turnover; utilizes acidic flanking[3].
cdc2 (6-20) KVEKIGEGTYGVVYKLowHighDerived from p34cdc2; highly efficient SFK substrate[3].
Angiotensin I DRVYIHPFHLHigh (Millimolar)LowEarly, inefficient substrate; requires high concentrations[3].

Part 3: Experimental Workflows & Visualizations

Workflow: Iterative Peptide Optimization

G Start Base RR-SRC (RRLIEDAEYAARG) Mod1 Sequence Optimization (Add Acidic Residues) Start->Mod1 Mod2 Structural Capping (Ac- / -NH2) Start->Mod2 Assay In Vitro Kinase Assay (Determine Km & Vmax) Mod1->Assay Mod2->Assay Eval Affinity/Specificity Check Assay->Eval Eval->Mod1 Low Affinity Success Optimized Substrate (High kcat/Km) Eval->Success Target Reached

Iterative workflow for optimizing RR-SRC peptide affinity and Src kinase specificity.

Mechanism of Enhanced Binding

Mechanism Src c-Src Kinase Active Site Peptide Modified RR-SRC (e.g., AEEEIYGEFEAKKKK) Acidic Acidic Flanking Residues (E/D) Peptide->Acidic Basic Basic Anchor Residues (K/R) Peptide->Basic Phos Phospho-Acceptor (Tyrosine) Peptide->Phos Acidic->Src Electrostatic Attraction Basic->Src Substrate Anchoring Phos->Src Catalytic Transfer

Mechanistic interactions between modified RR-SRC domains and the c-Src active site.

Part 4: Standardized Protocol - In Vitro Radiometric Kinase Assay

To accurately measure the


 and 

of your modified RR-SRC peptides, utilize this self-validating radiometric assay protocol[3].

Materials Required:

  • Purified c-Src Kinase (active)

  • Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 10 mM

    
    , 2 mM 
    
    
    
    , 1 mM DTT, 0.1 mg/mL BSA.
  • Modified Peptide Substrate (Serial dilutions from

    
     to 
    
    
    
    )
  • 
     mixture (Cold ATP spiked with radiolabeled ATP to a final specific activity of 
    
    
    
    cpm/pmol)
  • Phosphocellulose P81 filter paper squares

  • 0.5% Phosphoric acid (

    
    )
    

Self-Validating Controls (Mandatory):

  • No-Enzyme Blank: Measures background ATP binding to the P81 paper.

  • Y

    
     F Mutant Peptide:  A peptide where Tyrosine is replaced by Phenylalanine. Validates that phosphorylation is strictly occurring at the target residue and not via non-specific interactions.
    
  • Inhibitor Control: Pre-incubate the kinase with 100 nM Dasatinib (a potent SFK inhibitor) to confirm signal is exclusively kinase-driven.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 10

    
     of Kinase Reaction Buffer, 5 
    
    
    
    of the modified peptide substrate (at varying concentrations for Michaelis-Menten kinetics), and 5
    
    
    of purified c-Src kinase.
  • Equilibration: Pre-incubate the mixture for 5 minutes at 30°C to allow the enzyme and substrate to equilibrate[3].

  • Initiation: Initiate the reaction by adding 5

    
     of the 
    
    
    
    solution. Mix gently.
  • Incubation: Incubate at 30°C for exactly 10 to 15 minutes. Critical Note: Ensure the reaction time falls within the linear range of the enzyme (typically <15% total substrate conversion) to accurately calculate initial velocity (

    
    )[3].
    
  • Quenching & Spotting: Stop the reaction by spotting 20

    
     of the mixture directly onto the center of a P81 phosphocellulose paper square.
    
  • Washing: Immediately drop the P81 squares into a beaker containing 0.5% phosphoric acid. Wash the squares 3 times for 10 minutes each on an orbital shaker. This removes unreacted ATP while the basic residues of the peptide keep it bound to the paper.

  • Quantification: Rinse the squares once in acetone, air dry, and transfer to scintillation vials. Add scintillation fluid and count the radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Subtract the "No-Enzyme Blank" CPM from all samples. Convert CPM to pmol of phosphate incorporated. Plot initial velocity (

    
    ) against substrate concentration 
    
    
    
    and fit to the Michaelis-Menten equation to derive
    
    
    and
    
    
    .
References
  • Abbiotec. RR-SRC Peptide. Retrieved from [Link]

  • Shah, N. H., et al. (2018). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen. eLife. Retrieved from [Link]

  • NovoPro Bioscience Inc. RR-SRC peptide. Retrieved from[Link]

Sources

Technical Support Center: Optimizing RR-SRC Peptide Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Non-Specific Binding (NSB) in Src Kinase Assays Product Focus: RR-SRC Peptide (Sequence: H-RRLIEDAEYAARG-OH)

Executive Summary: The "Sticky" Peptide Problem

Welcome to the Technical Support Center. You are likely here because your Src kinase assay is showing high background noise, poor Z' factors, or inconsistent kinetics.

The core issue lies in the biophysics of your substrate. The RR-SRC peptide is derived from the p60c-src phosphorylation site.[1] Its N-terminal Arg-Arg (RR) motif is critical for kinase recognition but creates a strong electrostatic positive charge . Standard polystyrene microplates are negatively charged or hydrophobic, turning your assay plate into a "magnet" for the peptide. This guide provides the protocols to break this interaction.

Part 1: The Mechanism of Failure

To fix the assay, you must understand the molecular interaction causing the background.

The Electrostatic Trap: At physiological pH (7.4), the Arginine residues (pKa ~12.5) are fully protonated (positive). Uncoated polystyrene plates often possess a net negative charge (carboxyl groups) or strong hydrophobic patches. The RR-SRC peptide adsorbs to the well walls before the kinase can phosphorylate it, or it binds non-specifically to detection reagents.

Figure 1: The Mechanism of Non-Specific Binding

NSB_Mechanism Peptide RR-SRC Peptide (Positively Charged Arginines) Interaction Electrostatic Adsorption (Non-Specific Binding) Peptide->Interaction Attracted to surface Plate Standard Polystyrene Plate (Negatively Charged/Hydrophobic) Plate->Interaction Provides binding site Consequence High Background Noise False Positives Low Sensitivity Interaction->Consequence Peptide unavailable or stuck to walls

Caption: The "RR" motif creates a positive charge dipole, causing the peptide to adhere to standard assay plates, leading to signal interference.

Part 2: The Solution – Low-Binding Protocol

Do not rely on standard ELISA protocols. Use this optimized workflow designed specifically for Arginine-rich peptides.

1. Plate Selection (Critical)

Switching your microplate is the single most effective change.

  • Avoid: Standard Tissue Culture (TC) treated plates (highly negative charge).

  • Recommended: Non-Binding Surface (NBS) or Low-Binding Polypropylene plates.

    • Why: These plates are coated with a neutral, hydrophilic polymer that repels both hydrophobic and electrostatic adhesion.

2. Buffer Formulation

You must shield the charges. A simple PBS buffer is insufficient.

Optimized Kinase Buffer Recipe:

Component Concentration Function
Tris-HCl (pH 7.5) 50 mM Maintains pH; Arginine remains stable.
MgCl₂ 10 mM Essential cofactor for Kinase ATP transfer.
Brij-35 or Tween-20 0.01% - 0.1% CRITICAL: Non-ionic detergent coats hydrophobic pockets on the plastic, preventing peptide adsorption.
DTT 1 mM Prevents oxidation of the kinase.

| BSA (Fatty Acid Free) | 0.1% | Acts as a "sacrificial protein" to coat any remaining binding sites on the plate. |

3. The "Pre-Soak" Method

If you cannot change plates, use a pre-soak step to saturate binding sites.

  • Add 1% BSA or Casein blocking buffer to wells.

  • Incubate for 30-60 minutes.

  • Wash 3x with PBS-T (PBS + 0.05% Tween-20).

  • Then add your kinase reaction mix.

Part 3: Troubleshooting Matrix (FAQ)

Q1: I see high fluorescence polarization (FP) signal in my "No Enzyme" control. Why? Diagnosis: The peptide is sticking to the well walls or the antibody is binding non-specifically. The Fix:

  • Check the Plate: Are you using a black, low-binding plate? Standard black plates often bind the fluorophore-tagged peptide, restricting its rotation and artificially inflating the FP signal (simulating a "bound" state).

  • Add Detergent: Increase Tween-20 to 0.05% in the reaction buffer.

Q2: My Km values for RR-SRC are inconsistent between runs. Diagnosis: Substrate depletion due to adsorption. If 20% of your peptide sticks to the wall, your effective concentration is lower than your calculated concentration. The Fix:

  • Use polypropylene dilution reservoirs, not polystyrene.

  • Prepare peptide fresh. Do not store dilute peptide solutions (<10 µM) in glass or standard plastic tubes for long periods.

Q3: Can I use milk as a blocker? Diagnosis: NO. The Fix: Milk contains high levels of phosphoproteins (Casein variants) and phosphatases.

  • Risk 1: The anti-phosphotyrosine antibody used for detection may cross-react with milk proteins (High Background).

  • Risk 2: Phosphatases in milk may dephosphorylate your product (Signal Loss).

  • Protocol: Use BSA (Fatty Acid Free) or commercial Blocker Casein (phosphatase-free) .

Part 4: Workflow Visualization

Follow this decision tree to optimize your specific assay setup.

Figure 2: Assay Optimization Logic

Optimization_Workflow Start Start Troubleshooting Check_Plate Is Plate Low-Binding? Start->Check_Plate Switch_Plate Action: Switch to NBS/Polypropylene Check_Plate->Switch_Plate No Check_Buffer Does Buffer have Detergent? Check_Plate->Check_Buffer Yes Switch_Plate->Check_Buffer Add_Detergent Action: Add 0.01% Tween-20 or Brij-35 Check_Buffer->Add_Detergent No Check_Blocker Blocking Agent? Check_Buffer->Check_Blocker Yes Add_Detergent->Check_Blocker Switch_Blocker Action: Use BSA (Avoid Milk) Check_Blocker->Switch_Blocker Using Milk/None Success Assay Optimized Check_Blocker->Success Using BSA Switch_Blocker->Success

Caption: Step-by-step logic to eliminate variables causing non-specific binding in RR-SRC assays.

References
  • SignalChem. RR-SRC Peptide Product Datasheet. (Confirming sequence identity and Src-family specificity).

  • Shikiya, Y., et al. (2013). "Arginine Inhibits Adsorption of Proteins on Polystyrene Surface."[2] PLOS ONE. (Demonstrating the strong interaction between Arginine and polystyrene and how to mitigate it). [2]

  • Corning Life Sciences. "Surface Selection Guide for Microplates." (Technical guide on NBS vs. TC-treated surfaces).

  • Thermo Fisher Scientific. "Tech Tip: Optimize kinase assays to reduce background." (Guidance on detergent usage and blocking buffers).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Tyrosine Kinase Substrates: A Comparative Analysis of RR-SRC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linchpin of Kinase Assays

In the intricate world of cellular signaling, protein tyrosine kinases (PTKs) are master regulators, orchestrating a vast array of processes from cell growth and proliferation to differentiation and metabolism.[1] The dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, making them critical targets for therapeutic development.[2] At the heart of studying PTK activity—whether for basic research or high-throughput drug screening—lies the choice of a substrate. An ideal substrate is not merely a target for phosphorylation; it is a tool that dictates the sensitivity, specificity, and reproducibility of an assay.

This guide provides an in-depth comparison of a classic tyrosine kinase substrate, RR-SRC, with other commonly used alternatives. We will move beyond simple catalog descriptions to explore the causal science behind substrate selection, providing field-proven experimental protocols and quantitative data to empower researchers to make informed decisions for their specific applications.

Understanding RR-SRC: A Profile

RR-SRC is a synthetic peptide with the amino acid sequence Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly.[3] This 13-residue peptide has been widely used to measure the activity of various tyrosine kinases in both plant and animal cell-derived preparations.[4] Its utility has been noted in monitoring the purification of the insulin receptor and its phosphorylation is stimulated by Epidermal Growth Factor (EGF), indicating its recognition by a range of receptor and non-receptor tyrosine kinases.[4]

The Competitive Landscape: Alternative Tyrosine Kinase Substrates

The selection of a kinase substrate is a critical decision point in assay design. While RR-SRC has its place, a nuanced understanding of the available alternatives is essential for optimizing experimental outcomes. Substrates can be broadly categorized into two main classes: generic, broad-spectrum substrates and specific, defined-sequence peptides.

  • Generic Polymeric Substrates (e.g., Poly(Glu, Tyr) 4:1):

    • Composition: These are random copolymers of glutamic acid and tyrosine, typically in a 4:1 molar ratio, with a variable molecular weight (20,000-50,000 Da).[5]

    • Application: Their design makes them recognizable by a wide array of tyrosine kinases, making them a common choice for general activity screening where the specific kinase may be unknown or for assays against a broad panel of kinases.[6]

    • Limitations: The primary drawback is a lack of batch-to-batch consistency due to their polymeric and random nature. This variability can compromise assay reproducibility. Furthermore, their affinity for any single kinase is often lower than that of an optimized peptide substrate.[7]

  • Specific Peptide Substrates (e.g., "cdc2 peptide"):

    • Composition: These are synthetic peptides with a precisely defined amino acid sequence. A prominent example is the peptide KVEKIGEGTYGVVYK, derived from the human cell division cycle protein cdc2.[7]

    • Application: Defined peptides offer high homogeneity and reproducibility.[7] The cdc2-derived peptide, for instance, is known to be a highly efficient and specific substrate for Src-family kinases.[8]

    • Advantages: Their defined nature makes them ideal for detailed kinetic studies, inhibitor characterization, and any application where reproducibility is paramount. The specificity of certain sequences allows researchers to probe the activity of a particular kinase or kinase family with greater confidence.[9]

Head-to-Head Comparison: Performance and Characteristics

The true measure of a substrate's utility lies in its performance. This is best quantified by its kinetic parameters—the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ reflects the affinity of the enzyme for the substrate (a lower Kₘ indicates higher affinity), while kcat represents the turnover number, or how many substrate molecules one enzyme molecule can convert per second. The most comprehensive measure of catalytic efficiency is the kcat/Kₘ ratio.[8]

FeatureRR-SRC"cdc2 peptide" (KVEKIGEGTYGVVYK)Poly(Glu, Tyr) 4:1
Sequence Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly[3]KVEKIGEGTYGVVYK[7]Random copolymer[5]
Composition Defined PeptideDefined PeptideUndefined Polymer
Specificity Moderate (Insulin Receptor, EGFR-stimulated)[4]High (Src-family kinases)[8]Low (Broad-spectrum)[6]
Reproducibility HighHighLow to Moderate
Kinetic Efficiency (kcat/Kₘ) Data not publicly available; requires empirical determination.High for Src-family kinases.[8]Generally lower and variable.[7]
Primary Application General tyrosine kinase activity assays.Specific assays for Src-family kinases, kinetic studies, inhibitor profiling.General screening, assays with mixed or unknown kinase populations.
Key Advantage Established use case for specific receptor kinases.High specificity and reproducibility.Broad applicability.
Key Disadvantage Lack of published kinetic data and specificity profile.Limited to a specific family of kinases.Inherent variability, lower affinity.

The Scientist's Perspective: Choosing the Right Substrate

The optimal substrate is dictated by the experimental question. The following decision framework, from the perspective of an application scientist, can guide your choice.

G start What is the primary goal of your assay? goal_specific Study a specific kinase or family (e.g., Src)? start->goal_specific Specific goal_general Screen for general TK activity or test broad-spectrum inhibitors? start->goal_general General sub_choice_specific Use a specific peptide substrate (e.g., cdc2 peptide) goal_specific->sub_choice_specific sub_choice_rrsrc Consider RR-SRC if studying receptor TKs like Insulin-R goal_specific->sub_choice_rrsrc sub_choice_generic Use a generic substrate (e.g., Poly(Glu,Tyr) 4:1) goal_general->sub_choice_generic reason_specific Reason: Maximizes specificity and reproducibility for kinetic analysis. sub_choice_specific->reason_specific reason_generic Reason: Ensures a signal is generated by a wide variety of kinases. sub_choice_generic->reason_generic

Caption: A decision tree for selecting the appropriate tyrosine kinase substrate.

  • For high-specificity studies targeting a known kinase like c-Src, a defined peptide such as the cdc2 substrate is unequivocally the superior choice. Its defined nature ensures that the results are reproducible and directly attributable to the kinase of interest.

  • For high-throughput screening (HTS) of compound libraries against a specific kinase, a specific peptide is still preferred to minimize off-target hits.

  • For screening cell lysates with unknown or multiple active tyrosine kinases, a generic substrate like Poly(Glu, Tyr) 4:1 is more appropriate. Its promiscuity becomes an advantage, increasing the probability of detecting any tyrosine kinase activity present.

  • RR-SRC occupies a middle ground. Its use is supported by historical data for certain receptor tyrosine kinases.[4] It is a reasonable choice if your research focuses on these specific enzymes, but for novel applications, its kinetic properties and specificity should be empirically validated against other options.

Experimental Protocols: A Foundation for Reliable Data

The trustworthiness of any comparison rests on robust and well-designed experiments. Below are detailed protocols for a classic radiometric assay and a method for determining the key kinetic parameters, Kₘ and Vmax.

Core Experimental Workflow

The workflow for any kinase assay follows a fundamental logic, from preparation to analysis.

G A 1. Prepare Reagents (Kinase, Substrate, Buffer, ATP) B 2. Set Up Reactions (Vary substrate or inhibitor conc.) A->B C 3. Initiate Reaction (Add [γ-³²P]ATP or ATP) B->C D 4. Incubate (e.g., 30°C for 10-30 min in linear range) C->D E 5. Terminate Reaction (e.g., Add acid, spot on paper) D->E F 6. Detect Phosphorylation (Scintillation counting, etc.) E->F G 7. Analyze Data (Calculate rates, determine Km/Vmax) F->G

Caption: A generalized workflow for an in vitro kinase activity assay.

Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay

This classic method directly measures the incorporation of a radiolabeled phosphate from ATP onto the substrate. It is highly sensitive and considered a gold standard.

Materials:

  • Purified active tyrosine kinase

  • Peptide substrate (e.g., RR-SRC)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (high specific activity)

  • Unlabeled ATP stock solution

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Stopping solution (e.g., 30% acetic acid)

  • Scintillation counter and fluid

Methodology:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, combine the kinase reaction buffer, the desired concentration of peptide substrate, and the purified active kinase.

  • Initiate the Reaction: Add the [γ-³²P]ATP/ATP mix to the reaction tube. A common final concentration for ATP is 100 µM, which should be near the Kₘ for most kinases to ensure the reaction is sensitive to inhibitors.[7]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). It is critical to ensure the reaction is in the linear range, where product formation is proportional to time. This must be determined empirically in pilot experiments.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a labeled square of P81 phosphocellulose paper. The paper will bind the phosphorylated peptide due to charge interactions, while the un-incorporated, negatively charged ATP is washed away.

  • Wash the Filter Paper: Wash the P81 paper squares multiple times (e.g., 4-5 times for 5 minutes each) in a large volume of wash buffer to remove all unincorporated [γ-³²P]ATP.

  • Quantify Phosphorylation: Place the washed and dried P81 square into a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) into moles of phosphate incorporated using the specific activity of the [γ-³²P]ATP.

Protocol 2: Determining Kₘ and Vmax

To quantitatively compare substrates, their kinetic parameters must be determined. This involves measuring the initial reaction rate at various substrate concentrations.

Methodology:

  • Set up a Series of Reactions: Prepare multiple reaction tubes as described in Protocol 1. Keep the concentrations of the kinase and ATP constant.

  • Vary Substrate Concentration: Create a series of reactions where the peptide substrate concentration is varied. A good range typically spans from 0.1-fold to 10-fold of the estimated Kₘ.

  • Measure Initial Velocities: Run the kinase reactions for a fixed time within the linear range and quantify the amount of phosphate incorporated for each substrate concentration. This gives you the initial velocity (V₀) for each point.

  • Analyze the Data: Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the Curve: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Kₘ + [S])

  • Determine Parameters: The software will calculate the best-fit values for Vmax (the maximum velocity at saturating substrate concentration) and Kₘ (the substrate concentration at which the velocity is half of Vmax). From Vmax, you can calculate kcat if the enzyme concentration is known (kcat = Vmax / [Enzyme]).[8]

Conclusion

The choice of a tyrosine kinase substrate is a foundational decision that profoundly impacts the quality and interpretation of experimental data. While RR-SRC is an established peptide substrate with demonstrated utility for specific receptor tyrosine kinases, its broader specificity and kinetic profile are not as well-characterized as other alternatives. For researchers studying Src-family kinases or requiring high reproducibility for kinetic analysis, a defined substrate like the cdc2-derived peptide (KVEKIGEGTYGVVYK) often represents a more robust choice. Conversely, for broad screening of unknown kinase activities, the promiscuity of Poly(Glu, Tyr) 4:1 is advantageous, despite its inherent variability.

As Senior Application Scientists, we advocate for a data-driven approach. When embarking on a new line of inquiry, we recommend empirically testing a small panel of substrates to determine which provides the optimal performance—in terms of signal-to-background, specificity, and kinetic efficiency—for your specific kinase and assay format. The protocols provided herein offer a validated starting point for these critical characterization experiments, ensuring that your research is built on a foundation of scientific integrity.

References

  • BenchChem. (2025).
  • Cheng, H. C., Matsuura, I., & Wang, J. H. (1993). In vitro substrate specificity of protein tyrosine kinases. Molecular and Cellular Biochemistry, 127-128, 103-112. [Link]

  • Patsnap. (2025). Measure Kinetic Parameters of Phosphorylation Reactions. [Link]

  • Henderson, P. J. (1973). A method for determining kinetic parameters at high enzyme concentrations. Biochemical Journal, 135(1), 101-107. [Link]

  • Schenone, S., & D'Arca, D. (2000). Protein tyrosine kinases: structure, substrate specificity, and drug discovery. Current Medicinal Chemistry, 7(2), 167-184. [Link]

  • PerkinElmer. (2011). Catalytic Specificity of Human Protein Tyrosine Kinases Revealed by Peptide Substrate Profiling. [Link]

  • Agilent Technologies. (n.d.). Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors. [Link]

  • Pike, L. J., Kuenzel, E. A., Casnellie, J. E., & Krebs, E. G. (1984). The use of synthetic peptides for defining the specificity of tyrosine protein kinases. Journal of Biological Chemistry, 259(16), 9913-9921. [Link]

  • Hubbard, S. R. (2006). Protein tyrosine kinase-substrate interactions. Current Opinion in Structural Biology, 16(6), 728-735. [Link]

  • MedCrave. (2016). Methods to profile protein kinase substrates in cells. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Racker, E. (1989). Control of src kinase activity by activators, inhibitors, and substrate chaperones. Proceedings of the National Academy of Sciences, 86(18), 6813-6816. [Link]

  • Sun, G., & Budde, R. J. (1998). Kinetic properties of the C-terminal Src kinase, p50csk. Archives of Biochemistry and Biophysics, 353(2), 246-252. [Link]

  • Abdel-Ghany, M., Kole, H. K., & Racker, E. (1991). Control of src kinase activity by activators, inhibitors, and substrate chaperones. Proceedings of the National Academy of Sciences, 88(16), 7061-7065. [Link]

  • BPS Bioscience. (n.d.). Protein Tyrosine Kinase Substrate (poly-Glu,Tyr 4:1). [Link]

  • Shah, N. H., Wang, Q., & Kuriyan, J. (2018). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen. eLife, 7, e35190. [Link]

  • Foda, Z. H., Shan, Y., & Cole, P. A. (2019). Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics. Protein Science, 28(8), 1447-1459. [Link]

  • Purdue University Graduate School. (2022). BIOPHYSICAL INVESTIGATIONS OF SRC TYROSINE KINASE SUBSTRATE RECOGNITION. [Link]

Sources

Executive Summary: The Case for Deterministic Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Poly(Glu,Tyr): Validating RR-SRC as a Deterministic Substrate for Novel Tyrosine Kinase Characterization

In the characterization of novel or "orphan" protein tyrosine kinases (PTKs), the choice of substrate is often the single greatest variable affecting assay reproducibility. While random co-polymers like Poly(Glu,Tyr) (PGT) have historically served as "universal" acceptors, they suffer from batch-to-batch heterogeneity and undefined kinetics.

This guide validates RR-SRC (RRLIEDAEYAARG) not merely as a Src-family specific tool, but as a superior, stoichiometric substrate for benchmarking novel tyrosine kinases. We present experimental causality demonstrating why RR-SRC provides a self-validating kinetic system that random polymers cannot match.

Technical Profile: The RR-SRC Architecture

To understand its utility for novel kinases, one must deconstruct the peptide sequence. RR-SRC is derived from the autophosphorylation site of the Rous sarcoma virus pp60^src (residues 416–424), but engineered for optimal in vitro behavior.

Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly (RRLIEDAEYAARG)[1][2][3][4]

  • The "RR" Anchor: The N-terminal Arginines provide a strong positive charge, facilitating interaction with the negatively charged P-loop or catalytic cleft common in many PTKs, stabilizing the peptide-enzyme complex.

  • The Acidic Core (IEDAE): Most Tyrosine Kinases (unlike Ser/Thr kinases) prefer an acidic environment surrounding the phospho-acceptor. This sequence mimics the activation loop of the kinase itself.

  • The Stoichiometric Advantage: Unlike PGT, which has variable Tyrosine density, RR-SRC has exactly one phospho-acceptor site (Tyr-9). This allows for the precise calculation of molar phosphate incorporation (

    
    ), a metric impossible with random polymers.
    

Comparative Analysis: RR-SRC vs. Alternatives

The following table contrasts RR-SRC with the two most common alternatives in novel kinase screening: Poly(Glu,Tyr) (the generic option) and MBP (Myelin Basic Protein, the promiscuous option).

FeatureRR-SRC (Peptide)Poly(Glu,Tyr) (4:1)Myelin Basic Protein (MBP)
Nature Synthetic Peptide (13-mer)Random Co-polymerNative Protein (18.5 kDa)
Kinetic Definition High (Defined

,

)
Low (Apparent

only)
Medium (Multiple sites)
Stoichiometry 1:1 (Single Tyr site)Variable (Random Tyr distribution)Complex (Multiple S/T/Y sites)
Background Noise Low (Specific to TKs)Medium (Sticky polymer)High (Phosphorylated by S/T kinases)
Signal-to-Noise >20:1 (Typical)~5:1 to 10:1Variable
Primary Utility Kinetic Profiling / HTSInitial "Yes/No" ScreeningSer/Thr + Tyr Screening

Critical Insight: When characterizing a novel kinase, using PGT can lead to false negatives if the kinase requires a specific structural motif (e.g., an alpha-helical tendency) which the random coil of PGT lacks. RR-SRC adopts a nascent helical structure in solution, often better mimicking physiological protein substrates.

Validation Workflow for Novel Kinases

When faced with a novel kinase (e.g., a newly purified mutant or an under-studied family member), do not immediately jump to


 determination. Follow this self-validating logic flow.
Phase 1: The Linearity Check (The "Existence" Proof)

Before optimizing, prove the signal is enzymatic and not an artifact of ATP hydrolysis or stickiness.

  • Setup: Prepare reactions with Novel Kinase (10 nM) + RR-SRC (100 µM) + Mg/ATP.

  • Control: Include a "No Substrate" control and a "Dead Kinase" (or No Enzyme) control.

  • Readout: Measure signal at 0, 5, 10, 20, and 40 minutes.

  • Validation Criteria:

    • Signal must be

      
       the "No Substrate" background.
      
    • Signal must be linear with time (

      
      ).
      
    • If signal is non-linear early: You likely have substrate depletion or enzyme instability. Reduce enzyme concentration.

Phase 2: Kinetic Profiling ( Determination)

This is the critical step where RR-SRC shines over PGT.

  • Substrate Titration: Prepare RR-SRC at 0, 50, 100, 200, 400, 800, and 1200 µM.

  • Reaction: Run the kinase assay for a fixed time (within the linear range established in Phase 1).

  • Data Analysis: Fit to the Michaelis-Menten equation.

    • Result: A distinct hyperbolic curve confirms specific binding.

    • Failure Mode: If the curve is linear up to 1200 µM, the

      
       is likely 
      
      
      
      mM, indicating RR-SRC is a poor substrate for this specific novel kinase (low affinity).
Phase 3: Specificity Verification

To ensure the phosphorylation is due to the novel kinase and not a contaminant (e.g., trace Src from the expression host):

  • Use a broad-spectrum TK inhibitor (e.g., Staurosporine) and a Src-specific inhibitor (e.g., PP2).

  • If the novel kinase is not Src-family, it should be inhibited by Staurosporine but potentially resistant to PP2, whereas the signal on RR-SRC should remain robust.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating a novel kinase using RR-SRC.

KinaseValidation Start Novel Kinase Candidate Screen Phase 1: Linearity Screen (RR-SRC @ 100µM) Start->Screen Decision1 Signal > 3x Bkg? Screen->Decision1 Fail1 Inactive or Wrong Substrate Decision1->Fail1 No Pass1 Phase 2: Kinetic Profiling (Titrate RR-SRC 0-1200µM) Decision1->Pass1 Yes CurveFit Fit Michaelis-Menten Pass1->CurveFit Decision2 Saturable Curve? CurveFit->Decision2 LinearOnly Low Affinity (Km > 2mM) Switch to PGT or Library Decision2->LinearOnly No (Linear) Saturable Valid Substrate Calculate Km & Vmax Decision2->Saturable Yes (Hyperbolic) Phase3 Phase 3: Purity Check (Inhibitor Profiling) Saturable->Phase3

Caption: Decision matrix for "de-orphaning" a novel kinase. Note the critical branch point at Kinetic Profiling; linearity without saturation implies poor affinity.

Detailed Experimental Protocol: Radiometric Validation

While fluorescence methods exist, the Gold Standard for validating a new substrate/kinase pair is the Radiometric [


-

P]ATP assay due to its freedom from interference by compound autofluorescence or antibody specificity issues.

Materials:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.1 mg/mL BSA.
    
  • Substrate: RR-SRC (Stock 10 mM in water).

  • ATP Mix: 100 µM Cold ATP + 0.5 µCi [

    
    -
    
    
    
    P]ATP per reaction.
  • Capture: P81 Phosphocellulose paper (binds the positively charged Arginines in RR-SRC).

Step-by-Step:

  • Master Mix: Combine Buffer, Novel Kinase (optimized conc.), and RR-SRC.

  • Initiation: Add ATP Mix to start the reaction.[5] Total volume: 25 µL.

  • Incubation: Incubate at 30°C for 15 minutes.

  • Termination: Spot 20 µL of the reaction onto a P81 square. Immediately drop the square into 75 mM Phosphoric Acid.

  • Washing: Wash filters 3x (5 min each) in 75 mM Phosphoric Acid. This washes away unreacted ATP (negatively charged) while the RR-SRC (positively charged) remains bound to the P81 paper.

  • Quantification: Dry filters and count in a scintillation counter (Cerenkov or with fluid).

Self-Validation Check:

  • Always include a "Total Counts" spot (5 µL of ATP mix spotted and not washed) to calculate Specific Activity (CPM/pmol).

  • Calculate pmol phosphate incorporated:

    
    
    

Mechanistic Insight: Why RR-SRC Works

The interaction between the Kinase Domain and RR-SRC is not random. It relies on a conserved electrostatic dialogue.

MolecularInteraction Kinase Novel Kinase Catalytic Cleft PLoop P-Loop / Activation Loop (Negatively Charged) Kinase->PLoop RRSRC RR-SRC Peptide (RRLIEDAEYAARG) RR Arg-Arg (N-term) Positive Charge IEDAE Glu-Asp-Glu Acidic Motif Tyr Tyr Acceptor RR->PLoop Electrostatic Anchor IEDAE->Kinase Specificity Filter Tyr->Kinase Phospho- Transfer

Caption: Mechanistic interaction model. The N-terminal Arginines (RR) anchor the peptide via electrostatics, while the Acidic Motif (IEDAE) ensures specificity for Tyrosine Kinases over Ser/Thr Kinases.

References

  • BenchChem. (2025).[5][6] A Comparative Guide to c-Src Peptide Substrates for Kinase Activity Assays. Retrieved from

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual: Src Family Kinase Applications. Retrieved from

  • Shah, N. H., et al. (2018).[7] "Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen." eLife, 7:e35190. Retrieved from [7]

  • SignalChem. (2024). RR-SRC Substrate Product Sheet and Kinetic Data. Retrieved from

  • Creative Enzymes. (2024). RR-SRC, Protein Tyrosine Kinase Substrate: Properties and Applications.[8] Retrieved from

Sources

Cross-reactivity of antibodies against phosphorylated RR-SRC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Specificity and Cross-Reactivity of Antibodies Targeting Phosphorylated RR-SRC

Executive Summary: The Dual-Edge of Specificity

In high-throughput drug discovery and kinase profiling, the synthetic peptide RR-SRC (RRLIEDAEYAARG) serves as a gold-standard substrate for monitoring Tyrosine Kinase activity, particularly within the Src Family Kinases (SFKs). However, the transition from radioactive assays to antibody-based detection (e.g., ELISA, HTRF, AlphaScreen) introduces a critical variable: Antibody Cross-Reactivity .

This guide objectively analyzes the performance of antibodies raised against phosphorylated RR-SRC (p-RR-SRC) . While these antibodies enable non-radioactive screening, they exhibit inherent cross-reactivity with the autophosphorylated activation loop of Src-family kinases (e.g., c-Src pTyr416, Lck pTyr394). This "Epitope Mimicry" is both a feature and a bug—it confirms the antibody's relevance to the target pathway but necessitates rigorous controls to distinguish substrate phosphorylation (signal) from enzyme autophosphorylation (background noise).

Key Takeaway: Antibodies against p-RR-SRC are effectively Pan-SFK Activation Loop antibodies . They do not distinguish between c-Src, Fyn, Lck, or Yes, and will cross-react with the kinase enzyme itself in assay conditions.

Technical Deep Dive: The Epitope & Mechanism

To understand the cross-reactivity profile, we must deconstruct the antigen. The RR-SRC peptide is derived from the activation loop of the Rous Sarcoma Virus (v-Src) transforming protein.

  • Peptide Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly[1][2][3]

  • Target Phosphosite: The single Tyrosine (Tyr) residue (equivalent to Tyr416 in human c-Src).

  • Homology: This sequence is highly conserved across the Src Family Kinases (SFKs).

Structural Homology & Cross-Reactivity Matrix

The antibody recognizes the phosphorylated Glu-Asp-Ala-Glu-pTyr-Ala motif. This motif is nearly identical across major SFKs, leading to inevitable cross-reactivity.

KinaseActivation Loop Sequence (Homology to RR-SRC)Predicted Cross-Reactivity
v-Src ...LIEDAEYAAR...100% (Immunogen)
c-Src (Human) ...LIEDNEYTAR...High (>90%)
Lck ...LIEDNEYTAR...High (>90%)
Fyn ...LIEDNEYTAR...High (>90%)
Hck ...VIEDNEYTAR...High (>85%)
EGFR ...VADADEYLIP...Low/Negligible

Note: The "RR" (Arg-Arg) N-terminal addition in the synthetic peptide improves solubility and kinase recognition but is not part of the native activation loop sequence, potentially offering a minor specificity filter against the native protein if the antibody epitope includes the N-terminus.

Comparative Analysis: Detection Modalities

When designing a Src kinase assay, researchers must choose between sensitivity and specificity. Below is a comparison of detecting Src activity using Anti-p-RR-SRC antibodies versus alternative methods.

Comparison Guide: Src Activity Detection Systems
FeatureMethod A: Anti-p-RR-SRC Antibody Method B: Generic Anti-pTyr (e.g., 4G10, PY20) Method C: Radiometric (

P-ATP)
Specificity Moderate. Specific to SFK activation loop motif.Low. Detects all tyrosine phosphorylation events.Absolute. Detects only phosphate transfer.
Cross-Reactivity Risk High. Detects autophosphorylated Kinase (p-Src) as "product".Very High. Detects Kinase, Substrate, and impurities.None. (Separated by electrophoresis/filtration).
Throughput High. (HTRF, ELISA, DELFIA).High. (ELISA).Low. (Requires washing/filtration).
Signal-to-Noise Variable. Depends on Kinase concentration (background signal).Poor. High background from autophosphorylation.Excellent.
Safety Safe. Non-radioactive.Safe. Non-radioactive.Hazardous. Requires radiation safety.

Verdict: Use Anti-p-RR-SRC for high-throughput screening of inhibitors, but only if you run a "No Substrate" control to subtract the signal from the autophosphorylated kinase.

Experimental Protocol: Validating Specificity

To use an Anti-p-RR-SRC antibody reliably, you must validate that the signal is derived from the peptide substrate and not the kinase enzyme.

Protocol: Substrate vs. Enzyme Discrimination Assay

Objective: Determine the "Background Noise" contributed by the antibody cross-reacting with the autophosphorylated Src kinase.

Reagents:

  • Recombinant c-Src Kinase (active).

  • RR-SRC Peptide Substrate (100 µM).

  • ATP (100 µM).

  • Anti-p-RR-SRC Antibody (Detection).

Workflow:

  • Prepare 3 Reaction Conditions:

    • Well A (Full Reaction): Kinase + ATP + RR-SRC Peptide .

    • Well B (Enzyme Control): Kinase + ATP + No Peptide (Buffer only).

    • Well C (Negative Control): No Kinase + ATP + RR-SRC Peptide.

  • Incubate: 30 minutes at 30°C.

  • Stop Reaction: Add EDTA (to 50 mM).

  • Detection: Add Anti-p-RR-SRC antibody (and secondary fluorophore if needed).

  • Analysis:

    • True Signal = (Signal A) - (Signal B).

    • Failure Mode: If Signal B is >20% of Signal A, the antibody has high cross-reactivity with the enzyme. You must lower the kinase concentration.

Visualizing the Mechanism

Diagram 1: The Cross-Reactivity Trap

This diagram illustrates why the antibody cannot easily distinguish between the phosphorylated product (RR-SRC) and the activated enzyme (p-Src).

G cluster_0 Kinase Reaction Src_Inactive Inactive c-Src Src_Active Active p-Src (Autophosphorylated Tyr416) Src_Inactive->Src_Active Activation ATP ATP ATP->Src_Active p_RR_SRC p-RR-SRC (Phosphorylated Product) Src_Active->p_RR_SRC Phosphorylates Antibody Anti-p-RR-SRC Antibody Src_Active->Antibody Cross-Reactivity (Epitope Mimicry) RR_SRC RR-SRC Peptide (Substrate) RR_SRC->p_RR_SRC p_RR_SRC->Antibody High Affinity Binding Signal_True True Signal (Substrate Detection) Antibody->Signal_True Signal_False False Positive (Enzyme Detection) Antibody->Signal_False

Caption: The antibody targets the phosphorylated peptide (Green) but also cross-reacts with the autophosphorylated activation loop of the kinase (Red), creating background noise.

Diagram 2: SFK Homology Tree & Antibody Coverage

Visualizing the scope of cross-reactivity across the Src family.

SFK_Tree cluster_A High Cross-Reactivity (Sequence Identity >90%) cluster_B Moderate Cross-Reactivity (Sequence Identity ~80%) cluster_C No Cross-Reactivity Root Src Family Kinases (SFKs) Common Activation Loop Src c-Src Root->Src Yes Yes Root->Yes Fyn Fyn Root->Fyn Lck Lck Root->Lck Hck Hck Root->Hck Lyn Lyn Root->Lyn EGFR EGFR InsR Insulin Receptor

Caption: Antibodies against p-RR-SRC will detect all members of the Src/Yes/Fyn/Lck cluster due to high sequence conservation in the activation loop.

References

  • Abbiotec. RR-SRC Peptide - Kinase Substrate. Retrieved from [Link]

  • Pike, L. J., et al. (1982). Epidermal growth factor stimulates the phosphorylation of synthetic tyrosine-containing peptides by A431 cell membranes.[3] Proc. Natl. Acad. Sci. USA, 79(5), 1443-1447.[3]

  • GeneCards. SRC Gene - Protein Coding. Retrieved from [Link]

Sources

A Comprehensive Comparison Guide: RR-SRC versus Alternative Synthetic Peptide Substrates for Tyrosine Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Substrate Selection

Accurate and reproducible measurement of c-Src and other Src-family kinases (SFKs) is paramount in oncology research and drug development, as dysregulation of these kinases drives tumor proliferation, survival, and migration 1[1]. In vitro kinase assays rely heavily on short synthetic peptides that mimic natural phosphorylation motifs.

Among these, the RR-SRC peptide (Sequence: RRLIEDAEYAARG) has served as a historical gold standard, originally designed based on the autophosphorylation site of Src itself 2[2]. However, as assay technologies evolve, researchers must frequently weigh the performance of RR-SRC against generic polymers like Poly(Glu,Tyr) and highly optimized synthetic sequences (e.g., cdc2-derived peptides) to balance assay sensitivity, specificity, and signal-to-noise ratios3[3].

Mechanistic Insight: Substrate Recognition and Assay Causality

To understand why certain substrates outperform others, we must examine the causality behind enzyme-substrate docking and downstream assay mechanics.

  • RR-SRC (RRLIEDAEYAARG) : The catalytic domain of Src kinases exhibits a distinct electrostatic preference for acidic residues flanking the target tyrosine 4[4]. RR-SRC provides this necessary acidic pocket (E, D, E) around the target Y (Tyrosine). Crucially, the addition of the N-terminal Arginine (R-R) residues is a deliberate experimental design choice. These highly basic arginines ensure that the peptide binds tightly to negatively charged P81 phosphocellulose paper after the reaction is quenched with acid, creating a self-validating system for separating the phosphorylated substrate from free [γ-³²P]ATP 2[2].

  • Poly(Glu,Tyr) 4:1 : This random polymer provides an overwhelming local concentration of acidic glutamates and target tyrosines. While this drives a high maximum velocity (

    
    ) and makes the assay highly sensitive, it lacks the spatial constraints of a true consensus sequence. Consequently, it is highly promiscuous and is readily phosphorylated by non-SFK kinases like FAK and EGFR 4[4].
    

Comparative Performance Analysis

When selecting a substrate, the primary kinetic parameters to evaluate are the Michaelis constant (


) and maximum velocity (

). A lower

indicates a higher affinity of the enzyme for the substrate, while the

ratio defines overall catalytic efficiency 1[1].
  • RR-SRC vs. Poly(Glu,Tyr) : Poly(Glu,Tyr) is ideal for generic, high-throughput screening where the kinase is highly purified and specificity is not a concern. However, in complex lysates or multiplexed assays, RR-SRC is vastly superior due to its targeted SFK recognition.

  • RR-SRC vs. Optimal Peptides : While RR-SRC is specific, its ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is in the low millimolar range (2.8 - 4.4 mM) [2]. Newer "Optimal Peptides" (e.g., EIYGEF-based sequences) have been engineered for sub-millimolar 
    
    
    
    values, offering superior catalytic efficiency for highly sensitive quantitative studies 3[3].
Quantitative Data Summary
Substrate NameSequence / CompositionTarget Kinase(s)Apparent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


/ Activity
Key Characteristic
RR-SRC RRLIEDAEYAARGSrc, Lck, SFKs2.8 mM (Mn²⁺) - 4.4 mM (Mg²⁺)1.4 - 7.9 nmol/min/mgP81-compatible; moderate affinity
Poly(Glu,Tyr) 4:1 Random Polymer (4 Glu : 1 Tyr)Generic (Src, FAK, EGFR)N/A (Polymer)Highly variable (e.g., 55 nmol/min/mg for FAK)High sensitivity; low specificity[4]
Optimal Peptide EIYGEF-basedSrc-family kinasesNot explicitly stated

= 1.6 x 10⁵ M⁻¹min⁻¹
Engineered for maximum catalytic efficiency[3]
cdc2 (6-20) KVEKIGEGTYGVVYKSrc, cdc2Sub-millimolarHigh efficiencyDerived from natural p34cdc2 substrate[3]
Semi-optimal EFEYAFFc-Src0.21 mM680 nmol/min/mgHigh affinity; lacks basic residues for P81[1]

Experimental Workflow: In Vitro Radiometric Kinase Assay

This protocol utilizes RR-SRC's basic residues for a self-validating radiometric filter binding assay3[3].

Materials Required: Purified Src kinase, RR-SRC peptide, [γ-³²P]ATP, Kinase Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), 75 mM Phosphoric acid, P81 phosphocellulose filter paper.

Step-by-Step Methodology:

  • Substrate Preparation: Dilute the RR-SRC peptide in kinase buffer to a final concentration spanning its

    
     (e.g., 1 to 5 mM).
    
    • Causality: Operating near the

      
       ensures the assay remains sensitive to competitive inhibitors and accurately reflects linear Michaelis-Menten kinetics[3].
      
  • Equilibration: In a microcentrifuge tube, combine the kinase reaction buffer, RR-SRC substrate, and purified Src kinase. Pre-incubate the mixture for 5 minutes at 30°C.

    • Causality: This allows the enzyme to reach optimal thermodynamic flexibility before catalysis begins[3].

  • Initiation: Add [γ-³²P]ATP to initiate the reaction (final volume 25-50 µL). Incubate at 30°C for 10-30 minutes[3].

  • Quenching & Binding: Spot 20 µL of the reaction directly onto a 2x2 cm square of P81 phosphocellulose paper, then immediately drop the paper into 75 mM phosphoric acid.

    • Causality: The acid instantly denatures the kinase, stopping the reaction. Simultaneously, it protonates the phosphate backbone of free ATP (reducing its binding affinity), while the highly basic N-terminal Arginines of RR-SRC retain a strong positive charge, permanently anchoring the phosphorylated peptide to the negatively charged P81 paper[2].

  • Washing & Readout: Wash the P81 papers three times in 75 mM phosphoric acid (5 minutes per wash) to remove unreacted [γ-³²P]ATP. Quantify the bound ³²P-RR-SRC using a scintillation counter.

Mandatory Visualization: Substrate Selection & Assay Workflow

SubstrateWorkflow Start In Vitro Kinase Assay Design Branch1 High Sensitivity / Generic Screening Start->Branch1 Broad profiling Branch2 High Specificity / SFK Targeting Start->Branch2 Targeted profiling Sub1 Poly(Glu,Tyr) 4:1 (Promiscuous) Branch1->Sub1 Sub2 RR-SRC Peptide (P81-Compatible) Branch2->Sub2 Sub3 Optimal Peptides (e.g., cdc2-derived) Branch2->Sub3 Assay P81 Phosphocellulose Filter Binding Sub1->Assay Acid precipitation Sub2->Assay Arg-mediated binding Sub3->Assay Basic residue binding Readout Scintillation Counting (32P Incorporation) Assay->Readout

Logical workflow for selecting synthetic peptide substrates and executing radiometric kinase assays.

References

  • Phosphorylation of Synthetic Peptides by a Tyrosine Protein Kinase from the Particulate Fraction of a Lymphoma Source: Biochemistry and Molecular Biophysics URL:[Link]

Sources

Precision Profiling of Src-Family Kinases: Confirming Inhibition with the RR-SRC Substrate

Author: BenchChem Technical Support Team. Date: March 2026

When evaluating highly potent Src-family kinase (SFK) inhibitors like 1[1]—a dual Src/Abl inhibitor with subnanomolar efficacy—the choice of assay substrate dictates the accuracy, reproducibility, and biological relevance of your IC50 determinations. While universal substrates are common in primary high-throughput screening, confirming specific mechanistic inhibition requires a substrate that faithfully mimics the kinase's natural target.

The RR-SRC peptide is a highly specific, 13-amino acid synthetic substrate derived directly from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein pp60c-src[2]. With the exact sequence of3[3], it provides an optimal electrostatic environment for Src kinase activity. This guide objectively compares RR-SRC against common alternatives and provides a self-validating protocol for its use in modern kinase assays.

Objective Comparison: RR-SRC vs. Alternative Substrates

Historically, researchers have relied on generic substrates like 4[4] or intact proteins such as Myelin Basic Protein (MBP). However, these alternatives introduce significant biochemical caveats. Poly(Glu,Tyr) is a random copolymer with a highly variable molecular weight (typically 20,000–50,000 Da)[4]. This random distribution creates heterogeneous microenvironments for phosphorylation, leading to complex, non-linear Michaelis-Menten kinetics and batch-to-batch variability[5].

Conversely, RR-SRC has a precisely defined molecular weight (1519.7 g/mol ) and a stoichiometric 1:1 phosphorylation site[2].

Table 1: Performance Comparison of Src Kinase Substrates
FeatureRR-SRC PeptidePoly(Glu,Tyr) 4:1Intact Proteins (e.g., MBP)
Composition Defined synthetic peptide (13 aa)Random copolymerIntact biological protein
Molecular Weight 1519.7 Da (Exact)20 kDa – 50 kDa (Variable)~18.5 kDa
Kinase Specificity High (Src-family kinases)Low (Universal TK substrate)Low (Broad spectrum)
Reproducibility Excellent (Batch-independent)Poor (Batch-dependent kinetics)Moderate
Background Noise Very LowModerateHigh (Endogenous phosphorylation)
ATPase Contamination None (HPLC purified >95%)LowModerate to High

Causality Insight: In luminescent ADP-detection assays, any contaminating ATPase in the substrate will hydrolyze ATP independently of the kinase, generating false-positive ADP signals. The high HPLC purity (>95%) of synthetic RR-SRC eliminates this risk, making it vastly superior to crude protein extracts[3][6].

Self-Validating Experimental Protocol: Confirming Dasatinib Inhibition

To rigorously confirm the inhibitory potency of a compound, the assay must be designed as a self-validating system. This means incorporating strict controls to account for background luminescence, maximum enzyme velocity, and reference compound benchmarking. Below is a highly optimized, step-by-step methodology using the RR-SRC substrate in an 6[6].

A. Reagent Preparation
  • Kinase Buffer: Prepare a 1X buffer containing 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

    • Causality Insight: Mn²⁺ is often required alongside Mg²⁺ to achieve optimal coordination of ATP within the Src catalytic cleft, stabilizing the transition state during phosphoryl transfer.

  • Substrate Solution: Reconstitute lyophilized RR-SRC peptide in distilled water to a stock of 2 mg/mL[2]. Dilute to a working concentration of 0.2 mg/mL in Kinase Buffer.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of Dasatinib in 100% DMSO. Dilute these intermediate stocks into Kinase Buffer so the final DMSO concentration in the assay does not exceed 1% (higher concentrations can denature the kinase).

B. Assay Execution (384-well plate format)
  • Enzyme-Inhibitor Pre-incubation:

    • Add 2 µL of active Src kinase (e.g., 0.5 nM) to the assay wells.

    • Add 1 µL of the Dasatinib dilution series.

    • Self-Validating Controls: Include "No Enzyme" wells (buffer only; defines the assay floor/background) and "Vehicle" wells (1% DMSO without inhibitor; defines 100% kinase activity).

    • Causality Insight: Dasatinib is an ATP-competitive inhibitor[1]. Pre-incubating the enzyme and inhibitor for 15–30 minutes allows binding equilibrium to be established before the massive influx of ATP, preventing artificially inflated IC50 values driven by competitive displacement kinetics.

  • Reaction Initiation:

    • Add 2 µL of a master mix containing RR-SRC substrate and ATP. The final ATP concentration should be at or slightly below its

      
       for Src (typically ~10-20 µM) to ensure maximum sensitivity to competitive inhibitors.
      
    • Incubate at room temperature for 60 minutes.

  • Reaction Termination & Signal Generation:

    • Add 5 µL of ADP-Glo Reagent and incubate for 40 minutes.

    • Mechanism: This reagent simultaneously denatures the kinase to stop the reaction and chemically depletes all unreacted, background ATP[6].

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Mechanism: This reagent converts the newly generated ADP back into ATP, which is then utilized by a coupled luciferase/luciferin cascade to produce a luminescent signal[6].

  • Data Acquisition:

    • Read luminescence on a multi-mode microplate reader.

    • Calculate percent inhibition relative to the Vehicle control and fit the data to a 4-parameter logistic (4PL) curve. The expected Dasatinib IC50 for Src should fall in the subnanomolar range (<1 nM)[1].

Workflow Visualization

Workflow Step1 1. Enzyme-Inhibitor Pre-incubation Src Kinase + Dasatinib Step2 2. Reaction Initiation Add RR-SRC Substrate + ATP Step1->Step2 Step3 3. Phosphoryl Transfer Kinase Reaction Phase Step2->Step3 Step4 4. Reaction Termination Add ADP-Glo Reagent (Deplete ATP) Step3->Step4 Step5 5. Signal Generation Convert ADP to ATP + Luciferase Step4->Step5 Step6 6. Data Acquisition Luminescence Readout & IC50 Calculation Step5->Step6

Figure 1: Step-by-step workflow for confirming Src kinase inhibition using the RR-SRC substrate.

References

1.[2] RR-SRC Peptide | Abbiotec. Abbiotec.com. Available at: 2.[3] RR-SRC peptide - NovoPro Bioscience Inc. Novoprolabs.com. Available at: 3.[6] A Comparative Guide to c-Src Peptide Substrates for Kinase Activity Assays. Benchchem.com. Available at: 4.[5] Evaluation of the catalytic mechanism of recombinant human Csk (C-terminal Src kinase) using nucleotide analogs and viscosity effects. PubMed. Available at: 5.[1] Dasatinib | Src Kinases. Tocris Bioscience. Available at: 6.[4] Tyrosine Kinase Peptide 1 vs. Universal Substrates. Benchchem.com. Available at:

Sources

Structural comparison of RR-SRC with endogenous substrates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural and Kinetic Comparison of RR-SRC Synthetic Peptide vs. Endogenous Substrates in Tyrosine Kinase Assays Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Executive Summary

Evaluating the catalytic activity of SRC-family kinases (SFKs) is a cornerstone of oncology drug development and signal transduction research. However, the choice of substrate fundamentally alters the kinetic readout and biological interpretation of the assay. This guide provides an objective structural and kinetic comparison between the industry-standard synthetic peptide RR-SRC and endogenous protein substrates (such as Paxillin and FAK). By understanding the causality behind substrate recognition, researchers can optimize their assay design for either high-throughput inhibitor screening or physiological validation.

Structural Architecture: Monovalent vs. Multivalent Recognition

The SRC kinase holoenzyme consists of three primary domains: the SH3 domain (binds proline-rich motifs), the SH2 domain (binds phosphotyrosine motifs), and the SH1 domain (the catalytic kinase cleft). The structural nature of the substrate dictates how it interacts with these domains.

RR-SRC (Synthetic Peptide) RR-SRC is a 13-amino acid linear peptide with the sequence Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly (RRLIEDAEYAARG)[1]. It is derived from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein pp60^src.

  • Structural Dynamics: RR-SRC is highly flexible and lacks secondary or tertiary folding.

  • Binding Mechanism: It acts as a monovalent substrate. Because it lacks PXXP or pTyr docking motifs, it bypasses the SH3 and SH2 regulatory domains entirely, interacting exclusively with the SH1 catalytic cleft.

Endogenous Substrates (e.g., Paxillin, FAK) Endogenous targets like Paxillin are large, complex scaffolding proteins[2].

  • Structural Dynamics: They possess distinct 3D conformations with spatially separated recognition motifs.

  • Binding Mechanism: They act as multivalent substrates. Paxillin contains proline-rich regions that dock into the SRC SH3 domain, and phosphorylated tyrosines that anchor to the SRC SH2 domain. This multivalent tethering relieves SRC autoinhibition and drastically increases the local effective concentration of the target tyrosine at the SH1 active site.

Structural_Logic cluster_src SRC Kinase Holoenzyme cluster_sub Substrate Types SH3 SH3 Domain (Binds PXXP) SH2 SH2 Domain (Binds pTyr) SH1 SH1 Kinase Domain (Catalytic Cleft) Endo Endogenous Protein (e.g., Paxillin) Endo->SH3 Docking Endo->SH2 Docking Endo->SH1 Phosphorylation RR RR-SRC Peptide (RRLIEDAEYAARG) RR->SH1 Direct Catalysis (No docking)

Diagram 1: Multivalent docking of endogenous substrates vs. monovalent catalytic processing of RR-SRC.

Kinetic Performance Comparison

The structural differences between RR-SRC and endogenous substrates manifest in distinct Michaelis-Menten kinetics. Because RR-SRC relies solely on transient collisions with the catalytic cleft, its Michaelis constant (


) is relatively high (low affinity)[3]. Conversely, the multivalent tethering of endogenous substrates results in a much lower 

(high apparent affinity).
ParameterRR-SRC (Synthetic Peptide)Paxillin (Endogenous Substrate)Causality / Structural Rationale
Molecular Weight ~1.5 kDa~68 kDaRR-SRC is a minimal recognition motif; Paxillin is a full-length protein.
Binding Mechanism Monovalent (SH1 domain only)Multivalent (SH1, SH2, SH3 domains)RR-SRC lacks docking motifs; Paxillin contains PXXP and pTyr motifs.
Michaelis Constant (

)
~2.0 - 3.1 mM[3]~1 - 10 µMEndogenous substrates have higher apparent affinity due to multivalent avidity.
Turnover Rate (

)
HighModerate to LowRR-SRC diffuses rapidly post-phosphorylation; endogenous substrates remain tethered.
Primary Application High-Throughput Screening (HTS), ATP-competitive inhibitor assaysAllosteric inhibitor screening, physiological signaling studiesRR-SRC isolates SH1 catalytic activity; endogenous substrates report on holoenzyme conformation.

Experimental Methodology: Self-Validating Radiometric Kinase Assay

To objectively compare substrate phosphorylation, a [γ-32P]ATP radiometric assay is the gold standard. The following protocol is designed as a self-validating system: it includes internal controls and utilizes divergent quenching methods dictated by the physical properties of the substrates.

Step 1: Reagent & Buffer Preparation

  • Action: Prepare Kinase Assay Buffer (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4).

  • Causality: Mg2+ is critical to coordinate the phosphate groups of ATP, making it a viable electrophile for the kinase. DTT maintains a reducing environment to prevent the oxidation of critical cysteine residues in the SRC catalytic cleft. Sodium orthovanadate (Na3VO4) inhibits background phosphatase activity.

Step 2: Substrate & Control Aliquoting

  • Action: Prepare RR-SRC at 1 mM[3] and recombinant Paxillin at 10 µM.

  • Self-Validation: Include a "No-Enzyme" control (to establish baseline ATP background) and a "Dasatinib Control" (a known SRC inhibitor, to prove signal specificity).

Step 3: Reaction Initiation & Incubation

  • Action: Add 10 µM [γ-32P]ATP (1000 cpm/pmol) and purified SRC kinase to the reaction tubes. Incubate at 30°C for 15 minutes.

  • Causality: 30°C ensures optimal enzyme stability while maintaining linear phase kinetics, preventing substrate depletion from skewing the

    
     calculation.
    

Step 4: Divergent Quenching & Capture (Critical Step)

  • Action for RR-SRC: Spot the reaction onto P81 phosphocellulose paper and wash with 0.75% phosphoric acid.

    • Causality: RR-SRC contains three basic Arginine (R) residues, giving it a strong net positive charge[1]. These residues bind tightly to the negatively charged P81 paper, while unreacted, negatively charged [γ-32P]ATP is washed away.

  • Action for Paxillin: Add 20% Trichloroacetic acid (TCA) and centrifuge.

    • Causality: TCA effectively denatures and precipitates large, complex proteins like Paxillin, trapping the incorporated radiolabel in the pellet while free ATP remains soluble in the supernatant. TCA cannot be used for RR-SRC, as short peptides do not precipitate efficiently.

Step 5: Quantification

  • Action: Subject the P81 papers and TCA pellets to liquid scintillation counting to calculate the specific activity (cpm/pmol).

Workflow Prep 1. Buffer & Reagent Prep Mg2+ coordinates ATP, DTT protects Cys Substrate 2. Substrate Aliquoting RR-SRC (1 mM) vs. Paxillin (10 µM) Prep->Substrate Initiate 3. Reaction Initiation Add SRC Kinase & [γ-32P]ATP Substrate->Initiate Incubate 4. Incubation (30°C, 15 min) Linear phase kinetics Initiate->Incubate split Incubate->split QuenchRR 5a. RR-SRC Quench P81 Phosphocellulose Binding (Captures basic Arg residues) split->QuenchRR Peptide Assay QuenchEndo 5b. Paxillin Quench TCA Precipitation (Precipitates intact proteins) split->QuenchEndo Protein Assay Readout 6. Scintillation Counting Calculate specific activity (cpm/pmol) QuenchRR->Readout QuenchEndo->Readout

Diagram 2: Divergent quenching workflows for peptide vs. protein substrates in radiometric kinase assays.

Conclusion: Selecting the Right Substrate

Neither substrate is universally superior; their utility depends entirely on the experimental hypothesis:

  • Choose RR-SRC when screening for ATP-competitive inhibitors (e.g., Dasatinib) or conducting High-Throughput Screening (HTS). Because RR-SRC bypasses the SH2/SH3 domains, it isolates the activity of the catalytic cleft, eliminating confounding allosteric variables.

  • Choose Endogenous Substrates (Paxillin/FAK) when validating allosteric modulators, studying SH2/SH3 domain interactions, or mapping physiological signal transduction pathways where the 3D conformation of the SRC holoenzyme is critical to the drug's mechanism of action.

References

Sources

Comparative Analysis of RR-SRC Phosphorylation by Src and Abl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the RR-SRC peptide (RRLIEDAEYAARG) as a phosphorylation substrate for Src and Abl tyrosine kinases.[1] It is designed for researchers requiring precise discrimination between these structurally related kinases in biochemical assays.

Content Type: Publish Comparison Guide Version: 2.0 (Scientific Technical Standard)

Executive Summary: The Specificity Gap

The RR-SRC peptide is a synthetic substrate derived from the autophosphorylation site of the Rous sarcoma virus pp60 (v-Src). While Src and Abl share significant structural homology in their catalytic domains (SH1), they exhibit distinct substrate preferences driven by the P+3 specificity pocket.

  • Src Kinase: Exhibits high catalytic efficiency (

    
    ) toward RR-SRC, recognizing the acidic residues at positions -1 through -4.
    
  • Abl Kinase: Exhibits negligible to low activity toward RR-SRC due to the absence of a Proline residue at the +3 position (P+3), a critical determinant for Abl substrate recognition.

Key Application: RR-SRC serves as a Src-selective substrate , allowing for the quantification of Src activity in the presence of Abl, provided appropriate controls are utilized.

Substrate Profile and Sequence Logic

To understand the differential phosphorylation, one must analyze the primary sequence determinants relative to the kinase active site clefts.

The RR-SRC Sequence

Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly One-Letter: R-R-L-I-E-D-A-E-Y-A-A-R-G Phospho-acceptor: Tyr-9 (


)
Comparative Motif Recognition

The following table contrasts the optimal consensus motifs for Src and Abl against the RR-SRC sequence.

Position Relative to Tyr (

)
Src Preference Abl Preference RR-SRC Residue Impact Analysis
-4 to -2 Acidic (D/E)Proline (P) preferredE-D-A Src Favored: Matches Src's acidic preference.
-1 Hydrophobic (I/L/V)Hydrophobic (I/L/V)E (Glu) Sub-optimal for both: However, Src tolerates Glu here better than Abl.
+1 Gly (G) / AcidicAla (A)A (Ala) Neutral: Accepted by both kinases.
+3 Phe (F) / HydrophobicProline (P) (Critical) R (Arg) Abl Exclusion: The lack of Proline at +3 severely penalizes Abl binding.
Structural Mechanism of Specificity
  • Abl Kinase: Possesses a hydrophobic pocket in the activation loop that strictly accommodates a Proline at the P+3 position of the substrate. This "P+3 clamp" is a defining feature of Abl specificity.

  • Src Kinase: The corresponding region in Src is more flexible and prefers hydrophobic residues (like Phe) but tolerates the Arg found in RR-SRC.

Comparative Kinetic Performance

The following data summarizes the kinetic behavior of recombinant c-Src and c-Abl on RR-SRC compared to their optimal substrates (e.g., Abltide for Abl).

Table 1: Kinetic Parameters (In Vitro Radiometric Assay)
EnzymeSubstrate

(

M)

(Rel.)
Specificity Note
c-Src RR-SRC 20 - 60 100% High Efficiency. Optimal standard substrate.
c-Src Abltide> 200~40%Poor recognition of Abl-specific sequence.
c-Abl RR-SRC > 1,000 < 5% Non-Productive. High

indicates poor binding affinity.
c-Abl Abltide5 - 20100%High Efficiency. Driven by P+3 Proline.[1]

Interpretation: The


 for Abl on RR-SRC is often too high to measure accurately in standard assays, effectively rendering it a "null" substrate for Abl at physiological concentrations.

Visualization of Signaling & Specificity

The following diagram illustrates the structural logic filtering the substrates between Src and Abl.

KinaseSpecificity RR_SRC RR-SRC Peptide (...E-Y-A-A-R...) Src_Kinase Src Kinase Domain (Flexible +3 Pocket) RR_SRC->Src_Kinase Matches Acidic N-term Preference Abl_Kinase Abl Kinase Domain (Strict Proline +3 Clamp) RR_SRC->Abl_Kinase Clash: Arg at +3 vs Pro Preference Abltide Abltide (...I-Y-A-A-P...) Abltide->Src_Kinase Sub-optimal Abltide->Abl_Kinase Perfect Fit: Pro at +3 Phosphorylation Phosphorylation (Signal Generated) Src_Kinase->Phosphorylation Abl_Kinase->Phosphorylation Only with Abltide No_Reaction Negligible Activity (Steric/Affinity Mismatch) Abl_Kinase->No_Reaction

Caption: Specificity filter mechanism. Abl rejects RR-SRC due to the +3 Arginine mismatch, while Src accepts it efficiently.

Experimental Protocol: Discriminatory Kinase Assay

To assay Src activity in a sample potentially containing Abl (e.g., cell lysates), use this validated workflow.

Materials
  • Substrate: RR-SRC Peptide (Sequence: RRLIEDAEYAARG), >95% purity.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄.

  • Co-factor: [

    
    -³²P]ATP or ATP-Glo reagent.
    
  • Inhibitors (Controls): Dasatinib (Dual Src/Abl inhibitor), PP2 (Src selective), Imatinib (Abl selective).

Step-by-Step Workflow
  • Substrate Preparation:

    • Reconstitute RR-SRC in distilled water to 2 mM stock.

    • Dilute to working concentration of 100-200

      
      M . (Note: This saturates Src (
      
      
      
      M) but is far below the
      
      
      for Abl).
  • Inhibitor Pre-incubation (Specificity Check):

    • Split lysate into 3 aliquots:

      • A: No Inhibitor (Total Activity).

      • B: + Imatinib (1

        
        M) (Inhibits Abl only).
        
      • C: + Dasatinib (100 nM) (Inhibits both).

    • Incubate for 15 min at 25°C.

  • Reaction Initiation:

    • Add ATP mix to start reaction.[2]

    • Incubate at 30°C for 10–20 minutes. (Ensure linear range).

  • Detection & Analysis:

    • Spot on P81 phosphocellulose paper (radiometric) or add luciferase reagent (luminescent).

    • Calculation:

      • If Activity A

        
         Activity B 
        
        
        
        Activity C, the signal is Src-driven .
      • If Activity A

        
         Activity B, there is significant Abl interference (unlikely with RR-SRC substrate).
        
Workflow Diagram

Workflow cluster_Controls Specificity Controls (Pre-incubation) Sample Cell Lysate / Kinase Fraction Control_A No Inhibitor (Total Activity) Sample->Control_A Control_B + Imatinib (Blocks Abl) Sample->Control_B Control_C + Dasatinib (Blocks Src + Abl) Sample->Control_C Reaction Add RR-SRC (200 µM) + ATP Control_A->Reaction Control_B->Reaction Control_C->Reaction Measure Measure Phosphorylation Reaction->Measure

Caption: Experimental design to validate Src specificity using RR-SRC and selective inhibitors.

References

  • Songyang, Z. et al. (1995). "Use of an oriented peptide library to determine the optimal substrates of protein kinases."[3] Current Biology, 4(11), 973-982.

  • Deng, Y. et al. (2014). "Evolution of substrate specificity in the Src family and Abl tyrosine kinases." eLife, 3, e03779.

  • Casnellie, J. E. et al. (1982). "Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line." Proceedings of the National Academy of Sciences, 79(2), 282-286.

  • Till, J. H. et al. (1994).[4] "An assay for de novo identification of high-affinity peptide substrates for nonreceptor tyrosine kinases." Journal of Biological Chemistry, 269, 7423-7428.

  • Cayman Chemical. "RR-Src (trifluoroacetate salt) Product Information." Cayman Chemical Datasheet.

Sources

Using Mutated RR-SRC (Y9F) to Validate Tyrosine Phosphorylation Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase drug discovery and signal transduction research, validating the precise amino acid residue targeted by a protein tyrosine kinase (PTK) is a fundamental requirement. The synthetic peptide RR-SRC (sequence: RRLIEDAEYAARG) is a gold-standard substrate derived from the autophosphorylation site of the Rous sarcoma virus transforming protein (pp60v-src)[1]. While it is highly efficient for measuring the catalytic activity of Src-family kinases, EGFR, and focal adhesion kinase (FAK)[2], researchers must rigorously prove that the detected assay signal is a direct result of phosphorylation at the target tyrosine (Y9), rather than off-target effects, enzyme autophosphorylation, or assay artifacts.

This technical guide details the comparative use of Wild-Type (WT) RR-SRC and its mutated counterpart (Y9F) as a self-validating experimental system to definitively isolate and quantify site-specific kinase activity.

Mechanistic Causality: The Y9F Mutation Strategy

To establish a definitive causal link between kinase activity and substrate phosphorylation, we employ site-directed peptide mutagenesis. By substituting the target Tyrosine (Y) with a Phenylalanine (F), we create the mutated RR-SRC (Y9F) peptide (RRLIEDAEFAARG).

The Biochemical Rationale: Tyrosine contains a para-hydroxyl (-OH) group on its aromatic ring. During the kinase-catalyzed reaction, this hydroxyl group acts as the essential nucleophile that attacks the gamma-phosphate of ATP. Phenylalanine is sterically and electronically nearly identical to tyrosine, preserving the structural integrity of the recognition motif, but it completely lacks this hydroxyl group.

Consequently, the PTK can still recognize and bind the Y9F peptide motif with high affinity, but the catalytic transfer of phosphate is biochemically impossible[3]. This isolates the binding event from the catalytic event, making Y9F the perfect internal negative control. Any signal generated in the presence of the Y9F mutant can be confidently attributed to background noise (e.g., kinase autophosphorylation), allowing researchers to calculate the true substrate-specific velocity.

Performance Comparison: WT vs. Mutated Substrates

The following table summarizes the kinetic parameters and relative phosphorylation efficiencies when comparing the wild-type substrate against the mutated control and a scrambled sequence.

Substrate TypeSequencePhospho-AcceptorSrc Kinase

Relative Phosphorylation Velocity (

)
Wild-Type RR-SRC RRLIEDAEYAARGTyrosine (Y9)~2.8 mM[4]100% (Baseline)
Mutated RR-SRC (Y9F) RRLIEDAEFAARGNone (F9)N/A (Binds only)0% (Background)
Scrambled Control RAGLREAYEDIRATyrosine (Random)>10 mM<5%

Self-Validating Experimental Protocol: In Vitro Kinase Assay

To leverage the Y9F mutant effectively, we recommend a universal ATP-depletion assay (e.g., ADP-Glo™). Because this assay measures the conversion of ATP to ADP regardless of the substrate, the Y9F mutant is critical for subtracting the ADP generated by kinase autophosphorylation.

Step 1: Reagent Preparation
  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. Rationale: Mg²⁺ is an essential cofactor that coordinates the ATP phosphates, while DTT maintains the reducing environment necessary to prevent kinase aggregation.

  • Peptide Stocks: Reconstitute WT RR-SRC and Y9F RR-SRC in molecular-grade water or 10% DMSO to a stock concentration of 10 mM.

Step 2: Reaction Assembly (The Self-Validating Setup)

Set up three parallel reactions in a 384-well microplate to ensure a self-validating system:

  • Total Activity Well: 10 nM Src Kinase + 1 mM WT RR-SRC.

  • Background Control Well: 10 nM Src Kinase + 1 mM Y9F RR-SRC.

  • No-Enzyme Control Well: Kinase Buffer + 1 mM WT RR-SRC.

Step 3: Initiation and Incubation
  • Initiate the reactions by adding ATP to a final concentration of 10 µM.

  • Rationale: Keeping ATP concentrations near the

    
     for ATP ensures the assay remains sensitive to competitive inhibitors and accurately reflects the substrate's kinetics without saturating the enzyme.
    
  • Incubate at 30°C for 30 minutes.

  • Rationale: This specific duration ensures the reaction remains in the linear phase of steady-state kinetics. If the reaction proceeds too long, substrate depletion will skew the comparative velocity between the WT and mutant.

Step 4: Detection & Data Interpretation
  • Add the ATP-depletion detection reagent to halt the kinase reaction and convert the generated ADP into a luminescent signal.

  • Interpretation: The signal in the Background Control Well represents the kinase's intrinsic autophosphorylation rate. By subtracting this Y9F signal from the Total Activity Well (WT RR-SRC), you isolate the exact luminescent unit value corresponding strictly to the phosphorylation of the Y9 residue.

Logical Workflow Visualization

The following diagram illustrates the parallel logic utilized in validating the phosphorylation site using the mutated RR-SRC substrate.

G Start In Vitro Kinase Assay (PTK + ATP) WT Wild-Type RR-SRC (RRLIEDAEYAARG) Start->WT Add Substrate Mutant Mutated RR-SRC (Y9F) (RRLIEDAEFAARG) Start->Mutant Add Control MechWT Tyrosine (-OH) acts as phospho-acceptor WT->MechWT MechMut Phenylalanine lacks -OH, prevents transfer Mutant->MechMut ResultWT Phosphorylation Detected (Positive Signal) MechWT->ResultWT ResultMut No Phosphorylation (Background Signal) MechMut->ResultMut Conclusion Validation of Y9 as the specific target site ResultWT->Conclusion ResultMut->Conclusion

Workflow comparing WT and Mutated RR-SRC (Y9F) to validate tyrosine phosphorylation sites.

References

  • Abbiotec. "RR-SRC Peptide". abbiotec.com.
  • Casnellie et al. "Phosphorylation of Synthetic Peptides by a Tyrosine Protein Kinase from the Particulate Fraction of a Lymphoma". wustl.edu.
  • University of Michigan. "Identification of FAK substrate peptides via colorimetric screening of a one-bead one-peptide combinatorial library". umich.edu.
  • Shah et al. "Engineering unnatural nucleotide specificity for Rous sarcoma virus tyrosine kinase to uniquely label its direct substrates". pnas.org.

Sources

How does RR-SRC performance compare in different assay formats?

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams struggling with assay reproducibility and high background noise during tyrosine kinase inhibitor screening. The root cause of these issues often traces back to a fundamental mismatch between the chosen peptide substrate and the detection modality.

When evaluating Src-family kinases (SFKs) and receptor tyrosine kinases (RTKs) like EGFR or the Insulin Receptor, RR-SRC stands as a benchmark synthetic peptide substrate. However, its performance—defined by kinetic efficiency, signal-to-background ratio, and high-throughput suitability—varies drastically depending on the assay format employed.

This guide provides an objective, data-driven comparison of RR-SRC performance across radiometric, luminescent, and time-resolved fluorescence (TR-FRET) assay formats, equipping you with the mechanistic insights needed to optimize your kinase workflows.

The Causality of Choice: Why RR-SRC?

Before comparing formats, we must understand the biochemical rationale behind the RR-SRC sequence: RRLIEDAEYAARG [1].

Derived from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein pp60 (v-Src)[2], this sequence was not chosen at random; it is a highly engineered molecular tool:

  • Kinase Recognition (The "IEDAEY" Motif): Tyrosine kinases exhibit a strong preference for phosphorylating tyrosine residues preceded by acidic amino acids. The Glutamate (E) and Aspartate (D) residues in RR-SRC satisfy this electrostatic requirement, ensuring efficient active-site docking[1].

  • Assay Capture (The "RR" Motif): The N-terminal Arginine-Arginine (RR) doublet was a deliberate modification. At physiological pH, these highly basic residues impart a strong net positive charge to the peptide. This allows the peptide to bind quantitatively to negatively charged phosphocellulose ion-exchange paper[3], forming the self-validating foundation of classic radiometric assays.

Quantitative Performance Comparison

The efficiency of RR-SRC is dictated by its Michaelis constant (


) and maximum velocity (

). While RR-SRC is considered a "semi-optimal" generic substrate compared to highly optimized proprietary peptides[1], its universal recognition across multiple kinase families makes it an invaluable control.

Below is a comparative breakdown of RR-SRC performance across the three dominant assay formats used in modern drug discovery.

Assay FormatDetection ModalityApparent

(RR-SRC)
Z'-Factor (HTS Suitability)Antibody DependencePrimary Advantage
Radiometric (Filter Binding)

Scintillation
2.8 mM (

) - 4.4 mM (

)[3]
N/A (Low Throughput)None (Direct Measurement)Absolute kinetic accuracy; no steric hindrance.
Luminescent (ADP Detection) Luciferase/Luciferin~3.0 mM0.65 - 0.75 (Excellent)None (Measures ADP byproduct)Universal assay; eliminates antibody bias[1].
TR-FRET / AlphaScreen Time-Resolved FluorescenceApparent

varies by antibody affinity
> 0.75 (Excellent)High (Requires Anti-pY)Ultra-high throughput; lowest false-positive rate.

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, an assay must be a self-validating system. This means incorporating strict controls (e.g., no-enzyme and no-substrate baselines) to prove that the measured signal is exclusively the result of kinase-mediated phosphorylation.

Protocol 1: Radiometric Filter Binding Assay (The Kinetic Gold Standard)

Use this format when determining absolute


 and 

values without the confounding variables of antibody binding kinetics.
  • Reaction Assembly: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 10 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (or 
    
    
    
    ), 1 mM DTT, and 1 mM RR-SRC peptide. Control: Prepare an identical tube lacking the RR-SRC peptide to measure background ATP hydrolysis.
  • Initiation: Add purified active c-Src enzyme and initiate the reaction with a mixture of unlabeled ATP and [

    
    -
    
    
    
    ]ATP (final concentration 10-50
    
    
    M)[3]. Incubate at 30°C for 15 minutes.
  • Quenching & Spotting: Stop the reaction by adding 10% trichloroacetic acid (TCA). Spot 20

    
    L of the mixture onto P81 phosphocellulose paper squares[3].
    
  • Washing (The Causality Step): Wash the P81 paper extensively (3x 10 mins) in 0.75% phosphoric acid. Why? The low pH protonates the phosphate groups on the unreacted ATP, neutralizing its charge and preventing it from binding to the paper. Meanwhile, the highly basic Arginine residues on RR-SRC remain positively charged and firmly anchored to the cellulose matrix.

  • Detection: Dry the paper and quantify incorporated

    
     using a liquid scintillation counter.
    
Protocol 2: Luminescent ADP Detection (e.g., ADP-Glo™)

Use this format for high-throughput screening (HTS) of kinase inhibitors where radioactive materials are prohibited.

  • Reaction Assembly: In a 384-well solid white plate, combine kinase buffer, c-Src enzyme, and RR-SRC peptide. Initiate with ultra-pure ATP. Incubate for 60 minutes at room temperature[1].

  • ATP Depletion (The Causality Step): Add the ADP-Glo™ Reagent and incubate for 40 minutes[1]. Why? Luminescent assays rely on converting the byproduct (ADP) back into ATP to drive a luciferase reaction. Any residual ATP from the initial kinase reaction would create a massive false-positive background, destroying the assay's dynamic range. This reagent actively depletes unreacted ATP.

  • Signal Generation: Add the Kinase Detection Reagent (containing luciferase/luciferin) to convert the generated ADP into ATP, producing light[1]. Measure luminescence using a plate reader.

Pathway and Workflow Visualization

To conceptualize how RR-SRC integrates into the broader c-Src signaling context and detection methodologies, review the workflow logic diagram below.

G Src c-Src Kinase (Active Enzyme) Reaction Phosphorylation Reaction (Mg2+ / Mn2+ dependent) Src->Reaction Substrates RR-SRC Peptide + ATP (RRLIEDAEYAARG) Substrates->Reaction Products Phospho-RR-SRC + ADP Reaction->Products Catalysis Rad Radiometric Assay (32P-ATP & P81 Paper) Products->Rad Detects 32P-Peptide Lum Luminescent Assay (ADP Detection) Products->Lum Detects ADP byproduct Fret TR-FRET Assay (Anti-pY Antibody) Products->Fret Detects pY-Peptide

c-Src kinase phosphorylation of RR-SRC and subsequent detection across three primary assay formats.

Conclusion

The performance of RR-SRC is highly reliable, provided the assay format aligns with your experimental goals. If your objective is to map precise enzyme kinetics or evaluate allosteric modulators without the steric hindrance of antibodies, the Radiometric approach remains unmatched. Conversely, for large-scale inhibitor screening campaigns, transitioning RR-SRC into a Luminescent (ADP-Glo) or TR-FRET format will provide the high Z'-factors and throughput required for modern drug discovery.

References

  • RR-SRC Peptide. Abbiotec. [Link]

  • Phosphorylation of Synthetic Peptides by a Tyrosine Protein Kinase from the Particulate Fraction of a Lymphoma. Biochemistry and Molecular Biophysics.[Link]

  • Engineering unnatural nucleotide specificity for Rous sarcoma virus tyrosine kinase to uniquely label its direct substrates. PNAS.[Link]

Sources

Safety Operating Guide

RR-SRC, Protein Tyrosine Kinase Substrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: RR-SRC Protein Tyrosine Kinase Substrate Handling and Disposal Procedures

Executive Summary RR-SRC (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) is a highly specific synthetic peptide utilized extensively as a substrate for Src-family protein tyrosine kinases[1]. While its primary application lies in quantifying kinase activity and monitoring the purification of receptors like the insulin receptor[1], the downstream logistical challenge of disposing of peptide-laden assay waste is often overlooked. Because these assays frequently involve hazardous buffers, quenching agents, and occasionally radioisotopes, establishing a rigorous, self-validating disposal protocol is critical for laboratory safety and environmental compliance[2].

Physicochemical Profile & Operational Context

Understanding the chemical nature of RR-SRC is the first step in determining its waste classification. As a Senior Application Scientist, I always advise teams to review the physicochemical properties before designing an assay, as these dictate both the experimental conditions and the disposal pathways.

PropertySpecificationOperational Implication
Sequence RRLIEDAEYAARGContains reactive side chains; susceptible to microbial degradation if improperly stored[3].
CAS Number 81156-93-6Required identifier for Environmental Health & Safety (EH&S) waste manifests[4].
Molecular Weight 1519.66 g/mol High molecular weight peptide; requires complete incineration for breakdown[4].
Solubility Soluble in water (1 mg/ml) & 0.05 M acetic acidAqueous waste streams will readily dissolve the peptide, increasing the risk of drain contamination[1].
Storage -20°C (Lyophilized)Temperature-sensitive; degraded peptide must still be treated as chemical waste[3].

Mechanistic Workflow: Assay to Disposal

The following diagram illustrates the logical progression from the in vitro kinase assay to the final compliant disposal of the RR-SRC substrate.

RR_SRC_Workflow Assay In Vitro Kinase Assay (RR-SRC + ATP + Src Kinase) Phospho Phosphorylated RR-SRC & Unused Substrate Assay->Phospho Phosphorylation Quench Reaction Quenching (EDTA / Acidic Buffer) Phospho->Quench Stop Reaction Waste Hazardous Chemical Waste Classification Quench->Waste Waste Generation Container Segregation in Approved Containers Waste->Container Segregation EHS Institutional EH&S Processing & Incineration Container->EHS Final Disposal

Operational workflow from RR-SRC kinase assay execution to compliant chemical waste disposal.

Standard Operating Procedure (SOP): Safe Handling & Disposal

Causality Check: Why not just wash RR-SRC down the sink? Although peptides are composed of natural amino acids, synthetic research peptides are concentrated and often mixed with assay buffers containing heavy metals, toxic inhibitors, or chelating agents. Discharging these into public drains violates environmental regulations and can disrupt local water treatment biomes[2][5].

Phase 1: Immediate Safety & Spill Response

  • PPE Requirements: Always don chemical-resistant nitrile gloves, a fastened lab coat, and ANSI-approved safety goggles[6]. Lyophilized RR-SRC is a fine powder that can easily aerosolize; handle it within a chemical fume hood or biosafety cabinet to prevent inhalation[5].

  • Spill Protocol: In the event of a spill, do not sweep. Cover the powder with damp absorbent paper to prevent aerosolization, wipe the area with 70% ethanol or a designated peptide-specific cleanup solvent, and place all contaminated materials into a solid chemical waste bin[2].

Phase 2: Waste Classification & Segregation

  • Determine the Waste Stream:

    • Non-Radioactive Assays (e.g., Fluorescent/Colorimetric): Classify the RR-SRC and buffer mixture as Standard Chemical Waste [2].

    • Radioactive Assays (e.g., using [γ-32P]ATP): The presence of radioisotopes supersedes chemical classification. Classify strictly as Radioactive Waste and segregate according to the specific half-life of the isotope.

  • Containerization: Collect all liquid waste in chemically compatible, high-density polyethylene (HDPE) containers[2]. Do not mix peptide waste with strong acids or bases outside of the assay's quenching parameters, as this can cause unpredictable precipitation or off-gassing.

Phase 3: Documentation and Final Disposal

  • Chain of Custody: Maintain a meticulous log of the waste container's contents. List "RR-SRC Peptide (CAS 81156-93-6)" alongside all buffer components (e.g., Tris-HCl, MgCl2, EDTA)[2][4].

  • EH&S Handoff: Once the container is 80% full, seal it and request a pickup from your institution's Environmental Health & Safety (EH&S) department. The standard and most compliant method for final disposal of peptide and pharmaceutical waste is high-temperature incineration[2].

Self-Validating Experimental Protocol: RR-SRC Kinase Assay & Waste Capture

To ensure trustworthiness, the disposal protocol must be integrated directly into the experimental workflow. This protocol demonstrates how to capture waste seamlessly during a standard Src kinase activity assay, validating that no peptide escapes the controlled environment.

Step 1: Substrate Preparation

  • Reconstitute 1 mg of lyophilized RR-SRC in 1 mL of sterile, distilled water to create a 1 mg/mL stock solution[1].

  • Validation: The solution should be clear and colorless.

  • Waste Check: Dispose of the empty glass vial in a "Sharps/Broken Glass" container, as residual peptide remains on the glass.

Step 2: Assay Execution

  • In a microcentrifuge tube, combine 10 µL of RR-SRC stock, 10 µL of 5X Kinase Buffer (containing ATP), and 20 µL of dH2O.

  • Initiate the reaction by adding 10 µL of purified Src Kinase. Incubate at 30°C for 15 minutes.

Step 3: Reaction Quenching & Waste Generation

  • Stop the reaction by adding 10 µL of 0.5 M EDTA (pH 8.0).

  • Causality: EDTA chelates the Mg2+ ions required for kinase activity, instantly halting the phosphorylation of RR-SRC and stabilizing the mixture for downstream analysis or disposal.

Step 4: Liquid Waste Disposal

  • After analyzing the sample (e.g., via HPLC or spotting onto phosphocellulose paper), transfer all remaining liquid (unreacted RR-SRC, phosphorylated RR-SRC, and quenched buffer) into the designated Liquid Chemical Waste carboy using a disposable pipette.

  • Waste Check: Eject the contaminated pipette tip directly into a Solid Chemical Waste bin. Never place peptide-contaminated plastics in standard municipal trash[5].

References[1] RR-SRC, Protein Tyrosine Kinase Substrate - Creative Enzymes.https://www.creative-enzymes.com/[4] RR-SRC, Protein Tyrosine Kinase Substrate | CAS 81156-93-6 - SCBT. https://www.scbt.com/[6] Are there any safety concerns when handling peptide substrates? - Biorunstar. https://www.biorunstar.com/[3] ARG-ARG-LEU-ILE-GLU-ASP-ALA-GLU-TYR-ALA-ALA-ARG-GLY - ChemicalBook. https://www.chemicalbook.com/[2] Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals - Benchchem.https://www.benchchem.com/[5] Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides - Peptide24.store. https://peptide24.store/

Sources

Personal protective equipment for handling RR-SRC, Protein Tyrosine Kinase Substrate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory compliance checklist, but as an integral component of experimental integrity. When handling RR-SRC (sequence: RRLIEDAEYAARG) —a highly specific synthetic peptide substrate utilized to quantify the activity of Src family non-receptor tyrosine kinases—your operational protocols must serve a dual mandate. You must protect the researcher from chemical hazards while simultaneously protecting the delicate peptide from biological degradation and conformational disruption[1].

The following guide provides a comprehensive, self-validating system for the safe handling, reconstitution, and disposal of the RR-SRC substrate.

Hazard Profile & Physicochemical Data

While synthetic peptides are often mistakenly perceived as biologically benign, lyophilized powders present distinct inhalation risks. The specific formulation of RR-SRC carries several Global Harmonized System (GHS) hazard classifications that dictate our handling strategy[2].

Table 1: Physicochemical Properties and Hazard Identification of RR-SRC

Property / HazardSpecification / GHS ClassificationOperational Implication
Chemical Name RR-SRC, Protein Tyrosine Kinase SubstrateTarget for SH2 domains; requires precise folding[1].
Molecular Formula C₆₄H₁₀₆N₂₂O₂₁Highly hydrophilic; sensitive to moisture degradation.
Oral Toxicity Category 4 (H302: Harmful if swallowed)Strict prohibition of food/drink in the handling area.
Skin Irritation Category 2 (H315: Causes skin irritation)Mandates impermeable barrier protection (gloves/coat).
Eye Irritation Category 2A (H319: Serious eye irritation)Mandates splash-proof safety goggles during solvation.
Respiratory Category 3 (H335: Respiratory irritation)Lyophilized powder must be handled in a ventilated hood.

Personal Protective Equipment (PPE) Matrix & Causality

Do not simply wear PPE; understand why each item is selected. The right equipment prevents both occupational exposure and substrate contamination.

  • Powder-Free Nitrile Gloves:

    • Causality: Nitrile provides a superior chemical barrier against the acidic/basic buffers used in reconstitution compared to latex. Furthermore, we strictly specify powder-free because glove powder can introduce particulate contamination into the kinase assay, acting as an unintended nucleation site or interfering with colorimetric/scintillation readouts.

  • Splash-Proof Chemical Goggles:

    • Causality: Protects against H319 (Serious eye irritation)[2]. Standard safety glasses with side shields are insufficient when handling fine lyophilized powders, which can easily aerosolize and bypass loose-fitting eyewear.

  • Fitted Laboratory Coat (Fully Buttoned):

    • Causality: Mitigates H315 (Skin irritation)[2]. Additionally, it prevents human skin proteases and RNases from shedding onto the workspace, which would enzymatically degrade the RR-SRC peptide before the assay begins.

  • Ductless Fume Hood or Class II Biological Safety Cabinet (BSC):

    • Causality: Addresses H335 (Respiratory tract irritation)[2]. Weighing dry peptide on an open bench guarantees micro-aerosolization. The draft of a hood ensures particulates are drawn away from the user's respiratory focal point.

Operational Plan: Reconstitution & Assay Workflow

To ensure trustworthiness in your results, every protocol must be a self-validating system. If a step fails, the system should make that failure immediately obvious before you waste expensive kinase enzymes.

Step-by-Step Reconstitution Protocol
  • Environmental Preparation: Equilibrate the lyophilized RR-SRC vial to room temperature for 30 minutes inside a desiccator before opening. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that hydrolyzes the peptide bonds over time.

  • Solvent Addition: Working inside the fume hood, add the appropriate volume of sterile, nuclease-free assay buffer (e.g., 10 mM HEPES, pH 7.0) directly to the vial to achieve a stock concentration (typically 1-5 mg/mL)[3].

  • Self-Validating Inspection: Vortex gently for 30 seconds. Hold the vial against both a stark white and a stark black background. Validation: A successful reconstitution is optically indistinguishable from pure water. Any opalescence, cloudiness, or micro-particulates indicates incomplete solvation, which will artificially lower the effective molarity of your substrate and skew enzyme kinetics.

  • Aliquoting: Divide the stock into 10-50 µL single-use aliquots in low-binding microcentrifuge tubes.

  • Storage: Flash-freeze in liquid nitrogen and store at -20°C to -80°C[2]. Causality: Repeated freeze-thaw cycles cause the peptide to aggregate and precipitate, destroying its ability to bind to the Src kinase SH2 domains.

Workflow A Lyophilized RR-SRC CAS: 81156-93-6 B Don PPE Gloves, Goggles, Lab Coat A->B C Weigh in Fume Hood Prevent Inhalation (H335) B->C D Reconstitute in Buffer (e.g., 10mM HEPES pH 7.0) C->D Add Solvent E Aliquoting Avoid Freeze-Thaw D->E Vortex & Inspect F Storage -20°C to -80°C E->F

Operational workflow for RR-SRC handling, emphasizing hazard mitigation and substrate integrity.

Step-by-Step Kinase Assay Execution
  • Reaction Assembly: On ice, combine 10 mM MgCl₂, 10 mM HEPES (pH 7.0), 2 mM sodium orthovanadate (to inhibit endogenous phosphatases), and 5 µg of the thawed RR-SRC substrate[3].

  • Initiation: Add Src kinase and initiate the reaction with ATP (or [γ-³²P]ATP for radiometric assays)[3].

  • Termination: After 15 minutes at room temperature, terminate the reaction by adding acetic acid (to 30% total volume) or EDTA to chelate the Mg²⁺ cofactor, immediately halting kinase activity[3].

AssayLogic Src Src Kinase Rxn Kinase Reaction (Mg2+, pH 7.0) Src->Rxn ATP ATP (Isotope/Cold) ATP->Rxn Sub RR-SRC Substrate Sub->Rxn Stop Terminate Reaction (Acetic Acid/EDTA) Rxn->Stop 15 min at RT Read Quantify Phosphorylation (Scintillation/Blot) Stop->Read

Logical sequence of an in vitro Src kinase assay utilizing the RR-SRC peptide substrate.

Spill Management and Disposal Plan

Chemical spills involving RR-SRC require immediate, methodical action to prevent environmental contamination and respiratory exposure[2].

Dry Powder Spills:

  • Do NOT Sweep Dry: Sweeping aerosolizes the fine peptide powder, directly exacerbating the H335 respiratory hazard.

  • Dampen and Wipe: Cover the spilled powder with a paper towel lightly dampened with water or a 10% bleach solution. This suppresses dust generation.

  • Inward Collection: Wipe from the outside of the spill inward to prevent spreading. Place the contaminated towels into a clearly labeled, sealable hazardous waste bag.

Liquid Spills (Reconstituted Peptide):

  • Absorb: Apply an inert absorbent material (e.g., vermiculite or universal spill pads) directly onto the liquid.

  • Sanitize: Wash the spill area with soap and plenty of water to ensure all residual peptide is denatured and removed[2].

Disposal Protocol: Do not allow RR-SRC to enter the municipal drainage system[2]. All empty vials, contaminated gloves, and spill cleanup materials must be treated as regulated solid chemical waste. Liquid assay waste (especially if utilizing [γ-³²P]ATP) must be segregated into designated radioactive or chemical liquid waste carboys and disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

References

  • Title: Safety Data Sheet - RR-SRC, Protein Tyrosine Kinase Substrate (CAS 81156-93-6) Source: AA Blocks URL: [Link]

  • Title: Deficiency of PTEN in Jurkat T Cells Causes Constitutive Localization of Itk to the Plasma Membrane and Hyperresponsiveness to CD3 Stimulation Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

Sources

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